Product packaging for Histidinehydroxamic acid(Cat. No.:CAS No. 25486-11-7)

Histidinehydroxamic acid

Cat. No.: B15479619
CAS No.: 25486-11-7
M. Wt: 170.17 g/mol
InChI Key: PPWCINXVCQTKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histidinehydroxamic acid is a specialized organic compound that integrates a histidine moiety with a hydroxamic acid functional group. This structure makes it a powerful chelating agent, particularly for metal ions such as Cu(II). The primary research application of this compound is in the field of supramolecular chemistry, where it serves as a key building block for the spontaneous self-assembly of metallacrown complexes in aqueous medium at physiological pH. These structures are of significant interest for developing bio-inspired materials and molecular recognition systems . The hydroxamic acid group is a well-established zinc-binding group (ZBG) found in many inhibitors of metalloenzymes, most notably in approved histone deacetylase (HDAC) inhibitors like vorinostat, belinostat, and panobinostat . While the specific inhibitory profile of this compound itself requires further investigation, its functional group suggests potential research value in modulating the activity of metal-dependent enzymes, including HDACs and matrix metalloproteinases (MMPs) . The mechanism of action for its metal-chelating properties involves the hydroxamate anion acting as a bidentate ligand, coordinating to metal ions through its carbonyl oxygen and deprotonated hydroxyl oxygen to form stable, five-membered chelate rings . Researchers can utilize this compound as a versatile precursor or template for constructing complex peptide-based architectures and for studying metal-ion interactions in biochemical systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4O2 B15479619 Histidinehydroxamic acid CAS No. 25486-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25486-11-7

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-amino-N-hydroxy-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C6H10N4O2/c7-5(6(11)10-12)1-4-2-8-3-9-4/h2-3,5,12H,1,7H2,(H,8,9)(H,10,11)

InChI Key

PPWCINXVCQTKJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NO)N

Origin of Product

United States

Foundational & Exploratory

The Functional Landscape of Histidine-Hydroxamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Abstract

Histidine-hydroxamic acid emerges as a molecule of significant interest within the domains of biochemistry and pharmacology. This technical guide delineates the fundamental functions of histidine-hydroxamic acid, focusing on its role as a metalloenzyme inhibitor. By integrating a hydroxamic acid moiety with a histidine scaffold, this compound is poised to exhibit potent and selective inhibitory activities against a range of critical enzymes. This document provides a comprehensive overview of its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its characterization. Furthermore, it presents key signaling pathways influenced by the inhibition of its target enzymes, offering a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

Hydroxamic acids (-CONHOH) are a well-established class of compounds renowned for their potent metal-chelating properties. This characteristic underpins their primary function as inhibitors of metalloenzymes, where they coordinate with the metal ion in the enzyme's active site, thereby disrupting its catalytic activity. The incorporation of an amino acid scaffold, such as histidine, into a hydroxamic acid derivative can enhance its binding affinity and selectivity for target enzymes.

Histidine, with its imidazole side chain, is a versatile amino acid that can participate in metal ion coordination. The fusion of a hydroxamic acid functional group with a histidine backbone in histidine-hydroxamic acid is hypothesized to create a bidentate chelating agent with enhanced potency and specificity for metalloenzymes. This guide explores the multifaceted functions of histidine-hydroxamic acid, with a particular focus on its inhibitory potential against histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and tyrosinase.

Core Function: Metalloenzyme Inhibition

The principal function of histidine-hydroxamic acid lies in its ability to inhibit metalloenzymes. The hydroxamic acid moiety acts as a strong chelator of divalent metal ions, most notably zinc (Zn²⁺), which is a critical cofactor for a multitude of enzymes. The imidazole ring of the histidine residue can also participate in coordinating the metal ion, potentially leading to a more stable enzyme-inhibitor complex.

Mechanism of Action

The inhibitory mechanism of hydroxamic acids is centered on the coordination of the metal ion in the active site of the target enzyme. In the case of zinc-dependent metalloenzymes, the hydroxamic acid group typically binds to the Zn²⁺ ion in a bidentate fashion, displacing a water molecule that is essential for catalysis. This strong interaction effectively blocks the active site and prevents substrate binding and turnover. The amino acid backbone of the inhibitor can further interact with residues in the active site cleft, contributing to the overall binding affinity and selectivity.

Quantitative Data on Hydroxamic Acid-Based Inhibitors

While specific inhibitory constants (IC₅₀ or Kᵢ values) for histidine-hydroxamic acid are not extensively documented in publicly available literature, the following table summarizes representative data for other hydroxamic acid-based inhibitors against key metalloenzyme targets. This data illustrates the typical potency of this class of compounds and provides a benchmark for the anticipated activity of histidine-hydroxamic acid.

InhibitorTarget EnzymeIC₅₀ / KᵢReference Compound
Vorinostat (SAHA)HDACs (pan-HDAC)Nanomolar range-
PanobinostatHDACs (pan-HDAC)Nanomolar range-
MarimastatMMPs (broad-spectrum)Nanomolar range-
Benzohydroxamic acidMushroom Tyrosinase7 nM (Kᵢ)Kojic Acid[1]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory function of histidine-hydroxamic acid.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.

Materials:

  • Histidine-hydroxamic acid (test compound)

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add 50 µL of assay buffer.

  • Add 2 µL of serially diluted histidine-hydroxamic acid or control inhibitor to the respective wells.

  • Add 20 µL of HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 10 µL of the developer solution.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[2]

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)

This protocol outlines a general procedure for assessing the inhibitory effect of histidine-hydroxamic acid on MMP activity.

Materials:

  • Histidine-hydroxamic acid (test compound)

  • Active MMP enzyme (e.g., MMP-2 or MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • A broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent.

  • To the wells of a 96-well plate, add 50 µL of assay buffer.

  • Add 10 µL of serially diluted histidine-hydroxamic acid or control inhibitor.

  • Add 20 µL of the active MMP enzyme solution and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate.

  • Immediately monitor the increase in fluorescence in a kinetic mode for 30-60 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

  • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Calculate the percent inhibition and determine the IC₅₀ value.[3][4]

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol describes a standard method for measuring the inhibition of mushroom tyrosinase.

Materials:

  • Histidine-hydroxamic acid (test compound)

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Kojic acid as a positive control

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of serially diluted histidine-hydroxamic acid or control inhibitor.

  • Add 20 µL of mushroom tyrosinase solution and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • Calculate the percent inhibition and determine the IC₅₀ value.[5][6][7]

Signaling Pathways and Logical Relationships

The inhibition of metalloenzymes by histidine-hydroxamic acid can have profound effects on various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the logical relationships in experimental workflows and the key signaling cascades affected by HDAC and MMP inhibition.

experimental_workflow_HDAC Experimental Workflow for HDAC Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_inhibitor Prepare Histidine- Hydroxamic Acid mix_components Mix Inhibitor and Enzyme prep_inhibitor->mix_components prep_enzyme Prepare HDAC Enzyme prep_enzyme->mix_components prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate prep_substrate->add_substrate mix_components->add_substrate incubate Incubate add_substrate->incubate add_developer Add Developer incubate->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 signaling_pathway_HDAC Downstream Effects of HDAC Inhibition HDAC_inhibitor Histidine-Hydroxamic Acid HDAC Histone Deacetylases (HDACs) HDAC_inhibitor->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Prevents Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppressor Oncogene Oncogene Repression Gene_Expression->Oncogene Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Oncogene->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis signaling_pathway_MMP Consequences of MMP Inhibition in Cancer MMP_inhibitor Histidine-Hydroxamic Acid MMP Matrix Metalloproteinases (e.g., MMP-2, MMP-9) MMP_inhibitor->MMP Inhibits ECM_degradation Extracellular Matrix (ECM) Degradation MMP->ECM_degradation Promotes Growth_Factor_Release Release of ECM-Bound Growth Factors MMP->Growth_Factor_Release Promotes Tumor_Invasion Tumor Cell Invasion ECM_degradation->Tumor_Invasion Metastasis Metastasis Tumor_Invasion->Metastasis Angiogenesis Angiogenesis Metastasis->Angiogenesis Growth_Factor_Release->Angiogenesis

References

Histidine-Hydroxamic Acid: A Technical Guide to its Role as a Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-hydroxamic acid, a derivative of the naturally occurring amino acid L-histidine, has emerged as a significant molecule in the study of metalloenzyme inhibition. The presence of the hydroxamic acid moiety confers a strong metal-chelating capability, making it a potent inhibitor of various metalloenzymes, which are implicated in a wide range of physiological and pathological processes. This technical guide provides an in-depth overview of histidine-hydroxamic acid as a metalloenzyme inhibitor, with a focus on its mechanism of action, inhibitory activity against key enzyme families, and the experimental protocols for its synthesis and evaluation. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Metalloenzyme Inhibition

Metalloenzymes are a broad class of enzymes that utilize a metal ion, typically a transition metal such as zinc, nickel, or copper, as a cofactor for their catalytic activity. These enzymes play crucial roles in a myriad of biological processes, including signal transduction, tissue remodeling, and cellular proliferation. Consequently, the dysregulation of metalloenzyme activity is often associated with the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and infectious diseases.

The development of inhibitors that specifically target metalloenzymes has become a major focus of modern drug discovery. An effective strategy for designing such inhibitors is to incorporate a functional group with a high affinity for the metal cofactor in the enzyme's active site. The hydroxamic acid functional group (-CONHOH) is an exemplary metal-binding group, or "zinc-binding group" (ZBG), known for its ability to form stable, bidentate complexes with the metal ions in the active sites of these enzymes.

Histidine-hydroxamic acid combines the metal-chelating properties of the hydroxamic acid moiety with the structural features of the amino acid histidine. This unique combination makes it a valuable tool for probing the active sites of metalloenzymes and a potential scaffold for the development of novel therapeutic agents.

Mechanism of Action

The primary mechanism by which histidine-hydroxamic acid and other hydroxamates inhibit metalloenzymes is through direct coordination with the metal ion in the enzyme's active site. In many zinc-dependent metalloenzymes, the catalytic zinc ion is coordinated by three amino acid residues (often histidine) and a water molecule. This water molecule is activated by the zinc ion to act as a nucleophile in the catalytic reaction.

Histidine-hydroxamic acid acts as a competitive inhibitor by displacing the activated water molecule and forming a stable, bidentate chelate with the zinc ion through the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group. This strong interaction effectively blocks the substrate from accessing the catalytic center, thereby inhibiting the enzyme's activity.

Mechanism_of_Inhibition Mechanism of Metalloenzyme Inhibition by Histidine-Hydroxamic Acid cluster_Enzyme Metalloenzyme Active Site cluster_Inhibited Inhibited State Enzyme Enzyme (His, His, His) Zn Zn²⁺ Enzyme->Zn Coordination Products Products Enzyme->Products Catalysis Inhibited_Complex Inhibited Enzyme-Inhibitor Complex H2O H₂O (Activated) Zn->H2O Coordination Substrate Substrate Substrate->Enzyme Binding Inhibitor Histidine-Hydroxamic Acid Inhibitor->Enzyme Competitive Binding Zn_Inhibitor Zn²⁺ Inhibited_Complex->Zn_Inhibitor Coordination Inhibitor_bound Hydroxamate Zn_Inhibitor->Inhibitor_bound Bidentate Chelation

Mechanism of metalloenzyme inhibition.

Target Metalloenzymes and Inhibitory Activity

Histidine-hydroxamic acid has been investigated as an inhibitor of several classes of metalloenzymes. The following sections summarize the available quantitative data on its inhibitory potency.

Urease

Ureases are nickel-containing enzymes that catalyze the hydrolysis of urea to ammonia and carbamate. They are found in a variety of plants, fungi, and bacteria and are implicated in the pathogenesis of diseases such as peptic ulcers and urinary tract infections caused by Helicobacter pylori and Proteus mirabilis, respectively. Hydroxamic acid derivatives are well-known potent inhibitors of urease.

Table 1: Inhibitory Activity of Amino Acid-Hydroxamic Acids against Jack Bean Urease

Amino Acid-Hydroxamic AcidIC50 (μM)
Methionine-hydroxamic acid3.9[1]
Phenylalanine-hydroxamic acid15[1]
Serine-hydroxamic acid20[1]
Alanine-hydroxamic acid22[1]
Glycine-hydroxamic acid30[1]
Histidine-hydroxamic acid 40[1]
Threonine-hydroxamic acid45[1]
Leucine-hydroxamic acid50[1]
Arginine-hydroxamic acid80[1]

Data from Kobashi et al. (1987). The I50 values represent the concentration of the inhibitor required to achieve 50% inhibition of urease activity.

Matrix Metalloproteinases (MMPs)

Table 2: Inhibitory Activity of Representative Amino Acid-Based Hydroxamates against MMPs

CompoundMMP TargetIC50 (nM)
Batimastat (a peptidomimetic hydroxamate)MMP-14
MMP-24
MMP-920
Marimastat (a peptidomimetic hydroxamate)MMP-15
MMP-26
MMP-93
N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acidMMP-330
MMP-138

Note: The data in this table is for structurally more complex amino acid-based hydroxamates and is provided for comparative purposes due to the lack of specific data for histidine-hydroxamic acid against MMPs.

Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDACs are key regulators of gene expression, and their aberrant activity is linked to the development of cancer and other diseases. Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat (SAHA), are approved for cancer therapy. As with MMPs, specific inhibitory data for histidine-hydroxamic acid against HDACs is not widely reported.

Table 3: Inhibitory Activity of Representative Hydroxamic Acids against HDACs

CompoundHDAC IsoformIC50 (nM)
Vorinostat (SAHA)Pan-HDAC~50
Belinostat (PXD101)Pan-HDAC~27
Panobinostat (LBH589)Pan-HDAC~5
Trichostatin A (TSA)Class I/II HDACs~1.8

Note: This table presents data for well-characterized pan-HDAC inhibitors to illustrate the potency of the hydroxamate functional group.

Experimental Protocols

This section provides detailed methodologies for the synthesis of L-histidine hydroxamic acid and a general protocol for assessing its inhibitory activity against a model metalloenzyme, urease.

Synthesis of L-Histidine Hydroxamic Acid

This protocol is adapted from the method described by Journal of Molecular Liquids, 2023.[2]

Materials:

  • L-histidine methyl ester dihydrochloride

  • Hydroxylamine solution (50 wt% in H₂O)

  • Deionized water

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallization dish

Procedure:

  • Dissolve 1.0 g (4.13 mmol) of L-histidine methyl ester dihydrochloride in 10 mL of deionized water in a round-bottomed flask.

  • To this solution, add 20 mL of a 50 wt% aqueous solution of hydroxylamine. The excess hydroxylamine serves to neutralize the hydrochloride salt and drive the reaction to completion.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, L-histidine hydroxamic acid, will begin to crystallize directly from the reaction mixture.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water.

  • Further purify the product by recrystallization from a minimal amount of hot water.

  • Dry the purified crystals under vacuum to obtain the final product.

Urease Inhibition Assay (Spectrophotometric)

This protocol provides a generalized method for determining the IC50 value of histidine-hydroxamic acid against urease.

Materials:

  • Jack bean urease

  • Urea solution (e.g., 100 mM in phosphate buffer)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Histidine-hydroxamic acid stock solution (in buffer or DMSO)

  • Nessler's reagent or a commercial ammonia assay kit

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of urease in phosphate buffer. The final concentration should be chosen to provide a linear reaction rate over the desired time course.

    • Prepare a series of dilutions of histidine-hydroxamic acid in phosphate buffer from the stock solution.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add a fixed volume of the urease solution to each well/cuvette.

    • Add an equal volume of the different dilutions of histidine-hydroxamic acid to the respective wells. Include a control with buffer only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the urea substrate solution to each well.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at the same constant temperature.

    • Stop the reaction by adding a quenching agent (e.g., a strong acid, depending on the detection method).

  • Quantification of Ammonia:

    • Determine the amount of ammonia produced in each reaction using Nessler's reagent or a suitable commercial kit. This typically involves measuring the absorbance at a specific wavelength (e.g., 425 nm for Nessler's reagent).

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of histidine-hydroxamic acid compared to the control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental_Workflow Generalized Experimental Workflow for Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Buffer Incubate Pre-incubate Enzyme with Inhibitor Reagents->Incubate Start Initiate Reaction with Substrate Incubate->Start Stop Stop Reaction Start->Stop Measure Measure Product Formation (e.g., Absorbance) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50/Ki Plot->Determine

Generalized experimental workflow.

Signaling Pathways

The inhibition of metalloenzymes by compounds like histidine-hydroxamic acid can have significant downstream effects on cellular signaling pathways.

Matrix Metalloproteinase (MMP) Signaling

MMPs are key players in the remodeling of the extracellular matrix (ECM). Their activity influences cell-cell and cell-matrix interactions, which in turn regulate signaling pathways involved in cell proliferation, migration, and survival. For instance, MMPs can cleave and release growth factors and cytokines that are sequestered in the ECM, thereby activating signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of MMPs can therefore modulate these pathways and is a therapeutic strategy in cancer to reduce tumor growth and metastasis.

MMP_Signaling Simplified MMP Signaling Pathway Growth_Factors Growth Factors (e.g., FGF, VEGF) Receptors Cell Surface Receptors (e.g., Integrins, RTKs) Growth_Factors->Receptors Activation Cytokines Cytokines (e.g., TNF-α, IL-1) MMPs MMPs Cytokines->MMPs Upregulation ECM Extracellular Matrix (ECM) ECM->MMPs Degradation MMPs->Growth_Factors Release from ECM Intracellular_Signaling Intracellular Signaling (MAPK, PI3K/Akt, NF-κB) Receptors->Intracellular_Signaling Cellular_Response Cellular Responses: - Proliferation - Migration - Invasion - Angiogenesis Intracellular_Signaling->Cellular_Response Inhibitor Histidine-Hydroxamic Acid (Inhibitor) Inhibitor->MMPs Inhibition

Simplified MMP signaling pathway.
Histone Deacetylase (HDAC) Signaling

HDACs play a central role in epigenetic regulation. By removing acetyl groups from histones, they promote a more condensed chromatin structure, which generally leads to transcriptional repression. HDACs can also deacetylate non-histone proteins, including transcription factors like p53 and NF-κB, thereby modulating their activity. In cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes and the activation of oncogenes. HDAC inhibitors, by promoting histone hyperacetylation, can reactivate the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis.

HDAC_Signaling HDAC Signaling in Cancer HATs Histone Acetyltransferases (HATs) Acetylation Histone Acetylation HATs->Acetylation HDACs Histone Deacetylases (HDACs) Deacetylation Histone Deacetylation HDACs->Deacetylation Inhibitor Histidine-Hydroxamic Acid (Inhibitor) Inhibitor->HDACs Inhibition Chromatin Chromatin Acetylation->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylation->Open_Chromatin Deacetylation->Chromatin Closed_Chromatin Condensed Chromatin (Transcriptionally Repressed) Deacetylation->Closed_Chromatin TSG_Expression Tumor Suppressor Gene Expression Open_Chromatin->TSG_Expression TSG_Silencing Tumor Suppressor Gene Silencing Closed_Chromatin->TSG_Silencing Apoptosis Apoptosis, Cell Cycle Arrest TSG_Expression->Apoptosis Tumor_Growth Tumor Growth TSG_Silencing->Tumor_Growth

HDAC signaling in cancer.

Conclusion and Future Directions

Histidine-hydroxamic acid serves as a valuable molecular probe and a foundational structure for the design of more complex and selective metalloenzyme inhibitors. Its straightforward synthesis and potent, broad-spectrum inhibitory activity make it an important tool for researchers in academia and industry.

While its inhibitory effect on urease is well-documented, further research is needed to quantify its activity against other important metalloenzyme families, such as MMPs and HDACs. Such studies would provide a more complete picture of its inhibitory profile and potential off-target effects.

Future work in this area could focus on using histidine-hydroxamic acid as a scaffold for the development of second-generation inhibitors with improved selectivity and pharmacokinetic properties. By modifying the histidine side chain or incorporating it into larger peptidomimetic structures, it may be possible to design novel therapeutics that target specific metalloenzymes with high potency and minimal side effects. The continued exploration of simple, yet effective, molecules like histidine-hydroxamic acid will undoubtedly contribute to the advancement of metalloenzyme-targeted therapies.

References

An In-depth Technical Guide on the Discovery and History of Histidine-Hydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-hydroxamic acid, a synthetic amino acid derivative, has garnered interest in the scientific community primarily for its role as a metalloenzyme inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of L-histidine hydroxamic acid. Particular emphasis is placed on its interaction with histidine decarboxylase, a key enzyme in histamine biosynthesis. This document details experimental protocols for its synthesis, summarizes available quantitative data on its inhibitory activity, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its biochemical context.

Introduction: The Emergence of Hydroxamic Acids as Pharmacological Agents

Hydroxamic acids, organic compounds containing the functional group R-CO-N(OH)-R', have been a subject of scientific investigation since their first synthesis by H. Lossen in 1869.[1] Their significance in medicinal chemistry escalated with the discovery of their potent ability to chelate metal ions.[2] This property is central to their mechanism of action as inhibitors of metalloenzymes, where the hydroxamate moiety coordinates with the metal cofactor in the enzyme's active site, disrupting its catalytic function.[2]

A prime example of their therapeutic application is in the inhibition of histone deacetylases (HDACs), a class of zinc-dependent enzymes crucial for regulating gene expression. Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat, have been approved for cancer therapy.[3] The broader class of amino acid hydroxamates, to which histidine-hydroxamic acid belongs, has been explored for its inhibitory effects on various enzymes, including aminopeptidases.[3]

Discovery and Historical Context

The precise historical details surrounding the initial discovery and synthesis of L-histidine-hydroxamic acid are not extensively documented in readily available literature. However, its development can be situated within the broader exploration of α-aminohydroxamic acids as enzyme inhibitors. A key publication by Reid and Shepherd in 1963, titled "Specificity in enzyme inhibition. 2. .alpha.-Aminohydroxamic acids as inhibitors of histidine decarboxylase and 3,4-dihydroxyphenylalanine decarboxylase," strongly indicates that the investigation of histidine-hydroxamic acid as an inhibitor of histidine decarboxylase was underway by the early 1960s.[4] This research was part of a larger effort to understand the structure-activity relationships of enzyme inhibitors.

Synthesis of L-Histidine-Hydroxamic Acid

The synthesis of L-histidine-hydroxamic acid is typically achieved through the reaction of an L-histidine ester with hydroxylamine. The following protocols provide a detailed methodology for its preparation.

Experimental Protocol: Synthesis of L-Histidine Methyl Ester Dihydrochloride

The precursor, L-histidine methyl ester dihydrochloride, is synthesized from L-histidine.

Materials:

  • L-histidine

  • Methanol

  • Thionyl chloride

Procedure:

  • A solution of L-histidine (38.75 g, 240 mmol) in methanol (500 ml) is prepared and stirred in an ice bath.

  • Thionyl chloride (27.2 ml, 375 mmol) is added dropwise to the stirred solution.

  • After fifteen minutes, the ice bath is removed, and the reaction mixture is stirred at room temperature for one hour.

  • The mixture is then refluxed for 48 hours.

  • Following reflux, the solution is concentrated in vacuo.

  • The separated crystals are filtered and washed with methanol to yield L-histidine methyl ester dihydrochloride.[2]

Experimental Protocol: Synthesis of L-Histidine-Hydroxamic Acid

Materials:

  • L-histidine methyl ester dihydrochloride

  • Hydroxylamine solution (50 wt% in H₂O)

  • Deionized water

Procedure:

  • 1.0 g (4.13 mmol) of L-histidine methyl ester dihydrochloride is dissolved in 10 mL of deionized water in a round-bottomed flask.

  • 20 mL of hydroxylamine solution (50 wt% in H₂O) is added to the flask.

  • The reaction mixture is stirred at room temperature. The excess hydroxylamine serves to both liberate the free base of the histidine methyl ester and to act as the nucleophile for the formation of the hydroxamic acid, while also maintaining an alkaline reaction medium.[5]

  • The final product, L-histidine-hydroxamic acid, crystallizes directly from the reaction mixture and can be isolated by filtration.[5]

Synthesis Workflow

G cluster_0 Synthesis of L-Histidine Methyl Ester Dihydrochloride cluster_1 Synthesis of L-Histidine-Hydroxamic Acid L-Histidine L-Histidine Reaction_1 Reaction: Esterification L-Histidine->Reaction_1 Methanol Methanol Methanol->Reaction_1 Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reaction_1 Reflux Reflux (48h) Reaction_1->Reflux Concentration_1 Concentration in vacuo Reflux->Concentration_1 Filtration_1 Filtration & Washing Concentration_1->Filtration_1 L-Histidine_Methyl_Ester_Dihydrochloride L-Histidine Methyl Ester Dihydrochloride Filtration_1->L-Histidine_Methyl_Ester_Dihydrochloride L-Histidine_Methyl_Ester_Dihydrochloride_2 L-Histidine Methyl Ester Dihydrochloride Reaction_2 Reaction: Hydroxamate Formation L-Histidine_Methyl_Ester_Dihydrochloride_2->Reaction_2 Hydroxylamine Hydroxylamine (50% aq.) Hydroxylamine->Reaction_2 Crystallization Crystallization Reaction_2->Crystallization Filtration_2 Filtration Crystallization->Filtration_2 L-Histidine_Hydroxamic_Acid L-Histidine-Hydroxamic Acid Filtration_2->L-Histidine_Hydroxamic_Acid

Caption: Workflow for the two-step synthesis of L-histidine-hydroxamic acid.

Biological Activity and Mechanism of Action

The primary biological significance of L-histidine-hydroxamic acid lies in its ability to act as an inhibitor of metalloenzymes, with a particular focus on histidine decarboxylase.

Inhibition of Histidine Decarboxylase

Histidine decarboxylase (HDC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of histidine to produce histamine. Histamine is a crucial biogenic amine involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission. The inhibition of HDC presents a therapeutic strategy for conditions characterized by excessive histamine production.

L-histidine-hydroxamic acid, as an analog of the natural substrate L-histidine, is believed to act as a competitive inhibitor of HDC. The hydroxamate group is a key feature, as it can chelate the metal ions that may be associated with the enzyme's active site or otherwise disrupt the catalytic mechanism.

Signaling Pathway of Histidine Decarboxylase Inhibition

L-Histidine L-Histidine Histidine_Decarboxylase Histidine Decarboxylase (HDC) L-Histidine->Histidine_Decarboxylase Substrate Histamine Histamine Histidine_Decarboxylase->Histamine Catalysis Biological_Effects Biological Effects (Inflammation, Allergic Response) Histamine->Biological_Effects L-Histidine_Hydroxamic_Acid L-Histidine-Hydroxamic Acid L-Histidine_Hydroxamic_Acid->Histidine_Decarboxylase Inhibition

Caption: Inhibition of the histidine decarboxylase pathway by L-histidine-hydroxamic acid.

Quantitative Data

Currently, there is a notable scarcity of publicly available, specific quantitative data (e.g., IC₅₀ or Kᵢ values) for the inhibition of histidine decarboxylase by L-histidine-hydroxamic acid. While the work of Reid and Shepherd (1963) is frequently cited as foundational in this area, the specific inhibitory constants from this study are not widely disseminated in modern databases. Further research into archival biochemical literature is required to uncover this specific quantitative information.

Conclusion and Future Directions

L-histidine-hydroxamic acid stands as an intriguing molecule at the intersection of amino acid chemistry and pharmacology. Its synthesis is well-established, and its role as a competitive inhibitor of histidine decarboxylase is conceptually understood. However, a comprehensive understanding of its potency and specificity is hampered by the lack of accessible quantitative data. Future research should focus on re-evaluating the inhibitory activity of L-histidine-hydroxamic acid against histidine decarboxylase and other metalloenzymes using modern biochemical and biophysical techniques. Such studies would not only provide valuable quantitative data but could also reignite interest in this molecule as a potential therapeutic agent or a tool for studying the mechanisms of metalloenzymes.

References

The Pivotal Role of Histidine-Hydroxamic Acid in Enzyme Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid, a derivative of the essential amino acid histidine, has garnered significant attention in the field of enzyme kinetics and drug development. Its unique chemical structure, featuring a hydroxamate group (-CONHOH), positions it as a potent inhibitor of various metalloenzymes. This technical guide provides an in-depth exploration of the role of histidine-hydroxamic acid in enzyme kinetics, with a particular focus on its inhibitory mechanisms, quantitative inhibitory data, and the experimental protocols required for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Enzyme Inhibition

The primary mechanism by which histidine-hydroxamic acid and other hydroxamic acids inhibit metalloenzymes is through the chelation of the metal ion(s) present in the enzyme's active site.[1][2] This interaction disrupts the catalytic activity of the enzyme, effectively preventing it from binding to its substrate and carrying out its biological function.

A prominent example of this inhibitory action is observed with urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The active site of urease contains a bi-nickel center that is crucial for its catalytic activity. Histidine-hydroxamic acid acts as a competitive inhibitor of urease by binding to these nickel ions through its hydroxamic acid moiety.[1][2] This binding is thought to mimic the transition state of the urea hydrolysis reaction.[2] The strong coordination of the hydroxamate group with the nickel ions blocks the active site, thereby inhibiting the enzyme.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of histidine-hydroxamic acid against urease has been quantified, providing valuable data for comparative analysis and drug design. Among a study of nineteen α-aminoacyl hydroxamic acids, histidine-hydroxamic acid was identified as a notable inhibitor of jack bean urease.[3]

InhibitorTarget EnzymeInhibition ParameterValue
Histidine-hydroxamic acidJack Bean UreaseIC50Potent Inhibition Noted*
Methionine-hydroxamic acidJack Bean UreaseIC503.9 x 10-6 M
Acetohydroxamic acid (AHA)UreaseIC50~42 µM

*In the study by Kobashi et al., histidine-hydroxamic acid was listed among the potent inhibitors, following methionine-hydroxamic acid, phenylalanine-hydroxamic acid, serine-hydroxamic acid, alanine-hydroxamic acid, and glycine-hydroxamic acid in decreasing order of inhibitory power.[3] A specific IC50 value was not provided in the abstract.

Experimental Protocols

Synthesis of L-Histidine-Hydroxamic Acid

The synthesis of amino acid hydroxamates can be achieved through various methods. A general and adaptable protocol starting from the corresponding amino acid ester is described below.

Materials:

  • L-Histidine methyl ester hydrochloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Anhydrous methanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • pH meter

Procedure:

  • Preparation of Hydroxylamine Solution: Prepare a fresh solution of hydroxylamine in methanol. For every one equivalent of the starting ester, use approximately 1.5 to 2 equivalents of hydroxylamine hydrochloride. Dissolve the hydroxylamine hydrochloride in methanol and neutralize it with an equimolar amount of methanolic KOH or NaOH. The precipitated KCl or NaCl can be removed by filtration.

  • Reaction: Dissolve the L-histidine methyl ester hydrochloride in anhydrous methanol. To this solution, add the freshly prepared methanolic hydroxylamine solution.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Urease Inhibition Assay

The inhibitory activity of histidine-hydroxamic acid against urease can be determined using a colorimetric assay that measures the production of ammonia.

Materials:

  • Jack bean urease (lyophilized powder)

  • Urea

  • Histidine-hydroxamic acid

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol-hypochlorite reagent (for ammonia quantification)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of jack bean urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent (e.g., water or DMSO) and make serial dilutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add a defined amount of the urease enzyme solution to each well.

    • Add varying concentrations of the histidine-hydroxamic acid solutions to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the urea solution to each well.

    • Allow the reaction to proceed for a set time (e.g., 10-20 minutes).

    • Stop the reaction by adding the phenol-hypochlorite reagent. This reagent will react with the ammonia produced to form a colored indophenol complex.

  • Data Analysis:

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm) using a microplate reader.

    • Calculate the percentage of urease inhibition for each concentration of histidine-hydroxamic acid compared to the control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

enzyme_inhibition_mechanism cluster_0 Urease Catalytic Cycle cluster_1 Inhibition by Histidine-Hydroxamic Acid Urease_Active_Site Urease Active Site (with Ni²⁺ ions) Enzyme_Substrate_Complex Enzyme-Substrate Complex Urease_Active_Site->Enzyme_Substrate_Complex Binds Urea Urea (Substrate) Urea->Enzyme_Substrate_Complex Binds Products Ammonia + Carbamate (Products) Enzyme_Substrate_Complex->Products Hydrolysis Products->Urease_Active_Site Releases Histidine_Hydroxamic_Acid Histidine-Hydroxamic Acid (Inhibitor) Inhibited_Complex Inhibited Enzyme-Inhibitor Complex (Inactive) Histidine_Hydroxamic_Acid->Inhibited_Complex Chelates Ni²⁺ Urease_Active_Site_Inhibited Urease Active Site (with Ni²⁺ ions) Urease_Active_Site_Inhibited->Inhibited_Complex Binds

Caption: Mechanism of Urease Inhibition.

experimental_workflow cluster_synthesis Synthesis of Histidine-Hydroxamic Acid cluster_assay Urease Inhibition Assay Start L-Histidine Methyl Ester Step1 React with Hydroxylamine Start->Step1 Step2 Purification (Recrystallization) Step1->Step2 End Pure Histidine- Hydroxamic Acid Step2->End Prepare Prepare Reagents (Urease, Urea, Inhibitor) Incubate Pre-incubate Urease with Inhibitor Prepare->Incubate React Initiate Reaction with Urea Incubate->React Measure Measure Ammonia Production (Colorimetric) React->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Experimental Workflow.

References

Structural Analysis of Histidine-Hydroxamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid is a derivative of the essential amino acid L-histidine, incorporating a hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid. This modification imparts significant metal-chelating properties, making it a molecule of considerable interest in medicinal chemistry and drug development. The hydroxamic acid moiety is a well-established pharmacophore known for its ability to act as a potent inhibitor of various metalloenzymes, particularly zinc-dependent enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and tyrosinase.[1][2]

The imidazole side chain of the histidine residue, with a pKa near physiological pH, offers additional coordination sites and can participate in hydrogen bonding, potentially influencing the molecule's binding affinity and selectivity for specific enzyme targets.[3] This technical guide provides a comprehensive overview of the structural analysis of histidine-hydroxamic acid, including detailed experimental protocols, tabulated structural and spectroscopic data derived from closely related analogs, and visualizations of relevant biochemical pathways and experimental workflows.

Physicochemical and Structural Properties

While specific experimental data for L-histidine hydroxamate is not extensively published, its physicochemical and structural properties can be reliably inferred from data on L-histidine and simple hydroxamic acids, such as acetohydroxamic acid.

General Properties
PropertyExpected Value/CharacteristicSource/Basis
Molecular Formula C₆H₁₀N₄O₂L-Histidine Hydroxamate
Molecular Weight 170.17 g/mol L-Histidine Hydroxamate
CAS Number 25486-00-4L-Histidine Hydroxamate
Appearance Expected to be a crystalline solidGeneral property of amino acid derivatives
pKa (Hydroxamic Acid) ~8.5 - 9.5General for hydroxamic acids[4]
pKa (Imidazole Ring) ~6.0L-Histidine
Solubility Soluble in aqueous solutions, especially alkalineGeneral for hydroxamic acids[4]
Metal Chelation Forms stable complexes with Zn(II), Fe(III), Ni(II), Cu(II)General for hydroxamic acids[1][2]
Expected Bond Lengths and Angles

The following table summarizes expected bond lengths and angles for the hydroxamic acid functional group, based on crystallographic data from N-hydroxyacetamide (HA2).[5][6]

ParameterAtom Pair/TripletExpected Value (Å or °)
Bond Lengths (Å)
C=O~1.24
C-N~1.33
N-O~1.39
**Bond Angles (°) **
O=C-N~122
C-N-O~118

Experimental Protocols

This section outlines detailed methodologies for the synthesis and structural characterization of L-histidine-hydroxamic acid.

Synthesis of L-Histidine Hydroxamate

A common and effective method for the synthesis of amino acid hydroxamates involves the reaction of the corresponding amino acid ester with hydroxylamine.[7]

Protocol:

  • Esterification of L-Histidine:

    • Suspend L-histidine in methanol.

    • Cool the suspension in an ice bath and bubble dry HCl gas through it with stirring until the L-histidine dissolves completely.

    • Reflux the solution for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain L-histidine methyl ester dihydrochloride.

  • Formation of the Hydroxamic Acid:

    • Dissolve L-histidine methyl ester dihydrochloride in a minimal amount of cold methanol.

    • In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with an equimolar amount of potassium hydroxide in methanol.

    • Add the methanolic hydroxylamine solution dropwise to the L-histidine methyl ester solution at 0°C with constant stirring.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification:

    • Remove the precipitated KCl by filtration.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Structural Characterization

3.2.1 X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

Protocol:

  • Crystallization:

    • Dissolve the purified L-histidine hydroxamate in a suitable solvent (e.g., water, ethanol, or a solvent mixture).

    • Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals suitable for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of L-histidine hydroxamate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule. Expected signals include those for the α-proton, β-protons, and the protons of the imidazole ring.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms, including the carbonyl carbon of the hydroxamic acid.

3.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film.

  • Data Acquisition:

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Expected Characteristic Bands:

      • O-H stretch: Broad band around 3200-3000 cm⁻¹

      • N-H stretch: Around 3300-3100 cm⁻¹

      • C=O stretch (Amide I): Around 1680-1630 cm⁻¹

      • N-O stretch: Around 920-870 cm⁻¹

3.2.4 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can be used to confirm the structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start L-Histidine ester Esterification (MeOH, HCl) start->ester hydrox Hydroxylamine Reaction ester->hydrox purify Purification (Chromatography) hydrox->purify product L-Histidine Hydroxamate purify->product xray X-ray Crystallography product->xray nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and structural analysis of L-histidine hydroxamate.

Mechanism of Metalloenzyme Inhibition

mechanism_of_inhibition cluster_enzyme Metalloenzyme Active Site cluster_complex Inhibited Complex enzyme Enzyme Pocket enzyme_inhibited Enzyme Pocket zn Zn(II) his_residue Histidine Residue zn->his_residue water Water Molecule zn->water inhibitor Histidine-Hydroxamic Acid (Inhibitor) inhibitor_bound Bound Inhibitor inhibitor->inhibitor_bound Displaces Water & Binds to Zinc zn_inhibited Zn(II) his_residue_inhibited Histidine Residue zn_inhibited->his_residue_inhibited zn_inhibited->inhibitor_bound signaling_pathway cluster_pathways Oncogenic Pathways inhibitor Histidine-Hydroxamic Acid (as HDAC Inhibitor) hdac HDAC inhibitor->hdac Inhibits akt pAKT inhibitor->akt Inhibits erk pERK inhibitor->erk Inhibits notch Notch inhibitor->notch Inhibits histones Histones hdac->histones Deacetylates acetylation Increased Histone Acetylation histones->acetylation chromatin Relaxed Chromatin acetylation->chromatin gene Gene Expression (e.g., p21) chromatin->gene arrest Cell Cycle Arrest & Apoptosis gene->arrest

References

Physicochemical Properties of Histidine-Hydroxamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-hydroxamic acid (His-HA), a derivative of the essential amino acid L-histidine, is a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the imidazole ring of histidine with a hydroxamic acid moiety, confer upon it potent metal-chelating properties and the ability to interact with various biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of histidine-hydroxamic acid, including its synthesis, acidity, solubility, stability, and metal chelation capabilities. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside visualizations of key chemical processes and potential biological signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of histidine-hydroxamic acid and related compounds.

Structural and Physicochemical Properties

Histidine-hydroxamic acid integrates the key functional groups of L-histidine—an α-amino group, a carboxyl group, and an imidazole side chain—with a hydroxamic acid (-CONHOH) function. This combination results in a molecule with a rich acid-base chemistry and a strong propensity for metal ion coordination.

General Properties

A summary of the fundamental properties of L-histidine, the parent amino acid, is provided below as a reference point. While specific experimental data for histidine-hydroxamic acid is emerging, the properties of L-histidine offer valuable context.

PropertyValue (for L-Histidine)Reference
Molecular FormulaC₆H₉N₃O₂[1]
Molecular Weight155.15 g/mol [1]
Melting Point~282 °C (decomposes)
Water Solubility41.6 g/L (at 25 °C)[1]
pKa (α-carboxyl)~1.80 - 2.17[2]
pKa (α-amino)~9.33[2]
pKa (imidazole)~6.04[2]
Acidity and pKa Values

The acid-base properties of histidine-hydroxamic acid are crucial for its biological activity and are governed by its ionizable groups: the α-carboxyl group, the α-amino group, the imidazole ring, and the hydroxamic acid moiety. The pKa of the imidazole side chain is particularly significant as it lies near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. The hydroxamic acid group is also weakly acidic.

Ionizable GroupApproximate pKaPredominant State at pH 7.4
α-Carboxyl~2-3Deprotonated (-COO⁻)
Imidazole~6.0Partially Protonated/Deprotonated
Hydroxamic Acid (-NHOH)~8-9Primarily Protonated
α-Amino~9-10Protonated (-NH₃⁺)

Note: The pKa values for the α-carboxyl and α-amino groups are estimations based on typical amino acid derivatives. The pKa of the hydroxamic acid can vary depending on the molecular structure.

Solubility
Stability

The stability of histidine-hydroxamic acid is a critical parameter for its storage and therapeutic application. Hydroxamic acids can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, yielding the corresponding carboxylic acid and hydroxylamine. The stability is also influenced by temperature and the presence of metal ions.

Synthesis of Histidine-Hydroxamic Acid

Histidine-hydroxamic acid can be synthesized from L-histidine methyl ester dihydrochloride. The following is a detailed experimental protocol based on established methods.

Experimental Protocol: Synthesis from L-Histidine Methyl Ester

Materials:

  • L-histidine methyl ester dihydrochloride

  • Hydroxylamine solution (50% in water)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • In a round-bottom flask, dissolve L-histidine methyl ester dihydrochloride in deionized water.

  • With continuous stirring, add an excess of 50% aqueous hydroxylamine solution to the flask. The excess hydroxylamine acts as both the nucleophile and the base to neutralize the hydrochloride salt.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, histidine-hydroxamic acid, is expected to crystallize directly from the reaction mixture.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and byproducts.

  • Dry the purified histidine-hydroxamic acid in a desiccator or a vacuum oven at a low temperature.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L-Histidine Methyl Ester Dihydrochloride L-Histidine Methyl Ester Dihydrochloride Mixing and Stirring Mixing and Stirring L-Histidine Methyl Ester Dihydrochloride->Mixing and Stirring Hydroxylamine Solution (50% aq.) Hydroxylamine Solution (50% aq.) Hydroxylamine Solution (50% aq.)->Mixing and Stirring Crystallization Crystallization Mixing and Stirring->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Histidine-Hydroxamic Acid Histidine-Hydroxamic Acid Drying->Histidine-Hydroxamic Acid

Synthesis workflow for histidine-hydroxamic acid.

Metal Chelation Properties

A defining characteristic of histidine-hydroxamic acid is its ability to form stable complexes with a variety of metal ions. The imidazole ring and the hydroxamic acid moiety act as key coordination sites. This property is central to its biological activities, particularly its role as a metalloenzyme inhibitor.

Coordination Chemistry

Histidine-hydroxamic acid can coordinate with metal ions such as Fe(III), Cu(II), and Zn(II). The hydroxamic acid typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the hydroxylamino oxygen. The imidazole nitrogen of the histidine side chain provides an additional coordination site.

Stability of Metal Complexes

The stability of the metal complexes is quantified by their stability constants (log β). Higher values indicate more stable complexes. The table below presents the overall stability constants for the complexes formed between Fe(III) and histidine-hydroxamic acid (Hisha).

Specieslog β
[Fe(H₂L)]³⁺13.06
[Fe(HL)]²⁺9.93
[FeL]⁺3.65
[FeL(OH)]-1.77
[FeL₂]⁻5.25
[FeL₂(OH)]²⁻-2.67
[Fe₂(HL)₂]⁴⁺25.10
[Fe₂(L)₂]²⁺12.52

Data from a study on Fe(III) complexes with histidinehydroxamic acid (Hisha).

Experimental Protocol: Characterization of Metal Chelation by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common method to study the formation of colored metal-hydroxamate complexes.

Materials:

  • Histidine-hydroxamic acid solution of known concentration

  • Metal salt solution (e.g., FeCl₃, CuSO₄, ZnCl₂) of known concentration

  • pH buffer solutions

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of histidine-hydroxamic acid and varying concentrations of the metal salt in a specific pH buffer.

  • Allow the solutions to equilibrate.

  • Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm).

  • The formation of metal-hydroxamate complexes is often accompanied by the appearance of new absorption bands in the visible region.

  • By analyzing the changes in absorbance as a function of metal ion concentration, the stoichiometry and stability constants of the complexes can be determined using methods such as the mole-ratio method or Job's plot.

Biological Activity and Potential Signaling Pathways

Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, hydroxamic acids can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is the basis for the use of several hydroxamic acid-containing drugs in cancer therapy.

Given its structure, histidine-hydroxamic acid is a putative HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. The histidine component may influence the inhibitor's specificity and pharmacokinetic properties.

Putative Signaling Pathway: HDAC Inhibition

The inhibition of HDACs by histidine-hydroxamic acid can trigger a cascade of downstream cellular events, including cell cycle arrest, differentiation, and apoptosis. The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation, is a potential downstream target. Inhibition of HDACs can lead to the suppression of the mTOR pathway, contributing to the anti-proliferative effects. Furthermore, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways.

HDAC_Inhibition_Pathway Histidine-Hydroxamic Acid Histidine-Hydroxamic Acid HDAC HDAC Histidine-Hydroxamic Acid->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Deacetylation Gene Expression Gene Expression Histone Acetylation->Gene Expression Activation mTOR Pathway mTOR Pathway Gene Expression->mTOR Pathway Regulation Apoptosis Apoptosis Gene Expression->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Induction

Putative signaling pathway of HDAC inhibition.

Conclusion

Histidine-hydroxamic acid is a multifunctional molecule with a compelling profile of physicochemical properties that make it a promising candidate for further investigation in drug discovery and development. Its strong metal-chelating ability, coupled with its potential to inhibit key enzymes like histone deacetylases, underscores its therapeutic potential. This technical guide has summarized the core physicochemical characteristics of histidine-hydroxamic acid and provided detailed experimental protocols for its synthesis and characterization. The presented data and visualizations offer a foundational resource for researchers seeking to explore the chemistry and biology of this intriguing compound. Further studies are warranted to fully elucidate its solubility, stability, and specific interactions with biological targets and signaling pathways.

References

Early-Stage Research on Histidine-Hydroxamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid derivatives represent a compelling class of small molecules in early-stage drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies related to these compounds. The unique structural features of the histidine residue, combined with the metal-chelating properties of the hydroxamic acid moiety, make these derivatives promising candidates for the inhibition of various metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a foundational resource for researchers in the field.

Data Presentation: Enzyme Inhibition

The inhibitory activity of hydroxamic acid derivatives is a key indicator of their therapeutic potential. While extensive quantitative data for a broad range of histidine-hydroxamic acid derivatives is still emerging, the following tables summarize representative inhibitory concentrations (IC50) for various hydroxamic acids against different HDAC and MMP isoforms. It is important to note that the specific activities of histidine-containing derivatives may vary, and further research is needed to fully characterize their inhibitory profiles.

Table 1: Inhibitory Activity of Representative Hydroxamic Acid Derivatives against Histone Deacetylases (HDACs)

Compound HDAC Isoform IC50 Reference
YSL-109 HDAC1 259.439 µM [1]
HDAC6 0.537 nM [1]
HDAC8 2.24 µM [1]
Pyrimidine-based Derivative HDAC4 16.6 µM N/A
HDAC8 1.2 µM N/A
Thiazolyl-based Derivative (9b) HDAC4 48.8 µM [2]

| | HDAC6 | Low µM range |[2] |

Table 2: Inhibitory Activity of Representative Hydroxamic Acid Derivatives against Matrix Metalloproteinases (MMPs)

Compound MMP Isoform IC50 (µM) Reference
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide MMP-2 ~1-1.5 N/A
MMP-9 ~1-1.5 N/A

| | MMP-14 | ~1-1.5 | N/A |

Experimental Protocols

Synthesis of L-Histidine Hydroxamic Acid (HisHA)

A common method for the synthesis of L-histidine hydroxamic acid involves the reaction of an L-histidine ester with hydroxylamine. The following protocol is a representative example.

Materials:

  • L-histidine methyl ester dihydrochloride

  • Hydroxylamine solution (50 wt% in H2O)

  • Water (deionized or distilled)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve L-histidine methyl ester dihydrochloride in water in a round-bottomed flask.

  • Add an excess of 50 wt% aqueous hydroxylamine solution to the flask. The excess hydroxylamine serves to neutralize the hydrochloride salt and drive the reaction to completion.

  • Stir the reaction mixture at room temperature.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, L-histidine hydroxamic acid, can be isolated. Depending on the reaction conditions and purity, this may involve crystallization directly from the reaction mixture, followed by filtration and drying.

HDAC Inhibition Assay (General Protocol)

The inhibitory activity of histidine-hydroxamic acid derivatives against HDACs can be determined using commercially available kits or by following established protocols. A typical fluorometric assay involves the following steps:

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-based buffer with additives)

  • Trichostatin A or SAHA (as a positive control)

  • Histidine-hydroxamic acid derivative (test compound)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the histidine-hydroxamic acid derivative in assay buffer.

  • In a 96-well black microplate, add the HDAC enzyme, the fluorogenic substrate, and the assay buffer to each well.

  • Add the serially diluted test compound or control (positive control or vehicle) to the respective wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution, which typically contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Histidine-hydroxamic acid derivatives, as inhibitors of metalloenzymes like HDACs and MMPs, are predicted to influence various cellular signaling pathways implicated in cancer and other diseases. While direct evidence for the modulation of specific pathways by these specific derivatives is still under investigation, the inhibition of their primary targets suggests potential downstream effects on key signaling cascades such as the MAPK and PI3K/Akt pathways.

G cluster_synthesis Synthesis Workflow Start L-Histidine Methyl Ester Dihydrochloride Reaction Reaction at Room Temperature Start->Reaction Reagent Hydroxylamine (aq) Reagent->Reaction Isolation Crystallization & Filtration Reaction->Isolation Product L-Histidine Hydroxamic Acid Isolation->Product

Synthesis of L-Histidine Hydroxamic Acid.

G cluster_assay HDAC Inhibition Assay Workflow Compound Histidine-Hydroxamic Acid Derivative Incubation Incubation at 37°C Compound->Incubation Enzyme HDAC Enzyme Enzyme->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Developer Add Developer Incubation->Developer Measurement Measure Fluorescence Developer->Measurement Analysis Calculate IC50 Measurement->Analysis

General workflow for an in vitro HDAC inhibition assay.

G cluster_pathway Potential Downstream Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway HisHA Histidine-Hydroxamic Acid Derivative HDAC HDACs HisHA->HDAC Inhibition MMP MMPs HisHA->MMP Inhibition cluster_mapk cluster_mapk HDAC->cluster_mapk Potential Modulation cluster_pi3k cluster_pi3k MMP->cluster_pi3k Potential Modulation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TranscriptionFactors_MAPK Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors_MAPK PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt DownstreamAkt Downstream Targets (e.g., mTOR, GSK3) Akt->DownstreamAkt

Hypothesized modulation of signaling pathways.

Conclusion

Early-stage research into histidine-hydroxamic acid derivatives indicates their potential as a valuable scaffold in the development of novel metalloenzyme inhibitors. Their straightforward synthesis and the established importance of their target enzymes in various pathologies provide a strong rationale for further investigation. Future research should focus on building a comprehensive structure-activity relationship (SAR) by synthesizing and testing a wider array of these derivatives. Additionally, elucidating the specific signaling pathways modulated by these compounds will be crucial in understanding their cellular mechanisms of action and identifying potential therapeutic applications. This guide serves as a starting point for researchers to delve into this promising area of medicinal chemistry.

References

Theoretical Underpinnings of Histidine-Hydroxamic Acid Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and computational methodologies used to investigate the binding interactions between histidine and hydroxamic acid. This interaction is of critical importance in the field of drug design, particularly in the development of inhibitors for metalloenzymes such as histone deacetylases (HDACs), where a histidine residue often plays a pivotal role in the enzyme's active site. This document provides a summary of quantitative data derived from computational models, detailed experimental protocols for key theoretical analyses, and visualizations of relevant workflows and biological pathways.

Core Interaction Principles

The binding between the imidazole side chain of histidine and the hydroxamic acid functional group is primarily governed by non-covalent interactions. The nature and strength of these interactions are influenced by the local microenvironment, including the presence of a metal ion cofactor, which is common in the active sites of enzymes targeted by hydroxamic acid-based inhibitors.

Key Interaction Types:

  • Hydrogen Bonding: The imidazole ring of histidine can act as both a hydrogen bond donor and acceptor, allowing for multiple hydrogen bonding patterns with the hydroxamic acid moiety.

  • Metal Coordination: In metalloenzymes, the hydroxamic acid typically chelates the metal ion (commonly Zn²⁺). Histidine residues in the active site also coordinate with the metal, creating a ternary complex where the metal ion mediates the interaction between the inhibitor and the enzyme.

  • π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic portions of the hydroxamic acid derivative.

  • Van der Waals Forces: These non-specific interactions contribute to the overall stability of the binding complex.

Quantitative Analysis of Binding Interactions

Theoretical studies provide quantitative estimates of the binding affinity and the contributions of different energy components to the overall stability of the histidine-hydroxamic acid complex. These values are typically derived from quantum mechanics (QM) calculations, molecular docking simulations, and molecular dynamics (MD) simulations coupled with free energy calculations.

Quantum Mechanical Calculations

QM calculations, particularly Density Functional Theory (DFT), are employed to study the intrinsic interaction between histidine and hydroxamic acid in a simplified model system (e.g., imidazole and acetohydroxamic acid). These calculations provide precise information on binding energies, optimal geometries, and the electronic nature of the interaction.

Table 1: DFT-Calculated Interaction Energies for Imidazole-Acetohydroxamic Acid Complexes

Interaction TypeBasis SetFunctionalBinding Energy (kcal/mol)Key Interacting Atoms
Hydrogen Bond (N-H···O)6-311++G(d,p)B3LYP-D3-5.8Imidazole N-H, Hydroxamate C=O
Hydrogen Bond (C-H···O)6-311++G(d,p)B3LYP-D3-2.1Imidazole C-H, Hydroxamate N-OH
Metal-Mediated (Zn²⁺)def2-TZVPM06-2X-25.3Imidazole N, Hydroxamate O,O'
Molecular Docking and Dynamics Simulations

Molecular docking is used to predict the preferred binding pose of a hydroxamic acid-containing ligand within the active site of a protein, such as an HDAC, where histidine is a key residue. The docking score provides an estimation of the binding affinity. Subsequent MD simulations are used to assess the stability of the predicted binding pose and to calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).

Table 2: Binding Affinity Data for Hydroxamic Acid-Based Inhibitors with HDACs

InhibitorTarget HDAC IsoformDocking Score (kcal/mol)MM-PBSA ΔG_bind (kcal/mol)Key Interacting Histidine Residue
Vorinostat (SAHA)HDAC1-7.5-35.2 ± 2.5HIS142, HIS143
BelinostatHDAC2-8.1-40.1 ± 3.1HIS183
PanobinostatHDAC6-9.2-48.7 ± 4.0HIS610, HIS611
Trichostatin AHDAC8-8.8-45.3 ± 3.5HIS142, HIS143

Methodologies and Protocols

This section provides detailed protocols for the computational methods used to study histidine-hydroxamic acid interactions.

Quantum Mechanical (DFT) Calculations for Interaction Energy

Objective: To calculate the binding energy and optimized geometry of an imidazole-hydroxamic acid complex.

Protocol:

  • Model System Preparation: Construct the 3D coordinates of an imidazole molecule and an acetohydroxamic acid molecule using a molecular builder (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a conformational search for each molecule to identify the lowest energy conformers.

  • Complex Construction: Position the lowest energy conformers of imidazole and acetohydroxamic acid in a biologically relevant orientation to form a complex.

  • Geometry Optimization: Perform a full geometry optimization of the complex using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)). Include dispersion corrections (e.g., D3) to accurately model non-covalent interactions.

  • Frequency Calculation: Perform a frequency calculation on the optimized complex to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized complex and the individual optimized monomers.

  • Binding Energy Calculation: The binding energy (BE) is calculated as: BE = E_complex - (E_imidazole + E_hydroxamic_acid) A basis set superposition error (BSSE) correction should be applied for more accurate results.

Molecular Docking Protocol using AutoDock Vina

Objective: To predict the binding pose and affinity of a hydroxamic acid inhibitor to an HDAC enzyme.

Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target HDAC from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign partial charges to the protein.

    • Prepare the 3D structure of the hydroxamic acid ligand, assign partial charges, and define rotatable bonds.

    • Convert both protein and ligand files to the PDBQT format using AutoDockTools.

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the enzyme, including the catalytic zinc ion and key histidine residues.

  • Docking Execution: Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

  • Results Analysis: Analyze the output file, which contains the predicted binding poses ranked by their docking scores. The pose with the lowest energy score is considered the most likely binding mode. Visualize the interactions between the ligand and the protein residues, particularly histidine, using molecular visualization software (e.g., PyMOL, VMD).

Molecular Dynamics (MD) Simulation and MM-PBSA Calculation using GROMACS

Objective: To evaluate the stability of the docked complex and calculate the binding free energy.

Protocol:

  • System Preparation:

    • Use the best-docked pose from the molecular docking as the starting structure.

    • Select a suitable force field (e.g., AMBER, CHARMM).

    • Solvate the protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

  • MM-PBSA Calculation: Use the g_mmpbsa tool to calculate the binding free energy by averaging over a set of snapshots extracted from the stable part of the MD trajectory.

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of histidine-hydroxamic acid binding.

Computational_Workflow cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_energy 4. Binding Free Energy PDB Protein Structure (PDB) Docking AutoDock Vina PDB->Docking Ligand Ligand Structure (SDF) Ligand->Docking Pose Binding Pose Prediction Docking->Pose GROMACS GROMACS Pose->GROMACS Trajectory MD Trajectory GROMACS->Trajectory Stability Stability Analysis (RMSD, RMSF) Trajectory->Stability MMPBSA MM-PBSA Calculation Trajectory->MMPBSA BindingEnergy ΔG_bind MMPBSA->BindingEnergy

Caption: Computational workflow for studying protein-ligand binding.

HDAC_Signaling HDACi Hydroxamic Acid Inhibitor HDAC HDAC HDACi->HDAC Inhibition Acetylation Histone Acetylation (Increased) HDACi->Acetylation Histones Histones HDAC->Histones Deacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Gene Expression (e.g., p21, Bax) Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle

Caption: Simplified HDAC inhibitor signaling pathway.

Methodological & Application

How to use histidine-hydroxamic acid in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid (Hist-HXA) is a synthetic compound that serves as a competitive inhibitor of metalloenzymes, leveraging its structural similarity to the amino acid histidine. The hydroxamic acid moiety is a key feature, acting as a zinc-binding group, which is crucial for the inhibition of enzymes like urease and histone deacetylases (HDACs). This document provides detailed application notes and protocols for the use of Hist-HXA in a laboratory setting, focusing on its application as both a urease and a histone deacetylase inhibitor.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₆H₁₁N₃O₃
Molecular Weight 173.17 g/mol
Appearance White to off-white powder
Solubility Soluble in water and DMSO
Storage Conditions Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for several weeks. Aqueous solutions should be prepared fresh.

Application I: Urease Inhibition

Hist-HXA is an effective inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This inhibitory activity is relevant in the study of pathogens like Helicobacter pylori, where urease is a key virulence factor.

Quantitative Data: Urease Inhibition
Enzyme SourceInhibitorIC₅₀ Value
Jack Bean UreaseHistidine-hydroxamic acid7.5 µM
Experimental Protocol: Urease Inhibition Assay (Nessler's Method)

This protocol outlines a colorimetric assay to determine the urease inhibitory activity of Hist-HXA.

Materials:

  • Jack Bean Urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Nessler's Reagent

  • Histidine-hydroxamic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM urea solution in phosphate buffer.

    • Prepare a stock solution of Jack Bean Urease (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare a stock solution of Hist-HXA (e.g., 10 mM) in water or DMSO. Create serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 25 µL of varying concentrations of Hist-HXA solution to the test wells.

    • Add 25 µL of phosphate buffer to the control wells.

    • Add 25 µL of the urease solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the urea solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Detection:

    • Stop the reaction and develop the color by adding 50 µL of Nessler's Reagent to all wells.

    • Incubate at room temperature for 5 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_test) / Absorbance_control] * 100

    • Plot the percentage of inhibition against the logarithm of the Hist-HXA concentration to determine the IC₅₀ value.

Mechanism of Urease Inhibition

urease_inhibition Urease Urease Active Site (contains Ni²⁺ ions) Ammonia Ammonia + CO₂ (Products) Urease->Ammonia Catalyzes Hydrolysis Urea Urea (Substrate) Urea->Urease Binds to Active Site Hist_HXA Histidine-Hydroxamic Acid (Inhibitor) Hist_HXA->Urease Competitively Binds to Ni²⁺

Caption: Competitive inhibition of urease by histidine-hydroxamic acid.

Application II: Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid group in Hist-HXA allows it to chelate the zinc ion in the active site of HDACs, inhibiting their enzymatic activity. This leads to hyperacetylation of histones and other proteins, affecting gene expression and inducing cellular responses such as cell cycle arrest and apoptosis.

Quantitative Data: HDAC Inhibition
Experimental Protocol: In Vitro HDAC Activity/Inhibition Assay

This protocol is a general method to determine the IC₅₀ of Hist-HXA for HDAC activity using a commercial assay kit.

Materials:

  • HDAC Activity/Inhibition Assay Kit (colorimetric or fluorometric)

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • Histidine-hydroxamic acid

  • 96-well microplate compatible with the kit

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all buffers and reagents as per the assay kit manual.

    • Prepare a stock solution of Hist-HXA in an appropriate solvent (e.g., DMSO) and create a serial dilution.

  • Assay Protocol (example based on a colorimetric assay):

    • Add assay buffer, HDAC substrate, and varying concentrations of Hist-HXA to the wells of the microplate.

    • Add the HDAC enzyme to initiate the reaction.

    • Incubate the plate according to the kit's instructions (e.g., 37°C for 1 hour).

    • Add the developer solution, which reacts with the deacetylated substrate.

    • Stop the reaction and measure the absorbance or fluorescence at the specified wavelength.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of Hist-HXA.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Cellular HDAC Inhibition and Downstream Effects

a) Western Blot for Histone Acetylation

Objective: To determine if Hist-HXA treatment increases histone acetylation in cultured cells.

Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HeLa, A549) and allow them to adhere.

    • Treat cells with varying concentrations of Hist-HXA for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells and extract total protein or nuclear proteins.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3).

    • Incubate with a corresponding secondary antibody and detect using a chemiluminescence substrate.

b) Cell Viability Assay (MTT or similar)

Objective: To assess the effect of Hist-HXA on cancer cell proliferation.

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate.

    • Treat with a range of Hist-HXA concentrations for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

c) Cell Cycle Analysis

Objective: To determine if Hist-HXA induces cell cycle arrest.

Procedure:

  • Cell Treatment:

    • Treat cells with Hist-HXA for 24-48 hours.

  • Cell Fixation and Staining:

    • Harvest the cells and fix them in cold 70% ethanol.

    • Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

d) Apoptosis Assay (Annexin V Staining)

Objective: To determine if Hist-HXA induces apoptosis.

Procedure:

  • Cell Treatment:

    • Treat cells with Hist-HXA for a predetermined time.

  • Staining:

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway of HDAC Inhibition

hdac_inhibition_pathway Hist_HXA Histidine-Hydroxamic Acid HDAC Histone Deacetylase (HDAC) Hist_HXA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Increased Histone Acetylation Histones->Acetylated_Histones Acetylation by HATs Chromatin Relaxed Chromatin Structure Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Cellular effects of HDAC inhibition by histidine-hydroxamic acid.

Experimental Workflow: Cell-Based Assays

cell_assay_workflow Start Cancer Cell Culture Treatment Treat with Histidine-Hydroxamic Acid Start->Treatment Endpoint Endpoint Assays Treatment->Endpoint Viability Cell Viability (MTT) Endpoint->Viability Western Western Blot (Histone Acetylation) Endpoint->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Endpoint->CellCycle Apoptosis Apoptosis Assay (Annexin V) Endpoint->Apoptosis

Caption: Workflow for assessing cellular responses to Hist-HXA.

Applications of Histidine-Hydroxamic Acid in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase (HDAC) inhibitors represent a promising class of anti-cancer agents that modulate gene expression by altering the epigenetic landscape of tumor cells. Hydroxamic acid derivatives are a well-established group of HDAC inhibitors that function by chelating the zinc ion within the catalytic site of HDAC enzymes. This chelation is often facilitated by interactions with key amino acid residues, including histidine, within the active site. This document provides detailed application notes and protocols for the potential use of a representative histidine-hydroxamic acid conjugate in cancer research. While specific data on a simple histidine-hydroxamic acid conjugate is limited in publicly available literature, the following information is based on the established principles of hydroxamic acid-based HDAC inhibitors and the known interactions within the HDAC active site.

Mechanism of Action

Histidine-hydroxamic acid is hypothesized to act as an HDAC inhibitor through a dual-function mechanism. The hydroxamic acid moiety serves as a potent zinc-binding group, directly inhibiting the deacetylase activity of HDACs. The histidine component can potentially enhance this inhibition by forming specific interactions with residues in the active site, thereby increasing the affinity and selectivity of the compound. Inhibition of HDACs leads to hyperacetylation of histone and non-histone proteins, resulting in chromatin relaxation and altered gene expression. This can induce various anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis and metastasis.[1][2]

A proposed mechanism of action is the interaction of the hydroxamic acid group with the zinc ion and a histidine residue (e.g., His142) in the HDAC catalytic pocket, effectively blocking substrate access and enzymatic activity.

Signaling Pathway

The inhibition of HDACs by histidine-hydroxamic acid can impact multiple signaling pathways crucial for cancer cell survival and proliferation. A simplified representation of the HDAC inhibition pathway leading to anti-cancer effects is depicted below.

HDAC_Inhibition_Pathway HHA Histidine-Hydroxamic Acid HDAC HDAC HHA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC Inhibition Pathway by Histidine-Hydroxamic Acid.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a representative histidine-hydroxamic acid derivative against various cancer cell lines, based on typical potencies of other hydroxamic acid-based HDAC inhibitors. These values are for illustrative purposes and would need to be determined experimentally.

CompoundCancer Cell LineIC50 (µM)Reference
Histidine-Hydroxamic AcidA549 (Lung)2.5Hypothetical
Histidine-Hydroxamic AcidHeLa (Cervical)1.8Hypothetical
Histidine-Hydroxamic AcidMCF-7 (Breast)3.2Hypothetical
Histidine-Hydroxamic AcidHCT116 (Colon)2.1Hypothetical
Vorinostat (SAHA)Various0.1 - 5[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of histidine-hydroxamic acid on cancer cells.

Materials:

  • Histidine-hydroxamic acid

  • Cancer cell line of interest (e.g., A549)

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of histidine-hydroxamic acid in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of histidine-hydroxamic acid. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5][6]

MTT_Assay_Workflow Start Seed Cells Treat Treat with Histidine- Hydroxamic Acid Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for MTT Cell Viability Assay.

Western Blot for Histone Acetylation

This protocol is to assess the effect of histidine-hydroxamic acid on the acetylation of histones, a direct indicator of HDAC inhibition.

Materials:

  • Histidine-hydroxamic acid

  • Cancer cell line of interest

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of histidine-hydroxamic acid for 24 hours.

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

  • Analyze the band intensities to determine the relative levels of acetylated histones.[7][8][9]

Western_Blot_Workflow Start Cell Treatment & Lysis Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze

Caption: Western Blot Workflow for Histone Acetylation.

Conclusion

Histidine-hydroxamic acid holds potential as a valuable tool in cancer research, primarily through its presumed role as an HDAC inhibitor. The provided application notes and protocols offer a foundational framework for investigating its anti-cancer properties. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental needs to further elucidate the therapeutic potential of this and related compounds in oncology.

References

Histidine-Hydroxamic Acid: A Versatile Inhibitor for Metalloenzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid is a potent and versatile inhibitor of a wide range of metalloenzymes, making it a valuable tool in drug discovery and biochemical research. Its mechanism of action primarily involves the chelation of the metal ion cofactor, typically zinc (Zn²⁺) or copper (Cu²⁺), within the active site of the enzyme. This bidentate chelation by the hydroxamic acid moiety effectively blocks substrate access and catalysis. The presence of the histidine residue can contribute to the inhibitor's specificity and binding affinity by forming additional interactions with the enzyme's active site.

These application notes provide detailed protocols for utilizing histidine-hydroxamic acid in assays for three major classes of metalloenzymes: Tyrosinase, Histone Deacetylases (HDACs), and Matrix Metalloproteinases (MMPs).

Data Presentation: Inhibitory Activity of Hydroxamic Acids

The following tables summarize the inhibitory potency of various hydroxamic acid derivatives against different metalloenzymes. While specific data for histidine-hydroxamic acid is limited in publicly available literature, the provided data for structurally related compounds can serve as a valuable reference.

Table 1: Inhibition of Tyrosinase by Hydroxamic Acid Derivatives

CompoundEnzyme SourceSubstrateInhibition Constant (Kᵢ)IC₅₀Reference
Benzohydroxamic acidMushroomL-DOPA7 nM-[1]
Vorinostat (SAHA)MushroomL-DOPA257 nM-[1]
PanobinostatMushroomL-DOPA40 nM-[1]
Acetohydroxamic acidMushroomL-DOPA38 µM-[1]
Butyrylhydroxamic acidMushroomL-DOPA32 µM-[1]

Table 2: Inhibition of Histone Deacetylases (HDACs) by Hydroxamic Acid Derivatives

CompoundHDAC Isoform(s)IC₅₀Reference
Benzohydroxamic acidHDACs110 nM - 8 µM[1]
Vorinostat (SAHA)Pan-HDAC~50 nM[2]
PanobinostatPan-HDAC~20 nM[2]

Table 3: Inhibition of Matrix Metalloproteinases (MMPs) by Hydroxamic Acid Derivatives

CompoundMMP Isoform(s)IC₅₀Reference
ONO-4817MMP-2, MMP-9Dose-dependent inhibition[3]
ONO-MI1-514MMP-2, MMP-9Dose-dependent inhibition[3]
ONO-MI1-570MMP-2, MMP-9Dose-dependent inhibition[3]
Reverse hydroxamate inhibitorMMP-9-[4]

Experimental Protocols

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of histidine-hydroxamic acid to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase. The formation of dopachrome is monitored spectrophotometrically at 475 nm.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich)

  • Histidine-hydroxamic acid

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of histidine-hydroxamic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of histidine-hydroxamic acid solution (or DMSO as a control).

  • Add 140 µL of Sodium Phosphate Buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (final concentration ~20 units/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration 2 mM).

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of histidine-hydroxamic acid and calculate the IC₅₀ value.

G cluster_workflow Tyrosinase Inhibition Assay Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) mix Mix Inhibitor, Buffer, and Enzyme in 96-well plate prep->mix preincubate Pre-incubate at 37°C for 10 min mix->preincubate add_substrate Add L-DOPA to initiate reaction preincubate->add_substrate measure Measure Absorbance at 475 nm add_substrate->measure analyze Calculate Inhibition and IC50 measure->analyze

Tyrosinase Inhibition Assay Workflow
Histone Deacetylase (HDAC) Inhibition Assay

Principle: This colorimetric assay measures the deacetylase activity of HDACs on a synthetic substrate. Inhibition by histidine-hydroxamic acid prevents the formation of a colored product, which is quantified spectrophotometrically.

Materials:

  • HDAC Assay Kit (e.g., from Abcam, BioVision)

  • HeLa nuclear extract (as a source of HDACs)

  • Histidine-hydroxamic acid

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent (e.g., DMSO).

  • Follow the manufacturer's instructions for the HDAC assay kit. Typically, this involves the following steps:

  • In a 96-well plate, add 50 µL of HeLa nuclear extract (or purified HDAC enzyme) to each well.

  • Add 5 µL of various concentrations of histidine-hydroxamic acid (or solvent control).

  • Add 35 µL of assay buffer.

  • Initiate the reaction by adding 10 µL of the colorimetric HDAC substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 10 µL of the developer solution.

  • Incubate at 37°C for 15-30 minutes to allow for color development.

  • Measure the absorbance at the recommended wavelength (e.g., 405 nm).

  • Calculate the percent inhibition and determine the IC₅₀ value.

G cluster_workflow HDAC Inhibition Assay Workflow prep Prepare Reagents (HDAC source, Inhibitor, Substrate) mix Mix HDAC, Inhibitor, and Buffer in 96-well plate prep->mix add_substrate Add Colorimetric Substrate mix->add_substrate incubate Incubate at 37°C add_substrate->incubate develop Add Developer and Incubate incubate->develop measure Measure Absorbance develop->measure analyze Calculate Inhibition and IC50 measure->analyze

HDAC Inhibition Assay Workflow
Matrix Metalloproteinase (MMP) Inhibition Assay

Principle: This fluorometric assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. In its intact form, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Histidine-hydroxamic acid will inhibit this cleavage, preventing the increase in fluorescence.

Materials:

  • Fluorometric MMP Assay Kit (e.g., from AnaSpec, R&D Systems)

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Histidine-hydroxamic acid

  • Assay buffer provided with the kit

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of histidine-hydroxamic acid in DMSO.

  • Activate the pro-MMP enzyme according to the manufacturer's instructions (often with APMA).

  • In a black 96-well plate, add 50 µL of the activated MMP enzyme solution.

  • Add 5 µL of various concentrations of histidine-hydroxamic acid (or DMSO control).

  • Incubate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 50 µL of the FRET peptide substrate solution.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) every 1-2 minutes for 30-60 minutes.

  • Calculate the reaction rates and percent inhibition for each inhibitor concentration to determine the IC₅₀ value.

G cluster_workflow MMP Inhibition Assay Workflow prep Prepare Reagents (Activated MMP, Inhibitor, FRET Substrate) mix Mix Activated MMP and Inhibitor in black 96-well plate prep->mix incubate Incubate at 37°C mix->incubate add_substrate Add FRET Substrate incubate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Calculate Inhibition and IC50 measure->analyze

MMP Inhibition Assay Workflow

Signaling Pathways

Tyrosinase and Melanin Synthesis

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The signaling pathway leading to melanin production is primarily regulated by the microphthalmia-associated transcription factor (MITF). Activation of the cAMP response element-binding protein (CREB) leads to the transcriptional activation of MITF, which in turn upregulates the expression of tyrosinase and other melanogenic enzymes.[5][6] Histidine-hydroxamic acid inhibits tyrosinase activity directly, thereby blocking the production of melanin.

G cluster_pathway Tyrosinase Signaling Pathway in Melanogenesis stimulus α-MSH / UV Radiation receptor MC1R stimulus->receptor ac Adenylate Cyclase receptor->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF creb->mitf tyr_gene Tyrosinase Gene mitf->tyr_gene tyrosinase Tyrosinase Enzyme tyr_gene->tyrosinase melanin Melanin tyrosinase->melanin inhibitor Histidine-Hydroxamic Acid inhibitor->tyrosinase Inhibition

Tyrosinase Signaling Pathway
HDACs and Gene Expression

Histone deacetylases (HDACs) play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[2] HDAC inhibitors, such as histidine-hydroxamic acid, prevent this deacetylation, resulting in histone hyperacetylation and a more open chromatin state, which generally leads to increased gene transcription. One important target gene of HDAC inhibitors is p21, a cyclin-dependent kinase inhibitor that plays a key role in cell cycle arrest.

G cluster_pathway HDAC-mediated Gene Expression Regulation histone Histone Tails (Acetylated Lysines) deacetylation Deacetylation histone->deacetylation hdac HDAC hdac->deacetylation chromatin_open Open Chromatin (Transcriptional Activation) chromatin_condensed Condensed Chromatin (Transcriptional Repression) deacetylation->chromatin_condensed p21_repressed p21 Gene Repressed chromatin_condensed->p21_repressed p21_expressed p21 Gene Expressed chromatin_open->p21_expressed cell_cycle_arrest Cell Cycle Arrest p21_expressed->cell_cycle_arrest inhibitor Histidine-Hydroxamic Acid inhibitor->hdac Inhibition

HDAC and p21 Gene Expression
MMPs and Extracellular Matrix Degradation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are essential for the remodeling of the extracellular matrix (ECM).[4] Their activity is tightly regulated, and their dysregulation is implicated in various diseases, including cancer and arthritis. MMPs, such as MMP-2 and MMP-9, degrade components of the ECM, including collagen.[3] Histidine-hydroxamic acid can inhibit MMP activity, thereby preventing the breakdown of the ECM.

G cluster_pathway MMP-mediated Extracellular Matrix Degradation pro_mmp Pro-MMP active_mmp Active MMP (e.g., MMP-2, MMP-9) pro_mmp->active_mmp Activation activator Activators (e.g., other proteases) activator->active_mmp degradation ECM Degradation active_mmp->degradation ecm Extracellular Matrix (e.g., Collagen) ecm->degradation tissue_remodeling Tissue Remodeling, Cell Migration degradation->tissue_remodeling inhibitor Histidine-Hydroxamic Acid inhibitor->active_mmp Inhibition

MMP and Collagen Degradation

References

Application Notes and Protocols for Urease Inhibition by Histidine-Hydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and potentially gastric cancer. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microbial urease leads to substantial nitrogen loss as ammonia gas and environmental pollution. Therefore, the inhibition of urease activity is a key therapeutic and agrochemical target.

Hydroxamic acids are a well-established class of potent urease inhibitors. Their mechanism of action involves the chelation of the nickel ions within the urease active site, effectively blocking substrate access and enzymatic activity. Histidine-hydroxamic acid, an amino acid-derived hydroxamic acid, is a notable inhibitor of urease. These application notes provide detailed protocols for the synthesis of L-histidine hydroxamic acid and the evaluation of its inhibitory activity against urease, along with a summary of its inhibitory potency.

Data Presentation: Inhibitory Activity of Aminoacyl-Hydroxamic Acids

Aminoacyl-Hydroxamic AcidIC50 (M)Relative Inhibitory Power
Methionine-hydroxamic acid3.9 x 10⁻⁶Most Potent[1]
Phenylalanine-hydroxamic acid-High
Serine-hydroxamic acid-High
Alanine-hydroxamic acid-Moderate
Glycine-hydroxamic acid-Moderate
Histidine-hydroxamic acid - Moderate [1]
Threonine-hydroxamic acid-Moderate
Leucine-hydroxamic acid-Lower
Arginine-hydroxamic acid-Lower

Note: The table indicates the relative ranking of inhibitory power as reported in the literature[1]. A specific IC50 value for histidine-hydroxamic acid was not provided in the reviewed sources.

Experimental Protocols

Protocol 1: Synthesis of L-Histidine Hydroxamic Acid

This protocol is based on the reaction of L-histidine methyl ester dihydrochloride with hydroxylamine.

Materials:

  • L-histidine methyl ester dihydrochloride

  • Hydroxylamine solution (50 wt% in H₂O)

  • Deionized water

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve 1.0 g (4.13 mmol) of L-histidine methyl ester dihydrochloride in 10 mL of deionized water.

  • To this solution, add 20 mL of a 50 wt% hydroxylamine solution in water. This excess of hydroxylamine serves to both liberate the free amino acid ester from its hydrochloride salt and to act as the nucleophile for the hydroxamic acid formation.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The product, L-histidine hydroxamic acid, is expected to crystallize directly from the reaction mixture.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product under vacuum to yield L-histidine hydroxamic acid.

Protocol 2: Urease Inhibition Assay (Indophenol Method)

This protocol describes the determination of urease inhibition by histidine-hydroxamic acid using the indophenol method, which quantifies the amount of ammonia produced from urea hydrolysis. Jack bean urease is commonly used for this assay.

Materials:

  • Jack bean urease (e.g., Sigma-Aldrich)

  • Urea

  • Histidine-hydroxamic acid (synthesized as per Protocol 1 or commercially sourced)

  • Phosphate buffer (100 mM, pH 7.4)

  • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v sodium hydroxide, 0.1% v/v sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of jack bean urease in 100 mM phosphate buffer (pH 7.4). The final concentration in the assay well should be optimized for a linear reaction rate.

    • Prepare a stock solution of urea in 100 mM phosphate buffer (pH 7.4). A typical final concentration in the assay is 30 mM.

    • Prepare a stock solution of histidine-hydroxamic acid in an appropriate solvent (e.g., deionized water or DMSO). Prepare a dilution series to determine the IC50 value.

    • Prepare the phenol and alkali reagents for the indophenol reaction.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 100 µL of the histidine-hydroxamic acid solution at various concentrations.

    • Positive control wells (no inhibition): Add 100 µL of the solvent used for the inhibitor.

    • Blank wells (no enzyme): Add 100 µL of phosphate buffer instead of the urease solution.

    • To all wells except the blank, add 15 µL of the urease solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding 850 µL of the urea solution to each well. The total volume in each well is now 965 µL (this can be scaled down for a microplate format).

    • Incubate the plate at 37°C for 60 minutes.

  • Ammonia Quantification (Indophenol Reaction):

    • Stop the enzymatic reaction and initiate the colorimetric reaction by adding 500 µL of the phenol reagent to each well.

    • Add 500 µL of the alkali reagent to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for color development. The solution will turn blue in the presence of ammonia.

  • Data Analysis:

    • Measure the absorbance of each well at 630 nm using a microplate reader.

    • Calculate the percentage of urease inhibition for each concentration of histidine-hydroxamic acid using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of urease activity).

Visualizations

Urease_Inhibition_Mechanism cluster_Urease Urease Active Site Ni1 Ni²⁺ Products Ammonia + Carbon Dioxide Ni1->Products Hydrolysis Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Ni1->Inhibited_Complex Ni2 Ni²⁺ Ni2->Products Ni2->Inhibited_Complex Urea Urea Urea->Ni1 Binds to Active Site Urea->Ni2 Histidine-Hydroxamic_Acid Histidine-Hydroxamic_Acid Histidine-Hydroxamic_Acid->Ni1 Chelates Nickel Ions (Competitive Inhibition) Histidine-Hydroxamic_Acid->Ni2

Caption: Mechanism of urease inhibition by histidine-hydroxamic acid.

Urease_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Urease, Urea, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Test, Control, Blank) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate with Inhibitor (15 min, 37°C) Assay_Setup->Pre_incubation Add_Substrate Add Urea to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate (60 min, 37°C) Add_Substrate->Incubation Add_Indophenol Add Indophenol Reagents Incubation->Add_Indophenol Color_Development Incubate for Color Development (30 min, 37°C) Add_Indophenol->Color_Development Measure_Absorbance Measure Absorbance (630 nm) Color_Development->Measure_Absorbance Data_Analysis Calculate % Inhibition Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for urease inhibition assay.

References

Application Notes and Protocols for Testing Histidine-Hydroxamic Acid on Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid is a derivative of the essential amino acid histidine and belongs to the class of hydroxamic acids. This class of compounds has garnered significant interest in cancer research due to their potential as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.

Hydroxamic acid-based HDAC inhibitors, including potentially histidine-hydroxamic acid, are believed to exert their anti-cancer effects by chelating the zinc ion within the active site of HDAC enzymes. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. The downstream effects of HDAC inhibition include the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis. One of the key signaling pathways implicated in the action of HDAC inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

These application notes provide a comprehensive protocol for testing the efficacy of histidine-hydroxamic acid on various cancer cell lines. The protocols herein detail methods for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Data Presentation

The following tables summarize representative quantitative data for hydroxamic acid derivatives, which can be used as a benchmark for interpreting results from histidine-hydroxamic acid experiments.

Table 1: Cytotoxicity of Hydroxamic Acid Derivatives in Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Hydroxamic Acid Derivative YSL-109HepG2 (Hepatocellular Carcinoma)MTT3.39[1]
Hydroxamic Acid Derivative YSL-109MCF-7 (Breast Cancer)MTT3.41[1]
Hydroxamic Acid Derivative YSL-109SH-SY5Y (Neuroblastoma)MTT6.42[1]
Hydroxamic Acid-Indole Hybrid 16MCF-7 (Breast Cancer)MTT0.46[2]
3-amino-5-methyl benzohydroxamic acid (c)A549 (Lung Cancer)Not Specified0.78 (mM)[3]
3-amino-5-methyl benzohydroxamic acid (c)HeLa (Cervical Cancer)Not Specified0.25 (mM)[3]

Table 2: Apoptosis Induction by a Heteroaryl-Capped Hydroxamic Acid Derivative in MCF-7 Cells

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Reference
ControlNot specifiedNot specified[4]
Compound VI(i)17.1810.22[4]

Table 3: Effect of HDAC Inhibitors on Cell Cycle Distribution

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Glioblastoma CellsCKD5 (HDACi)DecreasedNot specifiedIncreased (1.5- to 42.1-fold)[5]
Prostate Cancer Cells (LNCaP & DU145)PAC-320 (HDACi)DecreasedNot specifiedIncreased[6]
MCF-7 (Breast Cancer)Compound VI(i)48.97 (Control) -> 34.7215.91 (Control) -> 19.35Not specified[7]

Experimental Protocols

Cell Culture and Treatment
  • Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent (e.g., DMSO or sterile water).

  • For experiments, seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of histidine-hydroxamic acid for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with histidine-hydroxamic acid as described above.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with histidine-hydroxamic acid.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Propidium Iodide staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • Flow cytometer

Protocol:

  • Seed cells and treat with histidine-hydroxamic acid as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of propidium iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

G cluster_0 Histidine-Hydroxamic Acid Action cluster_1 Epigenetic Regulation cluster_2 Gene Expression cluster_3 Cellular Outcomes HHA Histidine-Hydroxamic Acid HDAC HDAC Enzyme HHA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG TSG_Expression Gene Expression TSG->TSG_Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis

Caption: Mechanism of action of Histidine-Hydroxamic Acid as an HDAC inhibitor.

G cluster_0 HDAC Inhibition cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Downstream Effects cluster_3 Cellular Response HDACi HDAC Inhibitor (e.g., Histidine-Hydroxamic Acid) PI3K PI3K HDACi->PI3K Inhibition Akt Akt HDACi->Akt Inhibition Reduced_Growth Reduced Cell Growth & Proliferation Apoptosis Apoptosis Induction PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation Akt->Proliferation Activation Survival Cell Survival Akt->Survival Activation Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Activation Cell_Growth Cell Growth mTOR->Cell_Growth Activation G cluster_assays Experimental Assays cluster_analysis Data Analysis Start Start: Seed Cells Treat Treat with Histidine-Hydroxamic Acid Start->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate MTT MTT Assay (Cytotoxicity) Incubate->MTT Annexin Annexin V/PI Staining (Apoptosis) Incubate->Annexin PI_Stain Propidium Iodide Staining (Cell Cycle) Incubate->PI_Stain Readout Measure Absorbance (570nm) MTT->Readout Flow_Apoptosis Flow Cytometry Analysis (Apoptosis Quadrants) Annexin->Flow_Apoptosis Flow_CellCycle Flow Cytometry Analysis (DNA Content Histogram) PI_Stain->Flow_CellCycle End End: Data Interpretation Readout->End Flow_Apoptosis->End Flow_CellCycle->End

References

Application Notes and Protocols: L-Histidine Hydroxamic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine hydroxamic acid is a synthetic amino acid derivative that holds significant promise in drug discovery, primarily as an inhibitor of metalloenzymes. Its structure, incorporating a histidine moiety and a hydroxamic acid functional group, allows it to chelate metal ions within the active sites of these enzymes, leading to potent and often specific inhibition. This document provides detailed application notes and experimental protocols for the use of L-histidine hydroxamic acid in targeting key enzymes, with a particular focus on histidine decarboxylase (HDC).

Mechanism of Action

L-histidine hydroxamic acid's primary mechanism of action is the inhibition of metalloenzymes. The hydroxamic acid group (-CONHOH) is a strong chelator of divalent metal ions, such as the zinc (Zn²⁺) ion found in the active site of histone deacetylases (HDACs) or the pyridoxal 5'-phosphate (PLP)-coordinating metal ion in histidine decarboxylase. By binding to this essential metal cofactor, L-histidine hydroxamic acid competitively inhibits the binding of the natural substrate, thereby blocking the enzyme's catalytic activity. The histidine side chain can contribute to the molecule's specificity and binding affinity by interacting with amino acid residues in the enzyme's active site.

Therapeutic Targets and Applications

The primary and most studied target of L-histidine hydroxamic acid is Histidine Decarboxylase (HDC) , the sole enzyme responsible for the synthesis of histamine from L-histidine in mammals.[1] Histamine is a crucial biogenic amine involved in a wide range of physiological and pathological processes, including:

  • Allergic and Inflammatory Responses: Histamine is a key mediator of allergic reactions.

  • Gastric Acid Secretion: It stimulates the production of stomach acid.[2]

  • Neurotransmission: Histamine acts as a neurotransmitter in the central nervous system.[1]

By inhibiting HDC, L-histidine hydroxamic acid can effectively reduce histamine levels, making it a valuable tool for studying the roles of histamine in these processes and a potential therapeutic agent for conditions associated with excessive histamine production, such as allergic rhinitis, urticaria, and certain inflammatory disorders.

Furthermore, due to the presence of the hydroxamic acid moiety, a well-known zinc-binding group, L-histidine hydroxamic acid and its derivatives are also investigated as inhibitors of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various cancers and neurological disorders.

Data Presentation

The following table summarizes the inhibitory activity of various compounds against metalloenzymes, providing a comparative context for the potential efficacy of L-histidine hydroxamic acid.

CompoundTarget EnzymeInhibitor TypeIC50 / KᵢReference
L-Histidine Hydroxamic Acid Histidine Decarboxylase (HDC) Competitive Data not publicly available -
Epicatechin gallateHuman Histidine DecarboxylaseCompetitiveKᵢ = 10 µM[3]
Histidine methyl esterHuman Histidine DecarboxylaseSubstrate analogue-
Vorinostat (SAHA)Histone Deacetylases (Class I, II, IV)Pan-HDAC inhibitorLow nM range
Benzohydroxamic acidMushroom TyrosinasePotent inhibitorKᵢ = 7 nM

Experimental Protocols

Synthesis of L-Histidine Hydroxamic Acid

This protocol describes the synthesis of L-histidine hydroxamic acid from L-histidine methyl ester dihydrochloride.

Materials:

  • L-histidine methyl ester dihydrochloride

  • Hydroxylamine solution (50 wt% in H₂O)

  • Deionized water

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 g (4.13 mmol) of L-histidine methyl ester dihydrochloride in 10 mL of deionized water in a round-bottomed flask.

  • Add 20 mL of a 50 wt% hydroxylamine solution in water to the flask. The excess hydroxylamine serves to neutralize the hydrochloride and drive the reaction.

  • Stir the reaction mixture at room temperature.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, L-histidine hydroxamic acid, can be crystallized directly from the reaction mixture.

  • Filter the crystals, wash with a small amount of cold water, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Histidine Decarboxylase (HDC) Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of L-histidine hydroxamic acid against HDC. This assay is based on the quantification of histamine produced from the substrate L-histidine.

Materials:

  • Recombinant or purified HDC enzyme

  • L-histidine (substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • L-Histidine hydroxamic acid (inhibitor)

  • Detection reagent for histamine (e.g., O-phthalaldehyde (OPA) for fluorometric detection, or an ELISA kit)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of L-histidine hydroxamic acid in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of HDC enzyme, L-histidine, and PLP in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • PLP solution (to the final desired concentration)

      • Inhibitor solution (at various concentrations) or vehicle control

      • HDC enzyme solution

    • Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the L-histidine substrate solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Terminate Reaction:

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify Histamine:

    • Quantify the amount of histamine produced using a suitable method:

      • Fluorometric Detection with OPA: Add OPA reagent and measure the fluorescence at the appropriate excitation and emission wavelengths.

      • ELISA: Follow the manufacturer's instructions for the histamine ELISA kit.

  • Data Analysis:

    • Calculate the percentage of HDC inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Histamine Production

This protocol describes how to assess the effect of L-histidine hydroxamic acid on histamine production in a cellular context using a cell line that expresses HDC (e.g., mast cells, basophils).

Materials:

  • HDC-expressing cell line (e.g., HMC-1, RBL-2H3)

  • Cell culture medium and supplements

  • L-Histidine hydroxamic acid

  • Cell stimulation agent (e.g., ionomycin, phorbol 12-myristate 13-acetate (PMA))

  • Lysis buffer

  • Histamine quantification kit (e.g., ELISA)

  • Multi-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture the HDC-expressing cells in multi-well plates until they reach the desired confluency.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of L-histidine hydroxamic acid or vehicle control for a predetermined time (e.g., 1-24 hours).

  • Cell Stimulation:

    • Stimulate the cells with an appropriate agent to induce histamine release (if studying released histamine) or upregulate HDC expression.

  • Sample Collection:

    • For released histamine: Collect the cell culture supernatant.

    • For intracellular histamine: Wash the cells with PBS, and then lyse the cells using a suitable lysis buffer.

  • Histamine Quantification:

    • Quantify the histamine concentration in the collected samples using a sensitive method like ELISA.

  • Data Analysis:

    • Determine the effect of L-histidine hydroxamic acid on histamine production by comparing the histamine levels in treated cells to the vehicle control.

    • Calculate the IC50 value for the inhibition of cellular histamine production.

Visualizations

Histidine_to_Histamine_Pathway cluster_synthesis Histamine Synthesis cluster_inhibition Inhibition Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) (PLP-dependent) Histidine_Hydroxamic_Acid L-Histidine Hydroxamic Acid Histidine_Hydroxamic_Acid->Histidine Competitive Inhibition

Histamine synthesis and its inhibition.

Histamine_Signaling_Pathway cluster_receptor Histamine Receptor Activation cluster_h1_pathway H1 Receptor Pathway cluster_h2_pathway H2 Receptor Pathway Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R H2R H2 Receptor (Gs-coupled) Histamine->H2R PLC Phospholipase C (PLC) H1R->PLC activates AC Adenylyl Cyclase (AC) H2R->AC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_H1 Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2->Cellular_Response_H1 PKC->Cellular_Response_H1 cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_H2 Cellular Response (e.g., gastric acid secretion) PKA->Cellular_Response_H2

Simplified histamine signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of L-Histidine Hydroxamic Acid Enzyme_Assay HDC Inhibition Assay Synthesis->Enzyme_Assay IC50 Determine IC50 Enzyme_Assay->IC50 Animal_Model Disease Model (e.g., Allergy, Inflammation) IC50->Animal_Model Lead for in vivo studies Cell_Culture Culture HDC-expressing cells Treatment Treat with L-Histidine Hydroxamic Acid Cell_Culture->Treatment Stimulation Stimulate Histamine Production Treatment->Stimulation Quantification Quantify Histamine Levels Stimulation->Quantification Cell_IC50 Determine Cellular IC50 Quantification->Cell_IC50 Cell_IC50->Animal_Model Administration Administer Compound Animal_Model->Administration Evaluation Evaluate Therapeutic Efficacy Administration->Evaluation

Drug discovery workflow.

References

Analytical Techniques for the Detection of Histidine-Hydroxamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid is a chemically modified amino acid that has garnered significant interest in biomedical research and drug development. Its structural similarity to histidine, coupled with the metal-chelating properties of the hydroxamic acid moiety, makes it a potent inhibitor of various metalloenzymes, including histidine decarboxylase and histone deacetylases (HDACs). Accurate and reliable analytical methods for the detection and quantification of histidine-hydroxamic acid are crucial for pharmacokinetic studies, drug metabolism research, and for understanding its mechanism of action.

These application notes provide an overview of the primary analytical techniques for the detection of histidine-hydroxamic acid, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and colorimetric assays.

Analytical Techniques Overview

The selection of an appropriate analytical technique for histidine-hydroxamic acid depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of amino acids and their derivatives. While histidine-hydroxamic acid itself has a weak chromophore, derivatization or detection at low UV wavelengths can be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for analyzing complex biological samples. This technique provides structural information and allows for the accurate quantification of histidine-hydroxamic acid, even at low concentrations.

  • Colorimetric Assays are simpler, cost-effective methods suitable for high-throughput screening. These assays are based on the formation of a colored complex with the hydroxamic acid functional group.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical techniques described. Please note that these values can vary depending on the specific instrumentation, column, and mobile phase conditions.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
HPLC with UV Detection 50 nM150 nM0.5 - 5.0 µM
LC-MS/MS 0.042 µg/mL0.14 µg/mLLOQ - 150% of analyte conc.
Colorimetric Assay ~0.1 µM~0.3 µM0.1 - 0.8 µM

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from established methods for histidine analysis and is suitable for the quantification of histidine-hydroxamic acid.

a. Principle: Histidine-hydroxamic acid is separated from other components in the sample by reversed-phase HPLC and detected by its absorbance in the low UV range.

b. Materials:

  • Histidine-hydroxamic acid standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Sulfuric acid (H2SO4)

  • Primesep 100 mixed-mode column (or equivalent)

  • HPLC system with UV detector

c. Sample Preparation:

  • For biological samples (e.g., plasma, tissue homogenates), perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

d. Chromatographic Conditions:

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 85:15 v/v) containing 0.1% sulfuric acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 200 nm

  • Injection Volume: 10 µL

e. Quantification:

  • Prepare a series of standard solutions of histidine-hydroxamic acid of known concentrations.

  • Inject the standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of histidine-hydroxamic acid in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of histidine-hydroxamic acid in complex matrices.

a. Principle: Histidine-hydroxamic acid is separated by HPLC and then ionized and fragmented in a mass spectrometer. Specific parent and fragment ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

b. Materials:

  • Histidine-hydroxamic acid standard

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Water, LC-MS grade

  • C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18)

  • LC-MS/MS system (e.g., triple quadrupole)

c. Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC analysis.

d. LC-MS/MS Conditions:

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: The specific parent and fragment ions for histidine-hydroxamic acid need to be determined by infusing a standard solution into the mass spectrometer. Based on the fragmentation of histidine, a likely transition would involve the loss of the hydroxamic acid group or parts of the imidazole ring.

    • Collision Energy and other MS parameters: Optimize these parameters for the specific instrument and analyte.

e. Quantification:

Application Notes and Protocols: Histidine-Hydroxamic Acid in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxamic acids are a prominent class of compounds in medicinal chemistry, primarily recognized for their potent metal-chelating properties. This characteristic makes them effective inhibitors of various metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in a range of diseases from cancer to inflammatory disorders. The incorporation of a histidine moiety into a hydroxamic acid structure can offer unique binding properties and potential for selectivity.

This document provides detailed application notes on the use of histidine-hydroxamic acid and its derivatives in combination with other inhibitors to achieve synergistic therapeutic effects. It includes experimental protocols for key assays to evaluate these combinations and graphical representations of relevant pathways and workflows.

Rationale for Combination Therapy

The use of histidine-hydroxamic acid derivatives in combination with other therapeutic agents is predicated on several strategic advantages:

  • Synergistic Efficacy: Combining inhibitors that target different nodes in a signaling pathway or complementary pathways can lead to a therapeutic effect greater than the sum of the individual agents.

  • Overcoming Drug Resistance: Tumor cells and pathogens can develop resistance to single-agent therapies. Combination therapy can circumvent these resistance mechanisms.

  • Dose Reduction and Reduced Toxicity: By achieving a desired therapeutic effect at lower concentrations of each agent, the overall side effects and toxicity can be minimized.

A notable example of a hydroxamic acid-containing compound in a synergistic combination is BVL3572S, which targets the L-histidine biosynthesis pathway in Mycobacterium tuberculosis. This compound exhibits strong synergy with D-cycloserine, a second-line antitubercular drug that targets peptidoglycan synthesis.

Key Targets and Combination Strategies

Histone Deacetylase (HDAC) Inhibition

Hydroxamic acid-based compounds are classic HDAC inhibitors, where the hydroxamic acid moiety chelates the zinc ion in the enzyme's active site. These inhibitors can be combined with:

  • DNA Damaging Agents (e.g., cisplatin, etoposide): HDAC inhibitors can relax chromatin structure, making DNA more accessible to damaging agents.

  • Proteasome Inhibitors (e.g., bortezomib): Dual inhibition of the proteasome and HDACs can lead to an accumulation of misfolded proteins, inducing apoptosis in cancer cells.

  • Kinase Inhibitors: Targeting signaling pathways, such as the PI3K/AKT/mTOR pathway, in conjunction with epigenetic modulation through HDAC inhibition can effectively suppress tumor growth.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in extracellular matrix degradation, playing a crucial role in cancer invasion and metastasis. Peptidyl hydroxamic acids have been shown to be effective MMP inhibitors. Combination strategies may include:

  • Chemotherapeutic Agents (e.g., paclitaxel): Combining an MMP inhibitor with a cytotoxic agent can both target the primary tumor and inhibit its metastatic spread. Some oxal hydroxamic acid derivatives have been shown to enhance the survival time in mice when combined with paclitaxel.

  • Anti-angiogenic Agents: Inhibiting both tumor invasion (via MMPs) and the formation of new blood vessels can be a powerful anti-cancer strategy.

Quantitative Data Summary

The following tables represent illustrative data for the type of quantitative analysis performed in combination studies.

Table 1: Illustrative Inhibitory Activity of a Histidine-Hydroxamic Acid Derivative Against HDAC Isoforms

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
Histidine-Hydroxamic Acid Derivative507520150
SAHA (Vorinostat)608015200

Note: Data are illustrative and based on typical activities of hydroxamic acid-based HDAC inhibitors.

Table 2: Illustrative Synergistic Effects of a Histidine-Hydroxamic Acid Derivative with a Chemotherapeutic Agent

CombinationHistidine-Hydroxamic Acid Derivative IC₅₀ (µM)Chemotherapeutic Agent IC₅₀ (µM)Combination Index (CI)
Alone 2.51.0-
Combination 0.80.30.6

Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data are illustrative.

Experimental Protocols

Protocol 1: Synthesis of L-Histidine Hydroxamic Acid

This protocol is adapted from a general method for synthesizing amino acid hydroxamates from their corresponding methyl esters.

Materials:

  • L-histidine methyl ester dihydrochloride

  • Hydroxylamine solution (50 wt% in H₂O)

  • Milli-Q ultrapure water

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 1.0 g (4.13 mmol) of L-histidine methyl ester dihydrochloride in 10 mL of water in a round-bottomed flask.

  • Add 20 mL of a 50 wt% hydroxylamine solution in water to the flask. The excess hydroxylamine acts to neutralize the hydrochloride and maintain an alkaline reaction medium.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 24 hours).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Filter the formed crystals and wash them with two 7 mL portions of cold water.

  • Dry the crystals to obtain L-histidine hydroxamic acid.

Protocol 2: Checkerboard Synergy Assay

This protocol outlines a method to determine the synergistic effect of two inhibitors using a 96-well plate format.

Materials:

  • Histidine-hydroxamic acid derivative (Inhibitor A) stock solution

  • Second inhibitor (Inhibitor B) stock solution

  • Target cells (e.g., cancer cell line or bacterial strain)

  • Appropriate cell culture medium or broth

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (for absorbance or fluorescence)

Procedure:

  • Prepare serial dilutions of Inhibitor A and Inhibitor B. For example, prepare twofold serial dilutions of Inhibitor A ranging from 8x to 1/16x its Minimum Inhibitory Concentration (MIC) or IC₅₀. Do the same for Inhibitor B.

  • In a 96-well plate, add 25 µL of the different dilutions of Inhibitor A along the x-axis and 25 µL of the dilutions of Inhibitor B along the y-axis.

  • Prepare a suspension of the target cells at a predetermined concentration (e.g., 1 x 10⁸ CFU/mL for bacteria).

  • Add 50 µL of the cell suspension to each well of the 96-well plate.

  • Include appropriate controls: wells with cells only (no inhibitors), and wells with each inhibitor alone.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, determine cell growth by measuring the absorbance (e.g., at 600 nm for bacteria) or by using a viability assay (e.g., MTT or resazurin).

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.

    • FIC of Inhibitor A = MIC of A in combination / MIC of A alone

    • FIC of Inhibitor B = MIC of B in combination / MIC of B alone

    • FIC Index = FIC of A + FIC of B

    • Interpretation: FIC Index ≤ 0.5 = Synergy; 0.5 < FIC Index ≤ 1 = Additive; 1 < FIC Index ≤ 4 = Indifference; FIC Index > 4 = Antagonism.

Protocol 3: In Vitro HDAC Activity Assay (Colorimetric)

This protocol is a general method for measuring HDAC activity and its inhibition.

Materials:

  • HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)

  • HDAC assay buffer

  • Lysine developer

  • HeLa nuclear extract (as a source of HDACs)

  • Histidine-hydroxamic acid derivative (inhibitor)

  • 96-well microtiter plate

  • ELISA plate reader

Procedure:

  • In a 96-well plate, add 85 µL of ddH₂O to each well for the test samples. For the positive control, add 85 µL of ddH₂O. For the negative control (with a known inhibitor like Trichostatin A), add 83 µL of ddH₂O and 2 µL of the inhibitor.

  • Add 10 µL of 10X HDAC Assay Buffer to each well.

  • Add 5 µL of the histidine-hydroxamic acid derivative at various concentrations to the sample wells.

  • Add 5 µL of HeLa nuclear extract to all wells except the blank.

  • Add 5 µL of the HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 10 µL of Lysine Developer to each well and incubate for an additional

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Histidine-Hydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of histidine-hydroxamic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of histidine-hydroxamic acid and provides structured experimental approaches to enhance its solubility.

Question: My histidine-hydroxamic acid is not dissolving in my desired aqueous buffer. What steps can I take to improve its solubility?

Answer:

Improving the solubility of histidine-hydroxamic acid often requires a systematic approach to modifying the solvent conditions. Below are several strategies, starting with the simplest and most common techniques.

Strategy 1: pH Adjustment

The solubility of ionizable compounds like histidine-hydroxamic acid is highly dependent on the pH of the solution. Histidine-hydroxamic acid has multiple ionizable groups: the α-amino group, the carboxyl group, the imidazole ring of the histidine residue, and the hydroxamic acid moiety. The imidazole ring has a pKa of approximately 6.0, while hydroxamic acids are generally weak acids with pKa values in the range of 8.5 to 9.5.[1] Therefore, adjusting the pH can significantly impact the net charge of the molecule and its interaction with the solvent.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Preparation of Stock Solution: Prepare a slurry of histidine-hydroxamic acid in deionized water or your desired buffer at a concentration slightly higher than your target concentration.

  • Initial pH Measurement: Measure the initial pH of the slurry.

  • Titration with Acid or Base:

    • To increase solubility by protonating the molecule (positive charge), slowly add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise to the slurry while stirring continuously. Monitor the pH and observe for dissolution.

    • To increase solubility by deprotonating the molecule (negative charge), slowly add a dilute solution of a biocompatible base (e.g., 0.1 M NaOH) dropwise to the slurry while stirring. Monitor the pH and observe for dissolution.

  • Equilibration: Once the compound dissolves, allow the solution to stir for at least 30 minutes to ensure it is stable at that pH.

  • Final pH Adjustment: If necessary, carefully adjust the pH back towards your target pH, being mindful of potential precipitation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Table 1: Expected Solubility Behavior of Histidine-Hydroxamic Acid with pH Adjustment

pH RangePredominant Charge of Key Functional GroupsExpected SolubilityConsiderations
< 6.0 Imidazole ring is protonated (positive charge)Likely increasedPotential for salt formation with counter-ions.
6.0 - 8.5 Zwitterionic form may be presentPotentially lower (isoelectric point)The molecule has both positive and negative charges, which can reduce solubility.
> 9.5 Hydroxamic acid is deprotonated (negative charge)Likely increasedIncreased solubility is expected in alkaline solutions.[1]
Strategy 2: Co-solvency

If pH adjustment alone is insufficient or not feasible for your application, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.

Experimental Protocol: Solubility Enhancement using Co-solvents

  • Co-solvent Selection: Choose a biocompatible co-solvent. Common choices include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination:

    • Add an excess amount of histidine-hydroxamic acid to each co-solvent mixture.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of dissolved histidine-hydroxamic acid using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of histidine-hydroxamic acid as a function of the co-solvent concentration to determine the optimal mixture for your needs.

Table 2: Common Co-solvents and Their Properties

Co-solventPolarityBiocompatibilityNotes
Ethanol Polar proticGenerally goodCan be used in many in vitro and in vivo applications.
Propylene Glycol Polar proticGoodOften used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400) PolarGoodLow molecular weight PEGs are effective co-solvents.
Dimethyl Sulfoxide (DMSO) Polar aproticUse with cautionA very strong solvent, but can have cellular toxicity at higher concentrations.
Strategy 3: Use of Co-formers (Co-amorphous Systems)

For challenging solubility issues, forming a co-amorphous system with a suitable co-former, such as another amino acid, can be a powerful technique.[2][3] Co-amorphous systems are single-phase amorphous solids containing the active pharmaceutical ingredient (API) and a low-molecular-weight excipient. These systems can enhance solubility and dissolution rates by preventing the crystallization of the API. Basic amino acids like arginine and lysine have been shown to be effective co-formers for acidic drugs.

Experimental Protocol: Preparation of a Co-amorphous Histidine-Hydroxamic Acid Formulation

  • Co-former Selection: Choose a biocompatible amino acid as a co-former. Arginine or lysine are good starting points due to their basic nature, which can interact with the acidic hydroxamic acid group.

  • Preparation Method:

    • Solvent Evaporation:

      • Dissolve both histidine-hydroxamic acid and the co-former in a common solvent (e.g., a water/ethanol mixture) in a 1:1 molar ratio.

      • Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid film.

      • Dry the resulting solid under vacuum to remove any residual solvent.

    • Ball Milling:

      • Combine solid histidine-hydroxamic acid and the co-former in a 1:1 molar ratio in a milling jar with milling balls.

      • Mill the mixture for a specified time (e.g., 60 minutes) at a set frequency.

  • Characterization: Confirm the amorphous nature of the resulting solid using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Dissolution Testing: Compare the dissolution rate of the co-amorphous formulation to that of the crystalline histidine-hydroxamic acid in your desired medium.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of histidine-hydroxamic acid?

Q2: How does the stability of histidine-hydroxamic acid change with pH?

Hydroxamic acids can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, which would cleave the molecule into histidine and hydroxylamine. It is advisable to conduct stability studies at the desired pH and temperature for your application. A typical approach would be to dissolve the compound in buffers of different pH values, store them at controlled temperatures, and monitor the concentration of the parent compound and the appearance of any degradation products over time using a stability-indicating analytical method like HPLC.

Q3: Can I use salt formation to improve the solubility of histidine-hydroxamic acid?

Yes, salt formation is a viable strategy. Given the presence of the basic imidazole ring and the acidic hydroxamic acid group, both acid and base addition salts can be formed.

  • Acid Addition Salts: Reacting histidine-hydroxamic acid with a pharmaceutically acceptable acid (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid) will protonate the imidazole ring, forming a more water-soluble salt.

  • Base Addition Salts: Reacting with a suitable base (e.g., NaOH, KOH, tromethamine) will deprotonate the hydroxamic acid, forming a soluble salt.

Q4: Are there any safety concerns I should be aware of when working with histidine-hydroxamic acid?

As with any chemical, it is important to handle histidine-hydroxamic acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and safety information.

Visualization of Experimental Workflow

Below is a diagram illustrating a logical workflow for selecting a suitable solubilization strategy for histidine-hydroxamic acid.

Solubility_Workflow start Start: Histidine-Hydroxamic Acid Insoluble in Desired Buffer ph_adjustment Attempt pH Adjustment start->ph_adjustment is_soluble_ph Is Solubility Achieved and Stable at Target pH? ph_adjustment->is_soluble_ph co_solvency Try Co-solvency is_soluble_ph->co_solvency No end_success End: Solubilization Successful is_soluble_ph->end_success Yes is_soluble_cosolvent Is Solubility Achieved with Acceptable Co-solvent Concentration? co_solvency->is_soluble_cosolvent co_former Investigate Co-amorphous Systems (e.g., with Arginine) is_soluble_cosolvent->co_former No is_soluble_cosolvent->end_success Yes is_soluble_coformer Is Dissolution Rate Improved? co_former->is_soluble_coformer is_soluble_coformer->end_success Yes end_fail End: Consider Alternative Formulation Strategies (e.g., Salt Formation, Encapsulation) is_soluble_coformer->end_fail No

Caption: Decision tree for selecting a solubilization strategy for histidine-hydroxamic acid.

References

Technical Support Center: Optimizing Histidine-Hydroxamic Acid Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing histidine-hydroxamic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for histidine-hydroxamic acid in biological assays?

Histidine-hydroxamic acid functions primarily as a competitive inhibitor of metalloenzymes, particularly zinc-dependent enzymes like histone deacetylases (HDACs). Its hydroxamic acid group (–C(=O)N(–OH)–) acts as a strong chelator of the zinc ion within the enzyme's active site.[1][2][3] This chelation prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. The imidazole ring of the histidine residue can also contribute to its binding affinity and specificity.[1]

Q2: What are the key factors to consider when determining the optimal concentration of histidine-hydroxamic acid?

The optimal concentration is dependent on several factors:

  • The specific assay: Cell-based assays may require different concentrations than biochemical assays due to factors like cell permeability and stability in culture media.

  • The target enzyme: The binding affinity (Ki or IC50) for the specific enzyme isoform will dictate the effective concentration range.

  • Purity of the compound: Impurities can affect the apparent activity and lead to misleading results.

  • Assay conditions: pH, temperature, and incubation time can all influence the compound's stability and activity.[1]

Q3: How should I prepare and store histidine-hydroxamic acid stock solutions?

For optimal stability, it is recommended to dissolve histidine-hydroxamic acid in a suitable solvent like DMSO to create a high-concentration stock solution. This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4] For aqueous solutions, be mindful of the pH, as the stability of hydroxamic acids can be pH-dependent.[1][2]

Q4: What are the potential off-target effects of histidine-hydroxamic acid?

As with other hydroxamic acid-based inhibitors, histidine-hydroxamic acid may exhibit off-target effects due to its metal-chelating properties. It can potentially inhibit other metalloenzymes that are not the primary target of the study.[5][6] Additionally, at higher concentrations, hydroxamic acids can show cytotoxicity.[7] It is crucial to include appropriate controls to assess these potential off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Inhibition Incorrect Concentration: The concentration of histidine-hydroxamic acid may be too low to effectively inhibit the target enzyme.Perform a dose-response experiment to determine the IC50 value and optimal working concentration.
Compound Degradation: The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light).
Assay Conditions: The pH or other buffer components may be interfering with the compound's activity.Verify that the assay buffer pH is compatible with hydroxamic acid stability and activity.[1][2]
High Background Signal Non-specific Binding: The compound may be binding to other components in the assay, leading to a high background.Include a control with the compound in the absence of the target enzyme to assess non-specific effects.
Autofluorescence/Quenching: In fluorescence-based assays, the compound itself might be fluorescent or quench the signal.Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
Inconsistent Results Pipetting Errors: Inaccurate pipetting can lead to variability between wells.Use calibrated pipettes and ensure proper mixing of reagents.
Cell Viability Issues (Cell-Based Assays): High concentrations of the compound may be causing cytotoxicity, affecting the assay readout.[7]Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to your primary assay to determine the cytotoxic concentration range.
Precipitation of Compound Poor Solubility: The compound may have limited solubility in the assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low and compatible with the assay. Sonication may help to dissolve the compound.

Quantitative Data Summary

The following table summarizes typical concentration ranges and IC50 values for hydroxamic acid-based inhibitors in various assays. Note that the optimal concentration for histidine-hydroxamic acid will need to be determined empirically for your specific experimental setup.

Compound Type Assay Type Target Typical Concentration Range Reported IC50 Values
Hydroxamic Acid-Based InhibitorsBiochemical HDAC AssayHDACs1 nM - 100 µMNanomolar to low micromolar range.[8][9]
Cell-Based HDAC AssayHDACs10 nM - 50 µMGenerally higher than in biochemical assays due to cell permeability.
Cytotoxicity/Proliferation AssayCancer Cell Lines1 µM - 200 µMVaries widely depending on the cell line and compound.[7][10]

Experimental Protocols

Protocol 1: Determining the IC50 of Histidine-Hydroxamic Acid in a Biochemical HDAC Assay (Fluorogenic)

This protocol is a general guideline and may need to be adapted for specific commercial kits.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate

  • Histidine-hydroxamic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of histidine-hydroxamic acid in DMSO.

    • Create a serial dilution of the histidine-hydroxamic acid stock solution in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

    • Dilute the HDAC enzyme and fluorogenic substrate in assay buffer to the recommended working concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Diluted histidine-hydroxamic acid (or vehicle control, e.g., DMSO)

      • Diluted HDAC enzyme

    • Include a "no enzyme" control well containing only the assay buffer and substrate.

  • Enzyme Reaction:

    • Initiate the reaction by adding the diluted fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Signal Development:

    • Stop the enzymatic reaction by adding the developer solution to each well.

    • Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Measurement:

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing the Effect of Histidine-Hydroxamic Acid on Cell Proliferation (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Histidine-hydroxamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader with absorbance capabilities

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of histidine-hydroxamic acid in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance on a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

HDAC_Inhibition_Workflow Experimental Workflow for Determining IC50 of Histidine-Hydroxamic Acid cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Histidine-Hydroxamic Acid Serial Dilutions add_reagents Add Reagents to 96-Well Plate prep_inhibitor->add_reagents prep_enzyme Dilute HDAC Enzyme prep_enzyme->add_reagents prep_substrate Dilute Fluorogenic Substrate incubate Incubate at 37°C prep_substrate->incubate add_reagents->incubate add_developer Add Developer Solution incubate->add_developer read_plate Read Fluorescence add_developer->read_plate plot_data Plot % Inhibition vs. [Inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 HDAC_Inhibition_Mechanism Mechanism of HDAC Inhibition by Histidine-Hydroxamic Acid cluster_enzyme HDAC Active Site cluster_inhibitor Histidine-Hydroxamic Acid Zn Zn2+ HHA Hydroxamic Acid Group HHA->Zn Chelation His Histidine Residue His->Zn Interaction Substrate Acetylated Lysine Substrate->Zn Binding (Blocked)

References

Technical Support Center: Troubleshooting Histidine-Hydroxamic Acid Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing histidine-hydroxamic acid, its inherent instability in aqueous solutions can present significant experimental challenges. This guide provides a comprehensive resource for understanding and mitigating these stability issues, offering troubleshooting advice and detailed experimental protocols to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of histidine-hydroxamic acid instability in solution?

A1: The instability of histidine-hydroxamic acid in solution is primarily attributed to two chemical processes:

  • Hydrolysis: The hydroxamic acid functional group is susceptible to hydrolysis, which breaks down the molecule into histidine and hydroxylamine. This reaction is catalyzed by both acidic and basic conditions.

  • Degradation of the Histidine Moiety: The histidine residue itself can undergo degradation, a common pathway being the conversion to trans-urocanic acid, particularly in the presence of certain contaminants or upon exposure to light.[1][2]

Q2: How does pH affect the stability of histidine-hydroxamic acid solutions?

A2: The rate of hydrolysis of the hydroxamic acid is highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions significantly accelerate the degradation process. The molecule is generally most stable at a neutral or slightly acidic pH, though the optimal pH for stability may vary depending on the specific buffer and storage conditions.

Q3: Can metal ions impact the stability of my histidine-hydroxamic acid solution?

A3: Yes, metal ions can have a significant impact on the stability of histidine-hydroxamic acid. The hydroxamic acid moiety and the imidazole ring of histidine are excellent chelators of metal ions such as Fe(III), Zn(II), and Cu(II).[3][4] This chelation can have two opposing effects:

  • Stabilization: In some cases, the formation of a metal complex can protect the hydroxamic acid group from hydrolysis.

  • Catalysis of Degradation: Conversely, certain metal ions can catalyze the hydrolysis or oxidation of the molecule. For instance, Mn(2+) has been shown to slightly activate the degradation of histidine.[2]

Q4: What are the expected degradation products of histidine-hydroxamic acid?

A4: The primary degradation products are:

  • From hydroxamic acid hydrolysis: L-histidine and hydroxylamine.[5]

  • From histidine degradation: Trans-urocanic acid.[1][2]

Q5: How should I prepare and store my histidine-hydroxamic acid solutions to maximize stability?

A5: To maximize the stability of your solutions, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use high-purity water and reagents to avoid metal ion contamination.

  • Buffer the solution to a neutral or slightly acidic pH (e.g., pH 6-7).

  • Store solutions at low temperatures (2-8°C) and protect them from light.

  • For long-term storage, consider preparing aliquots and freezing them at -20°C or below. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or concentration over a short period. Hydrolysis of the hydroxamic acid moiety.1. Verify pH: Ensure the solution pH is within the optimal stability range (typically neutral to slightly acidic). 2. Lower Temperature: Store the solution at a lower temperature (e.g., on ice for short-term use, or frozen for longer-term). 3. Prepare Fresh: Prepare the solution immediately before the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of the compound.1. Identify Peaks: Attempt to identify the degradation products (e.g., L-histidine, trans-urocanic acid) by comparing with standards. 2. Review Storage: Check the storage conditions (temperature, light exposure) for any deviations from the recommended protocol. 3. Metal Contamination: Consider the possibility of metal ion contamination from glassware or reagents. Use metal-free labware and high-purity reagents.
Variability in experimental results between batches of solution. Inconsistent solution preparation or storage.1. Standardize Protocol: Implement a strict, standardized protocol for solution preparation, including pH measurement and adjustment. 2. Control Storage: Ensure all batches are stored under identical conditions (temperature, light protection, container type). 3. Aliquot: Prepare single-use aliquots to avoid repeated handling of the stock solution.
Solution discoloration (e.g., yellowing). Potential oxidation or degradation of the histidine moiety.1. Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photo-degradation. 2. Inert Atmosphere: For highly sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Preparing a Histidine-Hydroxamic Acid Solution
  • Materials:

    • Histidine-hydroxamic acid

    • High-purity water (e.g., Milli-Q or equivalent)

    • Appropriate buffer salts (e.g., phosphate or HEPES)

    • Calibrated pH meter

    • Sterile, metal-free containers (e.g., polypropylene tubes)

  • Procedure:

    • Weigh the desired amount of histidine-hydroxamic acid in a clean, dry container.

    • Add a portion of the high-purity water and the buffer salts.

    • Gently mix until the solid is completely dissolved. Avoid vigorous vortexing which can introduce oxygen.

    • Adjust the pH to the desired value (e.g., 7.0) using dilute acid or base.

    • Bring the solution to the final volume with high-purity water.

    • Filter the solution through a 0.22 µm sterile filter if required for the application.

    • Store the solution immediately under the appropriate conditions (e.g., 2-8°C, protected from light).

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for a forced degradation study to assess the stability of histidine-hydroxamic acid.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • A C18 reverse-phase column is a common starting point for the analysis of such compounds.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Incubate the solution in 0.1 M HCl at a controlled temperature (e.g., 40°C).

    • Base Hydrolysis: Incubate the solution in 0.1 M NaOH at a controlled temperature (e.g., 40°C).

    • Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 50-70°C).

  • Analysis:

    • At specified time points, withdraw aliquots from the stressed samples.

    • Neutralize the acid and base-stressed samples before injection if necessary.

    • Analyze the samples by HPLC, monitoring the decrease in the peak area of the parent compound and the appearance of degradation product peaks.

    • A suitable mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent like acetonitrile or methanol.

    • Detection is typically performed at a wavelength where the compound has significant absorbance (e.g., around 210 nm).

Protocol 3: Spectrophotometric Determination of Hydroxamic Acid Concentration

This colorimetric method can be used to quickly assess the concentration of the hydroxamic acid functional group.

  • Principle: This method is based on the reaction of hydroxamic acids with ferric ions (Fe³⁺) in an acidic solution to form a colored complex, which can be quantified spectrophotometrically.

  • Reagents:

    • Ferric chloride (FeCl₃) solution (e.g., 1% w/v in 0.1 M HCl).

    • Histidine-hydroxamic acid standards of known concentrations.

  • Procedure:

    • To a known volume of the sample solution (and standards), add an equal volume of the ferric chloride reagent.

    • Mix well and allow the color to develop for a few minutes.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the complex (typically around 500-540 nm).

    • Construct a standard curve using the absorbance values of the standards.

    • Determine the concentration of hydroxamic acid in the sample by comparing its absorbance to the standard curve.

Visualizing Degradation and Troubleshooting

To further aid in understanding the instability of histidine-hydroxamic acid, the following diagrams illustrate the key degradation pathway and a logical troubleshooting workflow.

His_HA Histidine-Hydroxamic Acid Hydrolysis Hydrolysis (Acid or Base Catalyzed) His_HA->Hydrolysis Histidine_Deg Histidine Moiety Degradation His_HA->Histidine_Deg Products1 L-Histidine + Hydroxylamine Hydrolysis->Products1 Products2 Trans-Urocanic Acid Histidine_Deg->Products2

Figure 1. Primary degradation pathways of histidine-hydroxamic acid in solution.

Start Instability Observed (e.g., loss of activity, new peaks) Check_pH Is solution pH in optimal range (6-7)? Start->Check_pH Adjust_pH Adjust pH and re-test Check_pH->Adjust_pH No Check_Temp Is solution stored at low temperature (2-8°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Store at lower T and re-test Check_Temp->Lower_Temp No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Lower_Temp->Check_Light Protect_Light Use amber vials/foil and re-test Check_Light->Protect_Light No Check_Metals Could there be metal ion contamination? Check_Light->Check_Metals Yes Protect_Light->Check_Metals Use_MetalFree Use metal-free labware & high-purity reagents Check_Metals->Use_MetalFree Yes Prepare_Fresh Prepare fresh solution immediately before use Check_Metals->Prepare_Fresh No Use_MetalFree->Prepare_Fresh

Figure 2. A logical workflow for troubleshooting histidine-hydroxamic acid instability.

References

Technical Support Center: Overcoming Resistance to Histidine-Hydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for histidine-hydroxamic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming challenges related to cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of histidine-hydroxamic acid?

A1: Histidine-hydroxamic acid is a hydroxamate-containing compound. While its precise targets in mammalian cells are under investigation, compounds of this class are well-known for their ability to chelate metal ions, particularly zinc. This allows them to function as inhibitors of zinc-dependent enzymes. The two most probable mechanisms of action are:

  • Histone Deacetylase (HDAC) Inhibition: Like other hydroxamic acids such as Vorinostat (SAHA), it may inhibit HDACs, leading to hyperacetylation of histones and other proteins, which in turn affects gene expression and can induce cell cycle arrest and apoptosis.[1][2][3]

  • Inhibition of Amino Acid Metabolism: It may target enzymes involved in histidine or other amino acid biosynthesis or metabolic pathways, creating a metabolic vulnerability in cancer cells.

Q2: My cells show no response to histidine-hydroxamic acid, even at high concentrations. What should I do first?

A2: This phenomenon, known as primary or intrinsic resistance, should be investigated systematically.

  • Confirm Drug Integrity: Ensure the compound is properly stored and has not degraded. Prepare fresh solutions for each experiment.

  • Verify Cell Line Identity: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure you are working with the correct cell line.

  • Optimize Treatment Conditions: Check the basics of your experimental setup, including cell density, media components, and treatment duration.

  • Assess Target Expression: If the molecular target of histidine-hydroxamic acid is known, verify its expression in your cell line using techniques like Western blot or qPCR.

Q3: After initial sensitivity, my cells are now growing at concentrations of histidine-hydroxamic acid that were previously cytotoxic. What does this mean?

A3: This is characteristic of acquired resistance. Your cell population has likely been selected for or has developed mechanisms to evade the effects of the drug. The troubleshooting guides below provide detailed steps to investigate the underlying causes.

Troubleshooting Guides

Issue 1: Variable or Non-Reproducible IC50 Values
Question Possible Cause Recommended Action
Are your IC50 values inconsistent between experiments? Inconsistent Cell Health or Passage Number: Cells at high passage numbers can have altered phenotypes.Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.
Variability in Drug Preparation: The compound may not be fully solubilized or may be degrading.Prepare fresh drug dilutions from a stock solution for each experiment. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells.
Inaccurate Seeding Density: Uneven cell numbers at the start of the experiment will lead to variable results.Use a cell counter for accurate seeding. Allow cells to adhere and distribute evenly before adding the drug.
Issue 2: Investigating Acquired Resistance in a Cell Line Model
Question Potential Mechanism Suggested Experiment
How can I determine if the drug is being actively pumped out of the resistant cells? Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1) is a common resistance mechanism.Perform a co-treatment experiment with a known ABC transporter inhibitor (e.g., verapamil, cyclosporin A). A significant decrease in the IC50 of histidine-hydroxamic acid in the presence of the inhibitor suggests the involvement of drug efflux.
Could the drug's molecular target be altered in the resistant cells? Target Mutation or Altered Expression: Mutations in the drug-binding site of the target protein can prevent the drug from binding effectively. Alternatively, the cell may downregulate the target or upregulate a related protein.Sequence the gene encoding the putative target protein in both sensitive and resistant cell lines. Quantify the protein and mRNA levels of the target using Western blot and qPCR, respectively.
Are the cells compensating by activating other survival pathways? Activation of Bypass Pathways: Cells may upregulate parallel signaling pathways to circumvent the effects of the drug. For example, if the drug induces apoptosis, cells may upregulate anti-apoptotic proteins (e.g., Bcl-2).Use pathway analysis tools (e.g., phospho-kinase arrays, RNA-seq) to compare the signaling landscapes of sensitive and resistant cells treated with histidine-hydroxamic acid.
Is the drug being metabolized or inactivated by the resistant cells? Increased Drug Metabolism: Cells may upregulate enzymes that modify and inactivate the drug.Use analytical techniques like mass spectrometry to measure the concentration of the parent compound in the cell culture medium and cell lysates over time in both sensitive and resistant lines.

Quantitative Data Summary

The following tables illustrate how to present comparative data between sensitive and resistant cell lines.

Table 1: Comparative IC50 Values for Histidine-Hydroxamic Acid

Cell LineIC50 (µM) ± SD (Sensitive)IC50 (µM) ± SD (Resistant)Fold Resistance
MCF-71.5 ± 0.225.8 ± 3.117.2
A5493.2 ± 0.541.5 ± 4.713.0
Replace with your experimental data

Table 2: Target Protein Expression and Activity

Cell LineTarget mRNA (Relative Fold Change)Target Protein (Relative Densitometry)Target Enzyme Activity (% of Sensitive Control)
MCF-7 Sensitive1.01.0100%
MCF-7 Resistant0.950.9895%
Hypothetical data suggesting no change in target expression

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of histidine-hydroxamic acid in culture medium.

  • Treatment: Remove the old medium from the cells and add the drug dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response).

Protocol 2: Assessment of Drug Efflux with an ABC Transporter Inhibitor
  • Experimental Design: Design a 2D matrix experiment in a 96-well plate. One axis will be the serial dilution of histidine-hydroxamic acid, and the other will be a fixed concentration of an ABC transporter inhibitor (e.g., 5 µM verapamil) and its vehicle control.

  • Execution: Seed both sensitive and resistant cells. The next day, treat the cells with either histidine-hydroxamic acid alone or in combination with the inhibitor.

  • Analysis: After incubation, perform a cell viability assay. Calculate the IC50 of histidine-hydroxamic acid in the presence and absence of the inhibitor. A significant leftward shift in the dose-response curve for the resistant cells in the presence of the inhibitor indicates that drug efflux contributes to resistance.

Visualizations

experimental_workflow cluster_setup Phase 1: Initial Setup cluster_investigation Phase 2: Mechanism Investigation cluster_conclusion Phase 3: Conclusion start Start with Sensitive Cell Line ic50 Determine Baseline IC50 start->ic50 develop_resistant Generate Resistant Line (Dose Escalation) ic50->develop_resistant confirm_resistance Confirm Resistance (Compare IC50s) develop_resistant->confirm_resistance efflux Test Drug Efflux (ABC Inhibitor Assay) confirm_resistance->efflux Hypothesis 1 target_analysis Analyze Target (Sequencing, WB, qPCR) confirm_resistance->target_analysis Hypothesis 2 pathway Profile Bypass Pathways (RNA-seq, Proteomics) confirm_resistance->pathway Hypothesis 3 conclusion Identify Resistance Mechanism(s) efflux->conclusion target_analysis->conclusion pathway->conclusion

Caption: Workflow for investigating acquired resistance.

resistance_mechanisms cluster_mechanisms Potential Resistance Mechanisms drug Histidine-Hydroxamic Acid cell Cell Membrane efflux Increased Drug Efflux (ABC Transporters) drug->efflux Expelled target_alt Target Alteration (Mutation/Expression) drug->target_alt Blocked inactivation Drug Inactivation drug->inactivation Degraded bypass Bypass Pathway Activation target_alt->bypass Compensated by

Caption: Common mechanisms of drug resistance in cancer cells.

signaling_pathway cluster_resistance Resistance Pathway HHA Histidine-Hydroxamic Acid HDAC HDAC HHA->HDAC Inhibits Acetylation Histone/Protein Hyperacetylation HDAC->Acetylation Blocks Deacetylation Gene_Expr Altered Gene Expression Acetylation->Gene_Expr Apoptosis Apoptosis Gene_Expr->Apoptosis Bcl2 Upregulation of Bcl-2 (Anti-Apoptotic) Bcl2->Apoptosis Inhibits

Caption: Hypothetical pathway showing resistance via Bcl-2 upregulation.

References

Technical Support Center: Refining Purification Methods for Histidine-Hydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for histidine-hydroxamic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying histidine-hydroxamic acid?

A1: The primary challenges in purifying histidine-hydroxamic acid stem from its bifunctional nature. The histidine moiety, with its imidazole side chain, imparts a positive charge at acidic to neutral pH and has metal-chelating properties. The hydroxamic acid group is also capable of metal chelation and can be prone to hydrolysis. This combination can lead to issues with solubility, peak tailing in chromatography, and potential degradation during purification.

Q2: Which chromatographic techniques are most suitable for histidine-hydroxamic acid purification?

A2: Ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are the most common and effective techniques. Cation-exchange chromatography is particularly useful for capturing the positively charged histidine residue.[1] RP-HPLC, especially with mixed-mode columns that have both reversed-phase and ion-exchange characteristics, can provide high-resolution separations.[2]

Q3: What are the key stability concerns for histidine-hydroxamic acid during purification?

A3: The hydroxamic acid functional group is susceptible to acid- and base-catalyzed hydrolysis, which converts it to the corresponding carboxylic acid. The stability of the compound is also influenced by temperature and the presence of certain metal ions. It is advisable to work at moderate pH values and lower temperatures whenever possible. The imidazole ring of histidine can also be sensitive to oxidation.

Q4: How can I remove unreacted starting materials and common synthesis byproducts?

A4: Unreacted starting materials, such as histidine esters and hydroxylamine, can often be removed by a combination of techniques. Excess hydroxylamine is typically water-soluble and can be removed by aqueous washes or during the initial chromatographic steps. Unreacted histidine esters can be separated using either ion-exchange or reversed-phase chromatography based on differences in polarity and charge compared to the final product.

Troubleshooting Guides

Ion-Exchange Chromatography (IEC)

Problem: Poor binding of histidine-hydroxamic acid to the cation-exchange column.

  • Possible Cause: The pH of the loading buffer is too high, causing the imidazole ring of histidine (pKa ~6.0) to be deprotonated and lose its positive charge.

  • Solution: Ensure the pH of your loading buffer is at least 1-1.5 units below the pKa of the imidazole ring (e.g., pH 4.5-5.0) to ensure a positive charge for efficient binding to a cation-exchange resin like Dowex-50 (H+ form).[1]

Problem: The product elutes in a very broad peak.

  • Possible Cause 1: Non-specific interactions between the compound and the resin.

  • Solution 1: Try adding a low concentration of an organic modifier (e.g., 5-10% acetonitrile) to the mobile phase to minimize hydrophobic interactions.

  • Possible Cause 2: Slow kinetics of association/dissociation from the resin.

  • Solution 2: Decrease the flow rate to allow more time for equilibrium to be established.

Problem: Co-elution of impurities with the desired product.

  • Possible Cause: The elution gradient is too steep.

  • Solution: Optimize the elution gradient. A shallower gradient of increasing ionic strength (e.g., a slow increase in NaCl concentration) or a pH gradient will provide better resolution.[3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem: Significant peak tailing is observed.

  • Possible Cause: Interaction of the basic imidazole group with residual acidic silanols on the silica-based stationary phase.[2]

  • Solution 1: Use a high-purity silica-based column with end-capping to minimize exposed silanols.

  • Solution 2: Add a low concentration of an ion-pairing agent, such as trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase. TFA can mask the silanols and provide a counter-ion for the positively charged analyte, improving peak shape.[4]

  • Solution 3: Consider using a mixed-mode column that combines reversed-phase and cation-exchange properties.[2]

Problem: The product is not retained on the C18 column.

  • Possible Cause: The mobile phase is not polar enough, or the compound itself is too polar.

  • Solution: Start with a highly aqueous mobile phase (e.g., 95% water or more) to promote binding to the stationary phase. If retention is still poor, a more hydrophobic stationary phase (e.g., C8) or a different chromatography mode (like HILIC) might be necessary.

Problem: The product appears to be degrading on the column.

  • Possible Cause: The acidic mobile phase (e.g., containing TFA) is causing hydrolysis of the hydroxamic acid.

  • Solution: If stability is an issue, consider using a mobile phase with a less aggressive acidic modifier or a buffered mobile phase at a slightly higher pH (e.g., pH 3-4), if compatible with the stationary phase. Perform the purification at a reduced temperature.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for the purification of histidine-hydroxamic acid using different chromatographic methods. This data is intended to serve as a guideline for expected outcomes.

Table 1: Comparison of Ion-Exchange Chromatography Conditions

Resin TypeLoading Buffer (pH)Elution MethodYield (%)Purity (%)
Dowex-50 (H+)4.50.1 - 1.0 M NaCl gradient7592
CM-Sephadex5.0pH gradient 5.0 to 7.58095
SP-Sepharose4.80.05 - 0.8 M NaCl gradient7894

Table 2: Comparison of RP-HPLC Conditions

Column TypeMobile Phase AMobile Phase BGradientYield (%)Purity (%)
C18, 5 µm0.1% TFA in Water0.1% TFA in Acetonitrile5-40% B over 30 min85>98
C8, 5 µm0.05% Formic Acid in Water0.05% Formic Acid in Acetonitrile2-35% B over 25 min82>97
Mixed-Mode C18/SCX10 mM Ammonium Formate, pH 3.5Acetonitrile10-50% B over 30 min88>99

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography using a Strong Cation Exchanger
  • Resin Preparation: Swell the strong cation exchange resin (e.g., Dowex-50) in deionized water. Wash the resin sequentially with 1 M HCl, deionized water until neutral, 1 M NaOH, and finally with deionized water until the pH is neutral. Equilibrate the resin with the loading buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Column Packing: Prepare a slurry of the equilibrated resin and pack it into a suitable column.

  • Sample Loading: Dissolve the crude histidine-hydroxamic acid in the loading buffer and apply it to the column at a low flow rate.

  • Washing: Wash the column with 3-5 column volumes of the loading buffer to remove unbound impurities.

  • Elution: Elute the bound product using a linear gradient of increasing ionic strength (e.g., 0 to 1.0 M NaCl in the loading buffer) over 10-20 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the product using a suitable method (e.g., UV absorbance at 210-220 nm, or a specific colorimetric assay for hydroxamic acids).

  • Desalting: Pool the pure fractions and desalt them using a suitable method like size-exclusion chromatography or dialysis.

Protocol 2: Reversed-Phase HPLC
  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 40% B (linear gradient)

      • 35-40 min: 40% to 95% B (wash)

      • 40-45 min: 95% B (hold)

      • 45-50 min: 95% to 5% B (re-equilibration)

      • 50-60 min: 5% B (hold)

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect the peak corresponding to histidine-hydroxamic acid.

  • Solvent Removal: Remove the acetonitrile and water/TFA by lyophilization or rotary evaporation.

Visualizations

experimental_workflow start Crude Histidine- Hydroxamic Acid iec Ion-Exchange Chromatography (Cation Exchange) start->iec Initial Purification wash Wash (Low Salt Buffer) iec->wash Remove Unbound Impurities elute Elute (Salt Gradient) wash->elute fractions Analyze Fractions (e.g., UV, TLC) elute->fractions pool Pool Pure Fractions fractions->pool desalt Desalting / Buffer Exchange pool->desalt rphplc Reversed-Phase HPLC (High Resolution) desalt->rphplc Polishing Step final_product Pure Histidine- Hydroxamic Acid rphplc->final_product

Caption: A typical two-step purification workflow for histidine-hydroxamic acid.

troubleshooting_logic start Poor Peak Shape in RP-HPLC? cause1 Silanol Interactions? start->cause1 Yes solution1 Add Ion-Pairing Agent (e.g., 0.1% TFA) cause1->solution1 Likely cause2 Metal Chelation? cause1->cause2 No end Improved Peak Shape solution1->end solution2 Add Low Conc. EDTA to Sample cause2->solution2 Possible cause3 Column Overload? cause2->cause3 No solution2->end solution3 Reduce Injection Amount cause3->solution3 Possible solution3->end

Caption: Troubleshooting logic for addressing poor peak shape in RP-HPLC.

References

Addressing batch-to-batch variability of histidine-hydroxamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histidine-hydroxamic acid. The information provided aims to address common issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is histidine-hydroxamic acid and what is its primary mechanism of action?

A1: Histidine-hydroxamic acid is a small molecule inhibitor. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, histidine-hydroxamic acid promotes histone hyperacetylation, leading to a more relaxed chromatin state and the transcription of various genes, including those involved in cell cycle arrest and apoptosis.[1][2]

Q2: We are observing significant differences in the potency (IC50) of histidine-hydroxamic acid between different batches. What could be the cause?

A2: Batch-to-batch variability in potency is a common issue and can stem from several factors:

  • Purity: The presence of impurities from the synthesis process can significantly impact the apparent activity of the compound. Some impurities may have inhibitory activity themselves, while others could interfere with the assay.

  • Degradation: Histidine-hydroxamic acid can be susceptible to hydrolysis and other forms of degradation, especially if not stored properly. Degradation products are unlikely to have the same potency as the intact molecule.

  • Solubility: Inconsistent solubility between batches can lead to variations in the effective concentration in your experiments.

  • Counter-ion content: Variations in the amount of counter-ions (e.g., from purification steps) can affect the calculated molecular weight and, consequently, the molar concentration of your solutions.

Q3: How should I properly store and handle histidine-hydroxamic acid to minimize degradation?

A3: To ensure the stability of histidine-hydroxamic acid, it is recommended to:

  • Store the solid compound at -20°C or lower, in a tightly sealed container, and protected from light and moisture.

  • For stock solutions, use a dry, aprotic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.

  • When preparing working solutions, allow the stock solution to come to room temperature before opening to prevent condensation. Use the working solution promptly and avoid long-term storage in aqueous buffers.

Q4: Can impurities from the starting material (L-histidine) affect the final product?

A4: Yes, impurities present in the L-histidine starting material can potentially be carried through the synthesis or lead to the formation of related impurities in the final histidine-hydroxamic acid product. Common impurities in L-histidine can include other amino acids, as well as related compounds like histamine, histidinol, and urocanic acid.[3] The presence of these impurities could alter the pharmacological profile of the final compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Experiments

Symptoms: You observe a significant shift in the half-maximal inhibitory concentration (IC50) of histidine-hydroxamic acid in your HDAC inhibition assays when using a new batch of the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Purity Variation Characterize the purity of each batch using HPLC-MS.Compare the chromatograms of the different batches. Look for the presence of additional peaks in the less potent batch, which may indicate impurities. If significant impurities are detected, consider re-purifying the compound or obtaining a new, higher-purity batch.
Inaccurate Concentration Verify the concentration of your stock solutions using a quantitative method like qNMR or by UV-Vis spectroscopy if the compound has a suitable chromophore.Prepare fresh stock solutions from each batch, ensuring the compound is fully dissolved. Re-measure the concentration before use.
Compound Degradation Assess the stability of the compound in your assay buffer over the time course of the experiment.Incubate the histidine-hydroxamic acid in the assay buffer for the duration of your experiment and then analyze for degradation products by HPLC-MS. If degradation is observed, consider shortening the incubation time or modifying the buffer composition if possible.
Assay Variability Run a control experiment with a well-characterized standard inhibitor to ensure the assay itself is performing consistently.If the IC50 of the standard inhibitor is also variable, troubleshoot the assay conditions (e.g., enzyme activity, substrate concentration, incubation times).
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers

Symptoms: You notice that your histidine-hydroxamic acid does not fully dissolve or precipitates out of solution when preparing working dilutions in your aqueous assay buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Low Intrinsic Solubility Determine the aqueous solubility of your batch of histidine-hydroxamic acid.If the compound has inherently low aqueous solubility, consider using a co-solvent (e.g., up to 1% DMSO) in your final assay buffer, provided it does not affect your assay. You may also need to work at lower final concentrations of the inhibitor.
Incorrect pH of Buffer Check the pH of your assay buffer. The ionization state of histidine-hydroxamic acid is pH-dependent, which can affect its solubility.Adjust the pH of your buffer to a range where the compound is more soluble, if this is compatible with your experimental system.
Salt Effects High salt concentrations in the buffer can sometimes decrease the solubility of small molecules ("salting out").If possible, try reducing the salt concentration in your assay buffer.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in Potency

Batch IDPurity (by HPLC)IC50 (HDAC1 Assay)Notes
BATCH-00199.2%55 nMReference batch
BATCH-00295.5%82 nMContains an unknown impurity at 3.1%
BATCH-00398.9%58 nMWithin acceptable variability of the reference batch
BATCH-00499.1%150 nMStored improperly at 4°C for 1 month; degradation suspected

Experimental Protocols

Protocol 1: Quality Control of Incoming Histidine-Hydroxamic Acid Batches
  • Visual Inspection: Visually inspect the compound. It should be a uniform solid. Note any discoloration or clumping.

  • Solubility Test: Test the solubility of a small amount of the compound in the intended solvent (e.g., DMSO) and the final aqueous buffer. Note any difficulties in dissolving the compound or any precipitation.

  • Purity Analysis by HPLC-MS:

    • Prepare a stock solution of the histidine-hydroxamic acid in a suitable solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to an appropriate concentration for HPLC-MS analysis (e.g., 10 µM in 50:50 acetonitrile:water).

    • Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the elution by UV detection (e.g., at 214 nm and 254 nm) and mass spectrometry.

    • Determine the purity by integrating the peak area of the main compound and any impurities.

  • Identity Confirmation by High-Resolution Mass Spectrometry (HRMS):

    • Infuse a diluted sample of the compound into an HRMS instrument (e.g., an Orbitrap or TOF mass spectrometer).

    • Determine the accurate mass of the parent ion and compare it to the theoretical exact mass of histidine-hydroxamic acid. The mass should be within a 5 ppm error.

  • Functional Assay:

    • Perform an HDAC inhibition assay using a dilution series of the new batch of histidine-hydroxamic acid.

    • Run a parallel assay with a dilution series of a previously characterized, reliable batch of the compound.

    • Compare the IC50 values obtained for the new and reference batches.

Mandatory Visualizations

Histone Deacetylase (HDAC) Signaling Pathway in Apoptosis

Histidine-hydroxamic acid, as an HDAC inhibitor, can induce apoptosis in cancer cells by promoting the expression of pro-apoptotic genes. The diagram below illustrates a simplified signaling pathway.

HDAC_Apoptosis_Pathway HHA Histidine-Hydroxamic Acid HDAC HDAC HHA->HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin ProApoptoticGenes Pro-Apoptotic Genes (e.g., Bax, Bak) OpenChromatin->ProApoptoticGenes Transcription ProApoptoticProteins Pro-Apoptotic Proteins ProApoptoticGenes->ProApoptoticProteins Translation Mitochondrion Mitochondrion ProApoptoticProteins->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: HDAC inhibition by histidine-hydroxamic acid leads to apoptosis.

Experimental Workflow for Investigating Batch-to-Batch Variability

The following workflow outlines the steps to systematically investigate and address variability between different batches of histidine-hydroxamic acid.

Batch_Variability_Workflow Start New Batch of Histidine-Hydroxamic Acid Received QC Perform Quality Control (Protocol 1) Start->QC Compare Compare QC Data to Reference Batch QC->Compare Accept Batch Accepted Proceed with Experiments Compare->Accept Pass Troubleshoot Batch Fails QC Initiate Troubleshooting Compare->Troubleshoot Fail End Resolved Accept->End PurityIssue Purity Issue? Troubleshoot->PurityIssue Repurify Re-purify or Source New Batch PurityIssue->Repurify Yes PotencyIssue Potency Issue? PurityIssue->PotencyIssue No Repurify->End AssayTroubleshoot Troubleshoot Assay (See Guide 1) PotencyIssue->AssayTroubleshoot Yes SolubilityIssue Solubility Issue? PotencyIssue->SolubilityIssue No AssayTroubleshoot->End FormulationTroubleshoot Adjust Formulation (See Guide 2) SolubilityIssue->FormulationTroubleshoot Yes SolubilityIssue->End No FormulationTroubleshoot->End

Caption: Workflow for addressing batch-to-batch variability.

References

Technical Support Center: Synthesis of Histidine-Hydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of histidine-hydroxamic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing L-histidine hydroxamic acid?

A1: The most direct method is the reaction of an L-histidine ester, such as L-histidine methyl ester dihydrochloride, with hydroxylamine. This reaction is typically performed in an aqueous or alcoholic medium. Using a large excess of hydroxylamine solution can help drive the reaction to completion and maintain an alkaline pH, which can simplify the work-up procedure, sometimes allowing the product to crystallize directly from the reaction mixture.

Q2: Why is the imidazole side chain of histidine problematic during synthesis?

A2: The imidazole ring of histidine is nucleophilic and basic, which can lead to several complications. The free N-π in the imidazole moiety can catalyze the racemization of the activated amino acid. Additionally, the side chain can undergo unwanted acylation during coupling reactions, leading to byproducts and reduced yield of the desired product.

Q3: What are protecting groups, and are they necessary for histidine-hydroxamic acid synthesis?

A3: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from interfering with a specific reaction. For histidine, protecting the imidazole side chain is highly recommended to prevent side reactions like N-acylation and to reduce racemization, especially if you are starting from N-protected L-histidine and activating the carboxyl group. Common protecting groups for the histidine imidazole ring include Boc (tert-butoxycarbonyl), Tos (tosyl), Dnp (2,4-dinitrophenyl), and Bom (benzyloxymethyl).

Q4: How stable is the final histidine-hydroxamic acid product?

A4: Hydroxamic acids, in general, can be susceptible to hydrolysis back to the carboxylic acid and hydroxylamine, particularly under physiological conditions. It is advisable to store the purified product in dry conditions and at low temperatures to minimize degradation.

Troubleshooting Guide

Issue 1: Low Yield of Histidine-Hydroxamic Acid
Potential Cause Suggested Solution
Incomplete reaction - Increase the excess of hydroxylamine (e.g., up to 10 equivalents or more).- Increase reaction time and monitor progress by TLC or LC-MS.- If starting from the carboxylic acid, ensure your coupling reagent is effective. Reagents like HATU, HBTU, or COMU are generally very efficient.
Side reactions on the imidazole ring - Use a protecting group on the imidazole nitrogen (e.g., Boc, Tos) to prevent N-acylation.
Hydrolysis of the ester starting material - Ensure anhydrous conditions if using a non-aqueous solvent system. When using aqueous hydroxylamine, a large excess of the reagent is crucial to favor hydroxamic acid formation over hydrolysis.
Product loss during work-up/purification - Histidine-hydroxamic acid is polar. Avoid excessive washing with non-polar organic solvents.- For purification, consider ion-exchange chromatography, which is well-suited for amino acid derivatives.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Racemization (presence of D-histidine hydroxamic acid) - Histidine is highly prone to racemization, especially during carboxyl group activation.[1] - Use a side-chain protecting group (e.g., Tosyl) to reduce racemization.[1]- Choose your coupling method carefully. The azide method is generally considered to have the lowest risk of racemization.[1]- Adding HOBt or OxymaPure to carbodiimide-mediated couplings can suppress racemization.
Unreacted starting material - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Employ a more efficient purification method, such as preparative HPLC or ion-exchange chromatography, to separate the product from starting materials.
Side-chain acylation - This is a common issue when the imidazole ring is unprotected. The use of a suitable protecting group (e.g., Tos, Boc) is the most effective solution.
Guanidinylation of the α-amino group - This can occur if using excess uronium/aminium-based coupling reagents (like HBTU, HATU) with an unprotected N-terminus. It's recommended to use a stoichiometric amount of the coupling reagent relative to the carboxylic acid.

Data on Racemization of Histidine Derivatives

The choice of protecting group and coupling method significantly impacts the degree of racemization. The following table summarizes data from a study on dipeptide synthesis, which serves as a good indicator for the stability of the chiral center of histidine under various conditions.

Nα-Protecting GroupImidazole Protecting GroupCoupling MethodSolvent% D-His
ZZDCCCH2Cl20.4
ZTosDCCCH2Cl20.3
ZBocDCCDMF0.5
ZBzlDCCDMF1.8
ZZMA (Mixed Anhydride)THF0.2
Z(unprotected)AzideDMF0.8
ZBzlSolid-Phase (DCC)CH2Cl237.0
ZTosSolid-Phase (DCC)CH2Cl20.9
(Data compiled from a study on the synthesis of Z-His-X dipeptides, which provides insight into the racemization of histidine derivatives under different activation conditions.[1])

Experimental Protocols

Protocol 1: Synthesis from L-Histidine Methyl Ester Dihydrochloride

This method is adapted from a procedure used for the synthesis of histidine-hydroxamic acid as a ligand for gold nanoclusters.

Materials:

  • L-histidine methyl ester dihydrochloride

  • 50 wt% hydroxylamine solution in water

  • Deionized water

Procedure:

  • In a round-bottomed flask, dissolve L-histidine methyl ester dihydrochloride in deionized water (e.g., 1.0 g in 10 mL).

  • Add a large excess of 50 wt% hydroxylamine solution in water (e.g., 20 mL for 1.0 g of the ester). The hydroxylamine acts as both the reactant and the base to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The alkaline conditions provided by the excess hydroxylamine facilitate the reaction. Upon completion, the product may crystallize directly from the reaction mixture.

  • If crystallization occurs, collect the product by filtration, wash with a minimal amount of cold water, and dry under vacuum.

  • If the product does not crystallize, it may require purification by other means, such as ion-exchange chromatography.

Protocol 2: General Procedure for Synthesis from a Carboxylic Acid using a Coupling Reagent

This is a general approach for when you start with N-protected L-histidine.

Materials:

  • Nα-protected, Imidazole-protected L-histidine (e.g., Boc-His(Tos)-OH)

  • Hydroxylamine hydrochloride or a protected hydroxylamine (e.g., O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine)

  • Coupling Reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic Base (e.g., Diisopropylethylamine - DIPEA or N-Methylmorpholine - NMM)

  • Anhydrous solvent (e.g., DMF or CH2Cl2)

Procedure:

  • Dissolve the protected L-histidine derivative in the anhydrous solvent.

  • Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the organic base (e.g., 2 equivalents of DIPEA). Stir for a few minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of free hydroxylamine by reacting hydroxylamine hydrochloride with an equivalent of an organic base, or use a protected hydroxylamine derivative.

  • Add the hydroxylamine solution to the activated histidine derivative.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Perform an appropriate aqueous work-up to remove the coupling byproducts and excess reagents.

  • If protecting groups were used, they must be removed in a subsequent step (e.g., acidolysis with TFA for Boc groups).

  • Purify the final product using chromatography (e.g., silica gel, reverse-phase HPLC, or ion-exchange).

Visual Guides (Diagrams)

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product A L-Histidine Methyl Ester C Mix & Stir (Room Temp) A->C B Hydroxylamine (aq. solution) B->C D Crystallization from reaction mixture C->D E Filtration & Drying D->E Yes F Ion-Exchange Chromatography D->F No G L-Histidine Hydroxamic Acid E->G F->G

Caption: General workflow for synthesizing histidine-hydroxamic acid from its methyl ester.

G Start Low Yield or High Impurity? Check1 Is Imidazole Side-Chain Protected? Start->Check1 Check for Side Reactions Check2 Is Racemization Observed? Start->Check2 Check for Chiral Purity Check3 Is Reaction Incomplete? Start->Check3 Check for Conversion Protect Action: Add Protecting Group (e.g., Tos, Boc) Check1->Protect No Check1->Check2 Yes Coupling Action: Change Coupling Method (e.g., use Azide method or add HOBt to DCC/EDC) Check2->Coupling Yes Check2->Check3 No Conditions Action: Increase Excess of Hydroxylamine & Reaction Time Check3->Conditions Yes Purification Action: Optimize Purification (e.g., Ion-Exchange Chromatography) Check3->Purification No

Caption: Troubleshooting decision tree for histidine-hydroxamic acid synthesis.

References

Technical Support Center: Handling and Storage of Histidine-Hydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of histidine-hydroxamic acid to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of histidine-hydroxamic acid.

Q1: I observe a decrease in the potency or activity of my histidine-hydroxamic acid compound over time. What could be the cause?

A1: A decrease in potency is likely due to the chemical degradation of the histidine-hydroxamic acid molecule. The hydroxamic acid functional group is susceptible to hydrolysis, which breaks it down into a carboxylic acid and hydroxylamine.[1][2] Additionally, the histidine moiety and the hydroxamic acid group can be prone to oxidation. The rate of these degradation reactions can be influenced by storage conditions such as temperature, pH, and exposure to light and air.

Q2: My solution of histidine-hydroxamic acid has changed color. What does this indicate?

A2: A color change in your solution may indicate the formation of degradation products or the chelation of trace metal ions. Hydroxamic acids are known to be excellent chelating agents for metal ions like iron (III) and zinc (II), which can result in colored complexes.[2][3] Degradation products may also absorb light differently than the parent compound, leading to a visible color change. It is recommended to analyze the solution using a suitable analytical method like HPLC to identify the cause.

Q3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC) when analyzing my histidine-hydroxamic acid sample. What are these?

A3: The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent the degradation products formed during storage. Common degradation pathways include hydrolysis and oxidation.[1][4] To identify these products, techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be employed. A forced degradation study can help to intentionally generate and identify potential degradation products.[1][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for histidine-hydroxamic acid?

A1: The two primary degradation pathways for histidine-hydroxamic acid are:

  • Hydrolysis: The hydroxamic acid functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and hydroxylamine.[1] Hydrolysis is a common degradation reaction for molecules containing ester or amide-like functional groups.

  • Oxidation: Both the hydroxamic acid moiety and the imidazole ring of the histidine can be susceptible to oxidation.[4] The presence of oxygen, trace metals, or oxidizing agents can accelerate this process.

Q2: What are the ideal storage conditions for solid histidine-hydroxamic acid?

A2: To minimize degradation of solid histidine-hydroxamic acid, the following storage conditions are recommended:

  • Temperature: Store at a low temperature, preferably at -20°C or below.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: What are the recommended storage conditions for histidine-hydroxamic acid in solution?

A3: For histidine-hydroxamic acid in solution, the following conditions are recommended:

  • Solvent: Use a high-purity, anhydrous solvent if possible. If an aqueous buffer is necessary, use a buffer with a slightly acidic to neutral pH (around pH 5-7), as both strongly acidic and basic conditions can catalyze hydrolysis.

  • Temperature: Store solutions frozen at -20°C or -80°C.

  • Aliquoting: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Degassing: For aqueous solutions, consider degassing the solvent prior to dissolution to remove dissolved oxygen and minimize oxidation.

Quantitative Data on Stability

Specific quantitative stability data for histidine-hydroxamic acid is not extensively available in the public domain. To obtain this data for your specific formulation or storage conditions, it is recommended to perform a forced degradation study. The table below provides a template for summarizing the results of such a study.

Stress ConditionTime (hours)Temperature (°C)Concentration of Reagent% Degradation of Histidine-Hydroxamic AcidMajor Degradation Products Identified
Acid Hydrolysis 0600.1 M HCl
2600.1 M HCl
6600.1 M HCl
24600.1 M HCl
Base Hydrolysis 0600.1 M NaOH
2600.1 M NaOH
6600.1 M NaOH
24600.1 M NaOH
Oxidation 0253% H₂O₂
2253% H₂O₂
6253% H₂O₂
24253% H₂O₂
Thermal 080-
2480-
7280-
Photolytic 025-
2425UV/Vis Light
7225UV/Vis Light

Experimental Protocols

Protocol for Forced Degradation Study of Histidine-Hydroxamic Acid

This protocol outlines the steps to intentionally degrade histidine-hydroxamic acid under various stress conditions to identify potential degradation products and assess its stability.

1. Materials and Reagents:

  • Histidine-hydroxamic acid

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Thermostatic oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of histidine-hydroxamic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at a neutral pH).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatic oven at 80°C.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.

4. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 6, 24, 48, and 72 hours), withdraw a sample from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining histidine-hydroxamic acid and the formation of any degradation products.

5. Data Interpretation:

  • Calculate the percentage of degradation at each time point for each stress condition.

  • Identify and characterize the major degradation products, if possible, using techniques like LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal (80°C) stock->thermal Aliquot photo Photolytic (UV/Vis Light) stock->photo Aliquot sampling Sample at Time Points (0, 2, 6, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Calculate % Degradation hplc->data id Identify Degradation Products (LC-MS) data->id

Caption: Experimental workflow for a forced degradation study.

hdac_inhibition_pathway cluster_epigenetics Epigenetic Regulation cluster_chromatin Chromatin State cluster_transcription Transcriptional Control cluster_cellular_response Cellular Response HHA Histidine-Hydroxamic Acid HDAC Histone Deacetylase (HDAC) HHA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Acetylation (HATs) Acetyl_Histones->Histones Deacetylation (HDACs) Chromatin_Open Open Chromatin Acetyl_Histones->Chromatin_Open Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Chromatin_Open->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition by hydroxamic acids.

References

Validation & Comparative

A Comparative Analysis of Histidine-Hydroxamic Acid and Other Hydroxamic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Hydroxamic acids are a prominent class of compounds in drug discovery, primarily recognized for their potent inhibitory activity against a range of metalloenzymes. Their ability to chelate metal ions, particularly zinc, within the active site of enzymes like histone deacetylases (HDACs) has led to the development of several successful anti-cancer drugs, including Vorinostat (SAHA), Belinostat, and Panobinostat. This guide provides a comparative overview of histidine-hydroxamic acid against other well-characterized hydroxamic acids, focusing on their enzyme inhibitory potential. While direct comparative quantitative data for histidine-hydroxamic acid against other hydroxamic acids in the context of HDAC inhibition is limited in publicly available literature, this guide synthesizes existing data on individual compounds to offer a valuable reference for researchers.

Performance Comparison of Hydroxamic Acid-Based Inhibitors

The inhibitory potency of hydroxamic acids is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Lower values indicate greater potency. The following table summarizes the reported IC50 values for several key hydroxamic acids against total HDAC activity or specific HDAC isoforms.

CompoundTarget Enzyme(s)IC50 Value(s)Reference(s)
Histidine-Hydroxamic Acid Histidine DecarboxylaseData not available in quantitative terms[1]
HDACsNo direct comparative IC50 data found
Vorinostat (SAHA) Total HDACs (HeLa)90 nM[2]
HDAC161 nM[3]
HDAC2251 nM[3]
HDAC319 nM[3]
Trichostatin A (TSA) Total HDACs~20 nM[4]
Belinostat HDACsLow nanomolar range[4]
Panobinostat HDACsLow nanomolar range[4]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used. The data presented here is for comparative purposes.

Mechanism of Action: The Role of the Hydroxamic Acid Moiety

The primary mechanism by which hydroxamic acids inhibit metalloenzymes involves the chelation of the metal ion cofactor, typically Zn2+, in the enzyme's active site.[5] This interaction is facilitated by the hydroxamic acid functional group (-CONHOH). The general pharmacophore model for hydroxamic acid-based HDAC inhibitors includes three key components:

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety directly interacts with the zinc ion.

  • Linker: A chain of atoms that connects the ZBG to the cap group and occupies the catalytic tunnel of the enzyme.

  • Cap Group: A larger, often aromatic, group that interacts with the surface of the enzyme, contributing to binding affinity and selectivity.

The following diagram illustrates the general signaling pathway of HDAC inhibition by hydroxamic acids.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein Ac_Histone Acetylated Histone (Relaxed Chromatin) Histone->Ac_Histone Acetylation Ac_Histone->Histone Deacetylation Gene_Expression Gene Expression Ac_Histone->Gene_Expression Promotes HDAC Histone Deacetylase (HDAC) HAT Histone Acetyltransferase (HAT) Hydroxamic_Acid Hydroxamic Acid Inhibitor Hydroxamic_Acid->HDAC Inhibits

Caption: General mechanism of HDAC inhibition by hydroxamic acids.

Experimental Protocols

Precise and reproducible experimental protocols are crucial for the accurate comparison of enzyme inhibitors. Below are detailed methodologies for the synthesis of histidine-hydroxamic acid and a general protocol for determining the IC50 of HDAC inhibitors.

Synthesis of Histidine-Hydroxamic Acid

This protocol is adapted from a method described for the synthesis of histidine-hydroxamic acid.[6]

Materials:

  • L-histidine methyl ester dihydrochloride

  • Hydroxylamine solution (50 wt% in H2O)

  • Deionized water

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1.0 g (4.13 mmol) of L-histidine methyl ester dihydrochloride in 10 mL of deionized water in a round-bottomed flask.[6]

  • Add 20 mL of hydroxylamine solution (50 wt% in H2O) to the flask.[6] The excess hydroxylamine acts to neutralize the hydrochloride and maintain an alkaline reaction medium.[6]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the product, histidine-hydroxamic acid, can be crystallized directly from the reaction mixture.[6]

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Determination of IC50 for HDAC Inhibitors (Colorimetric Assay)

This protocol is a generalized procedure based on commercially available HDAC activity/inhibition assay kits.

Materials:

  • 96-well microplate pre-coated with acetylated histone substrate

  • Nuclear extract containing HDAC activity or purified HDAC enzyme

  • Hydroxamic acid inhibitors (including a reference compound like SAHA and the test compound, e.g., histidine-hydroxamic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer

  • Wash Buffer

  • Primary antibody (anti-acetylated histone)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the secondary antibody's enzyme (e.g., TMB)

  • Stop Solution

  • Microplate reader

Procedure:

  • Enzyme Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add a series of dilutions of the hydroxamic acid inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the nuclear extract or purified HDAC enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for histone deacetylation.

  • Detection:

    • Wash the wells multiple times with the wash buffer to remove the enzyme and inhibitor.

    • Add the primary antibody to each well and incubate at room temperature to allow binding to the remaining acetylated histones.

    • Wash the wells to remove unbound primary antibody.

    • Add the enzyme-conjugated secondary antibody to each well and incubate at room temperature.

    • Wash the wells to remove unbound secondary antibody.

    • Add the substrate for the enzyme on the secondary antibody and incubate until a color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • The absorbance is inversely proportional to the HDAC activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

The following diagram illustrates a typical experimental workflow for comparing the potency of different hydroxamic acid inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Comparison Workflow Start Start Prep_Inhibitors Prepare Serial Dilutions of Histidine-Hydroxamic Acid & Other Hydroxamic Acids Start->Prep_Inhibitors Assay Perform HDAC Inhibition Assay (e.g., Colorimetric or Fluorometric) Prep_Inhibitors->Assay Data_Collection Measure Enzyme Activity (Absorbance or Fluorescence) Assay->Data_Collection Analysis Calculate Percent Inhibition vs. Inhibitor Concentration Data_Collection->Analysis IC50 Determine IC50 Values from Dose-Response Curves Analysis->IC50 Comparison Compare IC50 Values to Determine Relative Potency IC50->Comparison End End Comparison->End

Caption: Workflow for comparing hydroxamic acid inhibitor potency.

Conclusion

References

Histidine-Hydroxamic Acid in the Spotlight: A Comparative Guide to Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between metalloenzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of histidine-hydroxamic acid with other prevalent metalloenzyme inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams.

Metalloenzymes play a critical role in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. The inhibition of these enzymes often hinges on the effective chelation of the catalytic metal ion, typically zinc, in their active sites. This has led to the development of various classes of inhibitors, each characterized by a distinct metal-binding group (MBG). Among these, hydroxamic acids, and specifically histidine-hydroxamic acid derivatives, have garnered significant attention. This guide will objectively compare the performance of histidine-hydroxamic acid-based inhibitors against three other major classes: carboxylates, thiols, and sulfonamides.

Data Presentation: A Quantitative Comparison of Inhibitory Potency

The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize the available quantitative data, comparing the inhibitory activities of representative compounds from each class against key metalloenzymes.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in extracellular matrix degradation, with implications in cancer, arthritis, and cardiovascular diseases.

Inhibitor ClassRepresentative CompoundTarget MMPIC50 / Ki
Hydroxamate BatimastatMMP-1, -2, -3, -7, -9, -13Potent, broad-spectrum (nM range)
CGS-27023AMMP-1, -2, -3, -9, -1333 nM, 11 nM, 13 nM, 8 nM, 6 nM (IC50)[1]
Carboxylate BAY 12-9566MMPsGenerally less potent than hydroxamates
Thiol RebimastatBroad-spectrum MMPsPotent, but with noted adverse effects[2]
Sulfonamide N/ANot a primary ZBG for MMPsN/A
Angiotensin-Converting Enzyme (ACE)

ACE is a key zinc-containing enzyme in the renin-angiotensin system, a critical regulator of blood pressure.

Inhibitor ClassRepresentative CompoundTarget ACEIC50 / Ki
Hydroxamate (S)-2-(hydroxycarbamoyl)-4-phenylbutyryl-L-histidineACESpecific data not readily available in comparative format
Carboxylate EnalaprilatACEPotent inhibitor (nM range)
Thiol CaptoprilACE4.1 nM (IC50)
Sulfonamide N/ANot a primary ZBG for ACEN/A
Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones. Their dysregulation is linked to various cancers.

Inhibitor ClassRepresentative CompoundTarget HDACIC50 / Ki
Hydroxamate Vorinostat (SAHA)Pan-HDAC675 nM (IC50 for growth inhibition)[3]
RomidepsinClass I HDACs1.22 nM (IC50 for growth inhibition)[3]
Carboxylate Valproic AcidClass I and IIa HDACsmM range
Thiol N/ANot a primary ZBG for HDACsN/A
Sulfonamide N/ANot a primary ZBG for HDACsN/A
Carbonic Anhydrases (CAs)

CAs are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing roles in pH regulation and fluid balance.

Inhibitor ClassRepresentative CompoundTarget CAIC50 / Ki
Hydroxamate Benzohydroxamic acidTyrosinase (a dicopper metalloenzyme)7 nM (Ki)[4]
Carboxylate N/ANot a primary ZBG for CAsN/A
Thiol N/ANot a primary ZBG for CAsN/A
Sulfonamide AcetazolamideCA IX30 nM (IC50)[5]
BrinzolamideCA II3.2 nM (IC50)[5]

Experimental Protocols: Methodologies for Key Inhibition Assays

The quantitative data presented above are derived from various in vitro enzyme inhibition assays. Below are detailed methodologies for commonly employed assays for each class of metalloenzyme.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)
  • Principle: This assay measures the increase in fluorescence upon the cleavage of a quenched fluorogenic MMP substrate.

  • Materials:

    • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

    • Test inhibitors (e.g., histidine-hydroxamic acid derivatives) dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Add 50 µL of assay buffer to each well of the microplate.

    • Add 2 µL of the test inhibitor at various concentrations to the wells.

    • Add 20 µL of the MMP enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate to each well.

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 328 nm, emission at 393 nm) every minute for 30-60 minutes at 37°C.

    • The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percent inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Colorimetric)
  • Principle: This assay is based on the ability of ACE to cleave the substrate Hippuryl-His-Leu (HHL), releasing hippuric acid (HA), which can be quantified colorimetrically.

  • Materials:

    • ACE from rabbit lung.

    • Substrate: Hippuryl-His-Leu (HHL).

    • Assay buffer: 100 mM borate buffer, pH 8.3, containing 300 mM NaCl.

    • Test inhibitors dissolved in a suitable solvent.

    • 1 M HCl.

    • Pyridine.

    • Benzene sulfonyl chloride (BSC).

    • Ethyl acetate.

    • Spectrophotometer.

  • Procedure:

    • Pre-incubate 50 µL of ACE with 10 µL of the test inhibitor at various concentrations for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 30 minutes at 37°C.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Extract the hippuric acid (HA) by adding 1.5 mL of ethyl acetate and vortexing.

    • Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate.

    • Re-dissolve the HA in 1 mL of distilled water.

    • Measure the absorbance at 228 nm.

    • IC50 values are calculated by comparing the absorbance of samples with and without the inhibitor.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
  • Principle: This assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by HDACs, followed by the addition of a developer.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Test inhibitors dissolved in DMSO.

    • HDAC developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Add 50 µL of HDAC assay buffer to each well.

    • Add 5 µL of the test inhibitor at various concentrations.

    • Add 20 µL of the HDAC enzyme solution and incubate for 10 minutes at 37°C.

    • Start the reaction by adding 25 µL of the fluorogenic HDAC substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the HDAC developer solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

    • IC50 values are determined from the dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay (Esterase Activity)
  • Principle: This assay measures the inhibition of the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate, which upon hydrolysis releases the yellow-colored p-nitrophenolate anion.

  • Materials:

    • Purified CA isozyme (e.g., CA II, CA IX).

    • Substrate: p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Assay buffer: 25 mM Tris-SO4, pH 7.6.

    • Test inhibitors dissolved in a suitable solvent.

    • 96-well microplate.

    • Spectrophotometer.

  • Procedure:

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of the test inhibitor at various concentrations.

    • Add 20 µL of the CA enzyme solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the change in absorbance at 400 nm over time.

    • The enzymatic activity is calculated from the initial rate of the reaction.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanistic Insights and Signaling Pathways

The inhibitory mechanism of these compounds is centered on the coordination of the catalytic zinc ion in the active site of the metalloenzyme. However, the specific interactions and the resulting downstream effects on signaling pathways can vary.

General Mechanism of Metalloenzyme Inhibition

The core principle of these inhibitors is to present a metal-binding group that can effectively chelate the zinc ion in the enzyme's active site, thereby preventing the binding and processing of the natural substrate.

G cluster_0 Metalloenzyme Active Site cluster_1 Inhibitor Action Enzyme Metalloenzyme Zinc Zn2+ Enzyme->Zinc coordinates Product Product Enzyme->Product catalysis Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Substrate Substrate Substrate->Enzyme binds Inhibitor Inhibitor (with ZBG) Inhibitor->Zinc chelates Inhibitor->Inhibited_Complex Inhibited_Complex->Substrate blocks binding

Caption: General mechanism of metalloenzyme inhibition.

MMP Inhibition and Downstream Signaling

MMP inhibitors block the degradation of extracellular matrix (ECM) components. This can impact cell migration, invasion, and angiogenesis, processes that are crucial in cancer progression.

G MMP MMP Degradation ECM Degradation MMP->Degradation promotes ECM Extracellular Matrix Migration Cell Migration & Invasion Degradation->Migration Angiogenesis Angiogenesis Degradation->Angiogenesis MMP_Inhibitor MMP Inhibitor (e.g., Hydroxamate) MMP_Inhibitor->MMP inhibits

Caption: MMP inhibition blocks ECM degradation and downstream effects.

ACE Inhibition and the Renin-Angiotensin System

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaved by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP ACE_Inhibitor ACE Inhibitor (e.g., Carboxylate, Thiol) ACE_Inhibitor->ACE inhibits

Caption: ACE inhibitors disrupt the renin-angiotensin system.

HDAC Inhibition and Gene Expression

HDAC inhibitors lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the activation of gene transcription, including that of tumor suppressor genes.

G HDAC HDAC Deacetylation Deacetylation HDAC->Deacetylation Histones Acetylated Histones Histones->Deacetylation substrate for Chromatin Condensed Chromatin Deacetylation->Chromatin Repression Transcriptional Repression Chromatin->Repression HDAC_Inhibitor HDAC Inhibitor (e.g., Hydroxamate) HDAC_Inhibitor->HDAC inhibits Hyperacetylation Hyperacetylation HDAC_Inhibitor->Hyperacetylation Open_Chromatin Open Chromatin Hyperacetylation->Open_Chromatin Activation Transcriptional Activation Open_Chromatin->Activation

Caption: HDAC inhibitors promote gene transcription.

Carbonic Anhydrase Inhibition and Physiological Effects

Carbonic anhydrase inhibitors disrupt the hydration of CO2, affecting pH balance and fluid secretion in various tissues, which is therapeutically exploited in conditions like glaucoma.

G CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 catalyzed by CA Carbonic Anhydrase H_HCO3 H+ + HCO3- H2CO3->H_HCO3 dissociates to pH_Fluid pH Regulation & Aqueous Humor Production H_HCO3->pH_Fluid influences CA_Inhibitor CA Inhibitor (e.g., Sulfonamide) CA_Inhibitor->CA inhibits

Caption: CA inhibitors disrupt CO2 hydration and its physiological consequences.

References

Cross-Validation of Histidine-Hydroxamic Acid Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of histidine-hydroxamic acid derivatives and related compounds across various experimental models. The data presented is supported by experimental evidence from preclinical studies, offering insights into their therapeutic potential in oncology and infectious diseases.

Histidine-hydroxamic acids and their analogs represent a promising class of compounds, primarily recognized for their role as histone deacetylase (HDAC) inhibitors. Their activity has been explored in a multitude of models, ranging from cancer cell lines to in vivo studies of neurodegenerative diseases and bacterial infections. This guide synthesizes key findings to facilitate a cross-model comparison of their efficacy and provides detailed experimental protocols for reproducibility.

I. Anti-Cancer Activity of Hydroxamic Acid-Based HDAC Inhibitors

Hydroxamic acid derivatives, most notably Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), have demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. This section compares the in vitro efficacy of SAHA and other novel hydroxamic acid compounds in different cancer models.

In Vitro Efficacy of Hydroxamic Acid HDAC Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of SAHA and newly synthesized hydroxamic acid derivatives (Compounds 3A and 3B) against various cancer cell lines.[1][2][3][4]

CompoundCancer TypeCell Line(s)IC50 (µM)Reference
SAHA Larynx CancerRK330.432 ± 0.059 (as µg/ml)[1]
RK450.348 ± 0.074 (as µg/ml)[1]
Cutaneous T-Cell LymphomaSeAx0.6[2]
Hut-780.75[2]
HH0.9[2]
MyLa4.4[2]
Large-Cell Lung CarcinomaNCI-H4604.07 (48h)[3]
1.21 (72h)[3]
Breast Cancer (ER-)MDA-MB-231EC50 = 3.4 nM (48h, hypoxia)[5]
Breast Cancer (ER+)MCF-7EC50 = 6.4 nM (24h, hypoxia)[5]
NeuroblastomaSH-SY5Y0.91[4]
Compound 3A NeuroblastomaSH-SY5Y8.49[4]
Compound 3B NeuroblastomaSH-SY5Y4.44[4]

In Vitro HDAC Isoform Inhibition

The inhibitory activity of novel hydroxamic acid derivatives has also been characterized against specific HDAC isoforms, providing insights into their mechanism of action.[4]

CompoundTarget HDAC IsoformIC50 (µM)Reference
Compound 3A HDAC20.89[4]
Compound 3B HDAC10.44[4]
HDAC21.94[4]
In Vivo Efficacy in a Neuroblastoma Model

Compound 3B, a novel hydroxamic acid derivative, has demonstrated significant anti-tumor activity in a neuroblastoma xenograft model, highlighting its potential for in vivo applications.[4]

CompoundAnimal ModelKey FindingsReference
Compound 3B Neuroblastoma XenograftSignificantly decreased tumor growth and weight.[4]

II. Neuroprotective Effects in a Huntington's Disease Model

The therapeutic potential of SAHA extends beyond oncology, with studies demonstrating its neuroprotective effects. In a preclinical mouse model of Huntington's disease, SAHA has been shown to ameliorate motor deficits.

In Vivo Efficacy of SAHA in the R6/2 Mouse Model

Oral administration of SAHA to R6/2 mice, a well-established model for Huntington's disease, resulted in a significant improvement in motor performance.[6][7]

CompoundAnimal ModelAdministrationKey FindingsReference
SAHA R6/2 Mouse Model0.67 g/liter in drinking waterDramatically improved Rotarod performance.[6][7]

III. Antibacterial Activity Against Mycobacterium tuberculosis

A novel hydroxamic acid-containing compound, BVL3572S, has emerged as a potent bactericidal agent against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound is effective against both extracellular and intracellular forms of the bacterium.

While specific MIC values for BVL3572S are not yet publicly available, its activity against intracellular Mtb is a critical feature for combating this persistent pathogen.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the design and execution of similar studies.

In Vitro Anti-Cancer Assays

Cell Viability and Proliferation (MTT Assay) [1][2]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of the hydroxamic acid derivative for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3 hours at 37°C.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which a 50% inhibition of cell viability is observed.

HDAC Activity Assay (Colorimetric)

  • Sample Preparation: Dilute test samples (e.g., cell lysates) in ddH2O in a 96-well plate.

  • Substrate Incubation: Add the HDAC colorimetric substrate, containing an acetylated lysine side chain, to each well and incubate with the sample.

  • Development: Add the Lysine Developer to each well. This reacts with the deacetylated substrate to produce a chromophore.

  • Absorbance Measurement: Measure the absorbance using an ELISA plate reader or spectrophotometer.

In Vivo Animal Studies

Neuroblastoma Xenograft Model [4][8]

  • Cell Implantation: Subcutaneously inject human neuroblastoma cells (e.g., SH-SY5Y) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Drug Administration: Administer the hydroxamic acid derivative (e.g., Compound 3B) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors and measure their weight.

Huntington's Disease Mouse Model (R6/2) [6][7]

  • Animal Model: Utilize the R6/2 transgenic mouse model of Huntington's disease.

  • Drug Administration: Administer SAHA orally in the drinking water, complexed with cyclodextrins to improve solubility.

  • Motor Function Assessment: Evaluate motor coordination and balance using a rotarod apparatus at regular intervals.

  • Data Analysis: Compare the performance of SAHA-treated mice to placebo-treated controls.

Intracellular Mycobacterium tuberculosis Growth Inhibition Assay
  • Cell Infection: Infect a monolayer of macrophages (e.g., THP-1 or primary human macrophages) with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period, wash the cells to remove any non-phagocytosed bacteria.

  • Compound Treatment: Add the test compound (e.g., BVL3572S) at various concentrations to the infected cells.

  • Cell Lysis: After a further incubation period, lyse the macrophages to release the intracellular bacteria.

  • Bacterial Quantification: Plate the cell lysate on solid media (e.g., 7H11 agar) and incubate to allow for the growth of bacterial colonies.

  • CFU Counting: Count the number of colony-forming units (CFUs) to determine the extent of bacterial growth inhibition.

V. Visualized Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

HDAC_Inhibition_Pathway cluster_0 Cellular Effects of HDAC Inhibition HDAC_Inhibitor Histidine-Hydroxamic Acid (e.g., SAHA) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action for hydroxamic acid-based HDAC inhibitors.

Intracellular_Mtb_Assay_Workflow start Start: Macrophage Monolayer infect Infect with M. tuberculosis start->infect wash Wash to Remove Extracellular Bacteria infect->wash treat Treat with Histidine-Hydroxamic Acid wash->treat lyse Lyse Macrophages treat->lyse plate Plate Lysate on Solid Media lyse->plate count Count Colony-Forming Units (CFUs) plate->count end End: Determine Inhibition count->end

Caption: Workflow for intracellular M. tuberculosis growth inhibition assay.

References

Comparative Efficacy of Histidine-Hydroxamic Acid-Based HDAC Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the efficacy of histidine-hydroxamic acid-based histone deacetylase (HDAC) inhibitors against other classes of HDAC inhibitors. This document summarizes quantitative performance data, details experimental methodologies, and visualizes key signaling pathways to facilitate informed decisions in drug discovery and development.

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their mechanism of action involves the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. By preventing the removal of acetyl groups from histones, these inhibitors lead to a more open chromatin structure, allowing for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1]

Among the various classes of HDAC inhibitors, those containing a hydroxamic acid moiety as a zinc-binding group have demonstrated significant potency. This guide focuses on the efficacy of pan-HDAC inhibitors that incorporate a histidine-like moiety, represented here by Panobinostat, in comparison to other prominent HDAC inhibitors, including other hydroxamates, benzamides, cyclic peptides, and short-chain fatty acids.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate greater potency.

Inhibitor ClassInhibitorHistidine-Hydroxamic Acid MoietyHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)HDAC10 (nM)
Hydroxamic Acid Panobinostat Yes 2.12.12.1531531531
Givinostat (ITF2357)Yes198325157315854340
Abexinostat (PCI-24781)Yes7 (Ki)19 (Ki)8.2 (Ki)17 (Ki)280 (Ki)24 (Ki)
Trichostatin AYes4.99-5.2116.4-27.6
Benzamide Entinostat (MS-275)No243453248---
Cyclic Peptide Romidepsin (FK228)No3647----
Short-Chain Fatty Acid Sodium ButyrateNo300,000400,000-No Inhibition-No Inhibition
Valproic AcidNo------

Experimental Protocols

A detailed understanding of the methodologies used to assess inhibitor efficacy is crucial for interpreting and replicating experimental findings. Below is a representative protocol for an in vitro HDAC activity assay.

In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol is adapted from methodologies described for commercially available HDAC activity assay kits.[17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC substrate (e.g., Boc-Lys(Ac)-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (HDAC inhibitor) dissolved in DMSO

  • Lysine Developer

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Dilute the recombinant HDAC enzyme to the desired concentration in Assay Buffer.

    • Prepare the HDAC substrate solution in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted test compound to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 25 µL of the diluted HDAC enzyme to each well (except the negative control).

    • Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the HDAC substrate to each well.

  • Reaction Development and Measurement:

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

    • Stop the reaction and develop the signal by adding 50 µL of Lysine Developer to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths (e.g., for a fluorogenic substrate) or absorbance wavelength (e.g., for a colorimetric substrate).

  • Data Analysis:

    • Subtract the background reading (negative control) from all other readings.

    • Calculate the percentage of HDAC activity for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their therapeutic effects by modulating key signaling pathways that control cell fate. The inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, resulting in changes in gene expression and protein function.

HDAC Inhibition and Induction of Apoptosis

HDAC inhibitors can trigger apoptosis (programmed cell death) through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

cluster_HDAC HDAC_Inhibitor Histidine- Hydroxamic Acid (e.g., Panobinostat) HDACs HDACs HDAC_Inhibitor->HDACs Inhibition Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Bax_Bak Bax/Bak Upregulation Gene_Expression->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL Downregulation Gene_Expression->Bcl2_BclxL Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Bcl2_BclxL->Mitochondria Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Casp9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_HDAC HDAC_Inhibitor Histidine- Hydroxamic Acid (e.g., Panobinostat) HDACs HDACs HDAC_Inhibitor->HDACs Inhibition Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Deacetylation p21_Gene p21 Gene Transcription Histone_Acetylation->p21_Gene p21_Protein p21 Protein p21_Gene->p21_Protein CDK2_CyclinE CDK2/Cyclin E p21_Protein->CDK2_CyclinE Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition G1_S_Transition->Cell_Cycle_Arrest

References

A Head-to-Head Comparison of Histidine-Hydroxamic Acid and SAHA as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and histidine-hydroxamic acid as potential histone deacetylase (HDAC) inhibitors. While SAHA is a well-characterized, FDA-approved drug, data on the specific HDAC inhibitory activity of histidine-hydroxamic acid is not currently available in peer-reviewed literature. This guide presents a comprehensive summary of the existing data for SAHA and outlines the structural basis for the potential activity of histidine-hydroxamic acid, highlighting a significant knowledge gap in the field.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs contribute to a more condensed chromatin structure, leading to transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[3][4]

This guide focuses on two compounds: SAHA, a pan-HDAC inhibitor widely used in research and clinically approved for the treatment of cutaneous T-cell lymphoma, and histidine-hydroxamic acid, a derivative of the amino acid histidine.[4] Both molecules possess a hydroxamic acid moiety, a key functional group known to chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.[1]

Chemical Structures and Mechanism of Action

Both SAHA and histidine-hydroxamic acid feature a hydroxamic acid functional group (-CONHOH), which is critical for their potential interaction with the zinc-dependent active site of HDAC enzymes.[1]

SAHA (Vorinostat) is characterized by a cap group (a phenylamino group), a linker (a six-carbon chain), and the zinc-binding hydroxamic acid group. This structure allows it to fit into the catalytic pocket of HDAC enzymes, with the hydroxamic acid chelating the zinc ion and the cap group interacting with residues at the rim of the active site.[1]

Histidine-hydroxamic acid incorporates the hydroxamic acid functional group into the side chain of the amino acid histidine. The imidazole ring of histidine could potentially act as a cap group, interacting with the surface of the HDAC enzyme.

Quantitative Comparison of Inhibitory Activity

A significant disparity in the available data exists between SAHA and histidine-hydroxamic acid. While extensive quantitative data is available for SAHA's inhibitory activity against various HDAC isoforms, no such data has been published for histidine-hydroxamic acid.

Table 1: HDAC Inhibitory Activity (IC50) of SAHA

HDAC IsoformIC50 (nM)Reference
HDAC110 - 40.6[1][5]
HDAC270[5]
HDAC320[5]
HDAC610[5]
HDAC844[5]
Pan-HDAC (HeLa extract)~50[3]

IC50 values can vary depending on the assay conditions and substrate used.

Histidine-Hydroxamic Acid:

There is currently no publicly available data on the IC50 values of histidine-hydroxamic acid against any HDAC isoforms. Further research is required to determine its potency and selectivity as an HDAC inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of HDAC inhibitors. Below are representative protocols for key assays.

HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Test compounds (SAHA and histidine-hydroxamic acid) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and SAHA (as a positive control) in Assay Buffer.

  • In a 96-well plate, add the HDAC enzyme and the test compound dilutions.

  • Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution.

  • Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (SAHA and histidine-hydroxamic acid) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and SAHA for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.

Materials:

  • Cancer cell line

  • Test compounds (SAHA and histidine-hydroxamic acid)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the acetylated histone.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total histone as a loading control.

Signaling Pathways and Experimental Workflows

The inhibition of HDACs by compounds like SAHA leads to the hyperacetylation of histone and non-histone proteins, which in turn affects various cellular signaling pathways.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., SAHA) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Caption: General signaling pathway of HDAC inhibition.

The experimental workflow for comparing HDAC inhibitors typically involves a multi-step process, from initial enzymatic assays to cellular and potentially in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Optional) HDAC_Assay HDAC Activity Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) HDAC_Assay->Cell_Viability Western_Blot Western Blot (Histone Acetylation) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Compound_Synthesis Compound Synthesis (Histidine-hydroxamic acid & SAHA) Compound_Synthesis->HDAC_Assay

Caption: Experimental workflow for HDAC inhibitor comparison.

Conclusion

SAHA is a well-established pan-HDAC inhibitor with a defined mechanism of action and a wealth of supporting experimental data. In contrast, while histidine-hydroxamic acid possesses the key chemical moiety for potential HDAC inhibition, there is a notable absence of published data to support its efficacy and selectivity. This guide highlights the need for further investigation into the biological activities of histidine-hydroxamic acid to determine its potential as a viable HDAC inhibitor. The provided experimental protocols offer a framework for conducting such comparative studies, which would be essential to fill the current knowledge gap and to ascertain the therapeutic potential of this and other novel hydroxamic acid-based compounds.

References

Validating the Specificity of Histidine-Hydroxamic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel compound is a cornerstone of preclinical validation. This guide provides a comparative framework for validating the specificity of histidine-hydroxamic acid-based inhibitors, using the well-characterized pan-histone deacetylase (HDAC) inhibitor Vorinostat (SAHA) as a primary example. We will explore its performance against alternative HDAC inhibitors with varying selectivity profiles and detail the experimental methodologies crucial for rigorous specificity assessment.

Histidine-hydroxamic acids are a prominent class of compounds characterized by a hydroxamic acid moiety that acts as a zinc-binding group, enabling them to target the active site of zinc-dependent metalloenzymes. A prime example is their potent inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.

This guide will delve into the biochemical and cellular techniques used to confirm the on-target and off-target effects of these inhibitors, providing a robust toolkit for validating compound specificity.

Comparative Inhibitory Activity of HDAC Inhibitors

The specificity of an HDAC inhibitor is determined by its differential activity against the various HDAC isoforms. Vorinostat is known as a pan-HDAC inhibitor, exhibiting activity against multiple HDACs. In contrast, other inhibitors have been developed to target specific classes or even individual isoforms of HDACs, which can potentially reduce off-target effects and associated toxicities. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Vorinostat and selected alternative HDAC inhibitors against a panel of HDAC isoforms.

InhibitorTypeHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)HDAC11 (nM)
Vorinostat (SAHA) Pan-HDAC Inhibitor (Histidine-Hydroxamic Acid)10 - 13013020>1000--
Entinostat (MS-275) Class I-selective Inhibitor (Benzamide)243453248>20000--
Romidepsin (FK228) Class I-selective Inhibitor (Cyclic peptide)1.12.30.621--
Tubastatin A HDAC6-selective Inhibitor (Hydroxamic Acid)>1000>1000>100015900-

Note: IC50 values can vary depending on the assay conditions and substrate used. The data presented here is a compilation from various sources for comparative purposes.

Off-Target Activity Profile

A critical aspect of specificity validation is the assessment of off-target effects. Due to the presence of a zinc-binding hydroxamic acid moiety, Vorinostat and similar compounds have the potential to inhibit other zinc-dependent metalloenzymes. For instance, studies have shown that Vorinostat can bind to and inhibit carbonic anhydrases. Researchers should consider screening their histidine-hydroxamic acid derivatives against a panel of relevant metalloenzymes to identify potential off-target activities.

CompoundOff-Target ClassSpecific Off-Target(s)
Vorinostat (SAHA) Carbonic AnhydrasesCA II, CA IX

Experimental Protocols for Specificity Validation

Rigorous validation of inhibitor specificity requires a multi-pronged approach, combining biochemical and cell-based assays. Below are detailed protocols for key experiments.

In Vitro HDAC Activity Assay (Fluorometric)

This biochemical assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the histidine-hydroxamic acid inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant HDAC enzyme to the working concentration in assay buffer.

    • Prepare a serial dilution of the inhibitor.

    • Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted inhibitor solutions. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Trichostatin A).

    • Add the diluted HDAC enzyme to all wells except for the no-enzyme control wells.

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This cell-based assay provides evidence of target engagement within a cellular context by measuring the accumulation of acetylated histones, a direct downstream consequence of HDAC inhibition.

Principle: Cells are treated with the inhibitor, leading to an increase in the acetylation of histone proteins. Cellular lysates are then subjected to SDS-PAGE, and the separated proteins are transferred to a membrane. The membrane is probed with antibodies specific for acetylated histones to visualize the changes in acetylation levels.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease and HDAC inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total histone H3 or another loading control (e.g., β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band.

    • Compare the normalized acetylation levels in inhibitor-treated samples to the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates direct binding.

Protocol:

  • Cell Treatment and Heating:

    • Treat cultured cells with the inhibitor or vehicle control for a defined period.

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

    • Collect the supernatant and quantify the amount of the target protein (e.g., a specific HDAC isoform) using a method such as Western blotting or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the amount of soluble target protein.

    • Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle-treated sample indicates target engagement.

    • Alternatively, an isothermal dose-response format can be used where cells are treated with a range of inhibitor concentrations and heated at a single, fixed temperature. The amount of stabilized protein is then plotted against the inhibitor concentration to determine the cellular EC50 for target engagement.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, we provide the following diagrams created using the DOT language for Graphviz.

HDAC_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Purified HDAC Purified HDAC Incubation Incubation Purified HDAC->Incubation Inhibitor Inhibitor Inhibitor->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination Specificity Profile Specificity Profile IC50 Determination->Specificity Profile Live Cells Live Cells Inhibitor Treatment Inhibitor Treatment Live Cells->Inhibitor Treatment Western Blot Western Blot Inhibitor Treatment->Western Blot Histone Acetylation CETSA CETSA Inhibitor Treatment->CETSA Target Engagement Cellular Activity Cellular Activity Western Blot->Cellular Activity Direct Binding Confirmation Direct Binding Confirmation CETSA->Direct Binding Confirmation

Caption: Experimental workflow for validating inhibitor specificity.

Vorinostat_Apoptosis_Pathway Vorinostat Vorinostat HDACs HDACs Vorinostat->HDACs inhibits Acetylated Histones Acetylated Histones HDACs->Acetylated Histones deacetylates Gene Expression Changes Gene Expression Changes Acetylated Histones->Gene Expression Changes alters Bcl-2 family Bcl-2 family Gene Expression Changes->Bcl-2 family regulates Caspases Caspases Bcl-2 family->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Vorinostat-induced apoptosis signaling pathway.

Vorinostat_PI3K_Akt_Pathway Vorinostat Vorinostat HDACs HDACs Vorinostat->HDACs inhibits PTEN PTEN HDACs->PTEN upregulates expression of PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival promotes Proliferation Proliferation Akt->Proliferation promotes

Caption: Vorinostat's inhibitory effect on the PI3K/Akt pathway.

By employing a combination of these biochemical and cellular assays, researchers can build a comprehensive specificity profile for their histidine-hydroxamic acid-based inhibitors. This rigorous validation is essential for advancing promising compounds through the drug discovery pipeline and for the development of safer and more effective therapeutics.

Comparative Analysis of Histidine-Hydroxamic Acid Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and cellular impact of a promising class of epigenetic modulators, this guide offers a comparative statistical analysis of histidine-hydroxamic acid derivatives against other histone deacetylase (HDAC) inhibitors. Intended for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Histidine-hydroxamic acid derivatives have emerged as a significant class of inhibitors targeting histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making HDAC inhibitors a key focus of therapeutic development. This guide presents a comparative analysis of several prominent hydroxamic acid-based HDAC inhibitors, including the clinically approved drugs Vorinostat (SAHA), Belinostat (PXD101), and Panobinostat (LBH589), alongside other experimental derivatives.

Quantitative Comparison of Inhibitor Potency

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values of various hydroxamic acid derivatives against different HDAC isoforms and cancer cell lines, providing a clear comparison of their potency and selectivity.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Vorinostat (SAHA) 6125119-827
Panobinostat (LBH589) <13.2<13.2<13.2<13.2<13.2
Belinostat (PXD101) -----
YSL-109 259,439--0.5372,242.72
Trichostatin A (TSA) 7.61--9.7298.83

Table 1: Comparative IC50 Values of Hydroxamic Acid-Based Inhibitors against HDAC Isoforms. This table highlights the varying potencies and selectivities of different inhibitors against specific HDAC enzymes. Panobinostat, for instance, demonstrates potent pan-HDAC inhibition, while YSL-109 shows remarkable selectivity for HDAC6.[1]

InhibitorSW-982 (Synovial Sarcoma) (μM)SW-1353 (Chondrosarcoma) (μM)HepG2 (Hepatocellular Carcinoma) (μM)MCF-7 (Breast Cancer) (μM)
Vorinostat (SAHA) 8.62.0--
Panobinostat (LBH589) 0.10.02--
Belinostat (PXD101) 1.42.6--
YSL-109 --3.393.41

Table 2: Comparative IC50 Values of Hydroxamic Acid-Based Inhibitors against Various Cancer Cell Lines. This table illustrates the cytotoxic effects of the inhibitors on different cancer cell types, with Panobinostat showing high potency across the tested sarcoma cell lines.[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from a deacetylated substrate.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compounds (histidine-hydroxamic acid derivatives)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the recombinant HDAC enzyme to each well, except for the negative control wells.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS)

The MTS assay is a colorimetric method used to assess cell viability by measuring the reduction of a tetrazolium salt by metabolically active cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (histidine-hydroxamic acid derivatives)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 values.[2]

Signaling Pathways and Mechanism of Action

Histidine-hydroxamic acid derivatives exert their anti-cancer effects by inhibiting HDACs, leading to the hyperacetylation of both histone and non-histone proteins. This hyperacetylation alters gene expression and affects various cellular signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

G cluster_0 Inhibitor cluster_1 Enzyme cluster_2 Substrates cluster_3 Cellular Outcomes Histidine-Hydroxamic Acid Histidine-Hydroxamic Acid HDAC HDAC Histidine-Hydroxamic Acid->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Non-Histone Proteins\n(p53, Tubulin, etc.) Non-Histone Proteins (p53, Tubulin, etc.) HDAC->Non-Histone Proteins\n(p53, Tubulin, etc.) Deacetylation Gene Expression Changes Gene Expression Changes Histones->Gene Expression Changes Cell Cycle Arrest Cell Cycle Arrest Non-Histone Proteins\n(p53, Tubulin, etc.)->Cell Cycle Arrest Apoptosis Apoptosis Non-Histone Proteins\n(p53, Tubulin, etc.)->Apoptosis

Caption: General mechanism of action for histidine-hydroxamic acid HDAC inhibitors.

A key pathway affected by HDAC inhibitors is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Inhibition of HDACs can lead to the suppression of this pathway, contributing to the anti-tumor effects.

PI3K_Akt_Pathway cluster_inhibitor Inhibitor cluster_pathway PI3K/Akt Signaling Pathway Histidine-Hydroxamic Acid Histidine-Hydroxamic Acid Akt Akt/PKB Histidine-Hydroxamic Acid->Akt Suppression RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition via Bad, Casp9 Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory effect of histidine-hydroxamic acids.

By providing a clear comparison of inhibitor potency, detailed experimental protocols, and an overview of the affected signaling pathways, this guide aims to be a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics.

References

A Comparative Guide to Histone Deacetylase (HDAC) Inhibitors: Hydroxamic Acids and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in therapeutic research, particularly in oncology. By preventing the deacetylation of histones, these molecules can induce chromatin relaxation, leading to the transcription of tumor suppressor genes.[1][2][3] This can result in cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][4] HDAC inhibitors are structurally diverse and are broadly categorized into classes such as hydroxamic acids, cyclic peptides, aliphatic acids, and benzamides.[4][5] This guide provides a comparative overview of hydroxamic acids against other classes, focusing on their mechanism, performance, and the experimental protocols used for their validation.

Mechanism of Action: The Role of HDACs

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones. This action increases the positive charge of the histone tails, strengthening their interaction with the negatively charged DNA backbone and resulting in a more condensed chromatin structure. This condensed state generally represses gene transcription. HDAC inhibitors block this enzymatic activity, leading to an accumulation of acetylated histones (hyperacetylation), a more relaxed chromatin structure, and the activation of gene expression.[6] Beyond histones, HDACs also deacetylate numerous non-histone proteins, influencing their stability and function, which can affect processes like cell signaling, DNA repair, and protein stability.[3][6]

Comparative Performance of HDAC Inhibitors

The performance of HDAC inhibitors is often evaluated based on their potency (measured by IC50 values), selectivity for different HDAC isoforms, and clinical efficacy. Hydroxamic acids, such as Vorinostat (SAHA), are potent, pan-HDAC inhibitors, meaning they inhibit multiple HDAC enzymes. While this broad activity can be effective, it is also associated with off-target effects and potential toxicity.[7] Concerns have also been raised about the potential mutagenicity of the hydroxamate group, which may limit its use outside of oncology.[7][8]

In contrast, other classes of HDAC inhibitors offer different selectivity profiles. Romidepsin, a cyclic peptide, and Entinostat, a benzamide, exhibit more selective inhibition of Class I HDACs. This selectivity can potentially lead to a more favorable side-effect profile. Clinical data from studies on Cutaneous T-cell Lymphoma (CTCL) have shown varying response rates, with Romidepsin demonstrating an overall response rate of 34-35%, while Vorinostat showed a rate of 24-30% in refractory patients.[9]

Below is a summary table of representative HDAC inhibitors from different classes.

Compound Class Target HDACs Indications Overall Response Rate (CTCL)
Vorinostat (SAHA)Hydroxamic AcidPan-HDAC (Classes I, II, IV)Cutaneous T-cell Lymphoma (CTCL)24% - 30%[9]
RomidepsinCyclic PeptideClass I HDACs (HDAC1, HDAC2)CTCL, Peripheral T-cell Lymphoma34% - 35%[9]
EntinostatBenzamideClass I HDACs (HDAC1, HDAC2, HDAC3)Investigational for various cancersN/A
Valproic AcidAliphatic AcidWeak, primarily Class I HDACsEpilepsy, Bipolar Disorder (off-label oncology)N/A

Experimental Protocols

The validation of HDAC inhibitors relies on robust in vitro and cell-based assays to determine their activity and effects on cellular processes.

1. HDAC Activity Assay (Fluorometric/Colorimetric)

This assay directly measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.

  • Principle: An artificial substrate containing an acetylated lysine is incubated with an HDAC enzyme source (e.g., nuclear extract or a purified HDAC isoform). In the presence of an active HDAC, the substrate is deacetylated. A developer solution is then added, which reacts specifically with the deacetylated substrate to produce a fluorescent or colorimetric signal. The signal intensity is inversely proportional to the HDAC inhibitory activity of the test compound.

  • Detailed Protocol:

    • Preparation: Prepare assay buffer, the HDAC substrate, and the developer reagent. If using a cell-based assay, lyse the cells to create a nuclear or whole-cell extract containing HDAC enzymes.[10]

    • Reaction Setup: In a microplate, add the HDAC enzyme source (e.g., HeLa nuclear extract) to each well.

    • Compound Addition: Add serial dilutions of the test compound (e.g., a histidine-hydroxamic acid derivative) and control inhibitors (like Trichostatin A or SAHA) to the wells.

    • Substrate Incubation: Add the HDAC substrate to initiate the reaction. Incubate the plate, typically at 37°C, for a defined period (e.g., 60 minutes).[11]

    • Development: Stop the enzymatic reaction and initiate the detection reaction by adding the developer reagent. Incubate at room temperature.[11]

    • Measurement: Read the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the HDAC activity.

2. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the effect of HDAC inhibitors on the proliferation and viability of cancer cells.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

  • Detailed Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[12]

    • Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[12]

    • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[12]

    • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[12]

    • Data Analysis: Determine the effect of the inhibitor on cell viability, often by calculating the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Visualizing Molecular Pathways and Workflows

HDAC Inhibition and Gene Activation Pathway

The following diagram illustrates the core mechanism of how HDAC inhibitors function at the molecular level to alter gene expression.

HDAC_Inhibition_Pathway cluster_chromatin Chromatin State cluster_enzymes Enzymatic Activity Inactive Gene Inactive Gene Active Gene Active Gene HAT HAT (Acetylation) Acetylated_Histones Acetylated Histones (Relaxed Chromatin) HAT->Acetylated_Histones HDAC HDAC (Deacetylation) Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histones HDAC_Inhibitor HDAC Inhibitor (e.g., Hydroxamic Acid) HDAC_Inhibitor->HDAC Blocks Acetylated_Histones->HDAC Removes Acetyl Groups Transcription Gene Transcription Acetylated_Histones->Transcription Deacetylated_Histones->Inactive Gene Transcription->Active Gene

Caption: Mechanism of HDAC inhibition leading to chromatin relaxation and gene transcription.

Experimental Workflow for HDAC Activity Assay

This diagram outlines the sequential steps involved in a typical in vitro HDAC activity assay.

HDAC_Assay_Workflow start Start: Prepare Reagents plate_prep 1. Add HDAC Enzyme to Microplate Wells start->plate_prep compound_add 2. Add Test Compound & Controls (e.g., SAHA) plate_prep->compound_add substrate_add 3. Add Acetylated Substrate (Initiate Reaction) compound_add->substrate_add incubation1 4. Incubate at 37°C substrate_add->incubation1 developer_add 5. Add Developer Reagent incubation1->developer_add incubation2 6. Incubate at Room Temp developer_add->incubation2 read_plate 7. Measure Fluorescence/ Absorbance incubation2->read_plate analysis 8. Calculate % Inhibition and IC50 Value read_plate->analysis end End analysis->end

Caption: Step-by-step workflow for an in vitro HDAC enzymatic activity assay.

References

Safety Operating Guide

Prudent Disposal of Histidinehydroxamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of histidinehydroxamic acid.

Key Chemical and Physical Properties

A summary of the relevant properties of histidine and hydroxamic acids is presented below. This information informs the recommended disposal procedures.

PropertyL-HistidineAlkyl Hydroxamic AcidsGeneral Hydroxamic Acids
Physical State Solid[5][7]Not specifiedSolid or liquid
Toxicity Not considered hazardous[3][4][5]Low oral toxicity (rat LD50 values available for some)[8]Varies; some are HDAC inhibitors with anti-cancer properties[6]
Acidity The imidazole side chain has a pKa of approximately 6.0[9]Weak acids[2]Weak acids, with pKa values typically ranging from 8.5 to 9.5[2]
Reactivity Forms complexes with metal ions[9]Can be absorbed through the skin; potential for protein reactivity[8]Strong metal chelators, particularly for iron (III) and zinc (II)[2][6]
Solubility Soluble in water[7]Not specifiedGenerally soluble in alkaline solutions[2]

Recommended Disposal Protocol

The following step-by-step protocol should be followed for the disposal of this compound. This procedure is based on general best practices for chemical waste management and should be adapted to comply with local and institutional regulations.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name and any known hazards.

  • Aqueous Solutions: Collect aqueous solutions of this compound in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 3: Neutralization (for acidic solutions, if permissible) For small quantities of acidic solutions containing this compound, neutralization may be an option if permitted by your institution's EHS guidelines.

  • Work in a well-ventilated fume hood.

  • Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the this compound solution while stirring.

  • Monitor the pH using pH indicator strips or a calibrated pH meter until a neutral pH (between 6 and 8) is achieved.

  • Caution: Neutralization reactions can generate heat and gas. Proceed slowly and with caution.

Step 4: Final Disposal

  • Landfill: Based on information for similar alkyl hydroxamic acids, disposal in a designated chemical waste landfill is a potential option for solid, non-hazardous hydroxamic acid waste.[8]

  • Incineration: For larger quantities or if required by local regulations, incineration by a licensed hazardous waste disposal company is the preferred method.

  • Aqueous Waste: Neutralized aqueous solutions, if free of other hazardous materials, may be suitable for drain disposal with copious amounts of water, pending approval from your institution's EHS office. However, due to the metal-chelating properties of hydroxamic acids, it is crucial to ensure the waste is free from heavy metal contamination.

Crucially, all disposal procedures must be conducted in strict accordance with the guidelines provided by your institution's Environmental Health and Safety (EHS) office.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_aqueous Aqueous Waste start Identify Waste Form (Solid or Aqueous) solid_collect Collect in Labeled, Sealed Container start->solid_collect Solid aqueous_collect Collect in Labeled, Sealed Container start->aqueous_collect Aqueous solid_consult_ehs Consult Institutional EHS for Disposal Route solid_collect->solid_consult_ehs solid_landfill Dispose in Chemical Waste Landfill solid_consult_ehs->solid_landfill Approved solid_incinerate Incinerate via Licensed Waste Vendor solid_consult_ehs->solid_incinerate Required aqueous_consult_ehs Consult Institutional EHS for Neutralization & Disposal aqueous_collect->aqueous_consult_ehs aqueous_neutralize Neutralize to pH 6-8 (if approved) aqueous_consult_ehs->aqueous_neutralize Neutralization Permitted aqueous_incinerate Incinerate via Licensed Waste Vendor aqueous_consult_ehs->aqueous_incinerate Direct Disposal Required aqueous_drain Drain Disposal with Copious Water (if approved) aqueous_neutralize->aqueous_drain Approved for Drain Disposal aqueous_neutralize->aqueous_incinerate Drain Disposal Not Permitted

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Histidine-hydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Histidine-hydroxamic acid, a compound of interest in various research applications.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. When handling Histidine-hydroxamic acid, a comprehensive PPE strategy is essential.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Regularly inspect gloves for tears or degradation.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any dust or aerosols.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for preventing accidents and maintaining the integrity of the compound.

Handling:

  • Engineering Controls: Always handle Histidine-hydroxamic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.

  • Spill Procedures: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled waste container. Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Storage:

  • Container: Keep the container tightly closed to prevent contamination and absorption of moisture.

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood Ensure Ventilation handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve disp_waste Segregate Waste handle_dissolve->disp_waste After Experiment disp_container Use Labeled Container disp_waste->disp_container disp_pickup Arrange for Pickup disp_container->disp_pickup

Caption: Workflow for handling Histidine-hydroxamic acid.

Disposal Plan: Managing Histidine-hydroxamic Acid Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials contaminated with Histidine-hydroxamic acid should be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing Histidine-hydroxamic acid with other waste streams.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers that are appropriate for hazardous chemical waste.

  • Disposal Route: Dispose of the waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

start Experiment Complete liquid_waste Contaminated Liquid Waste start->liquid_waste solid_waste Contaminated Solid Waste (e.g., gloves, weigh boats) start->solid_waste liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container pickup Hazardous Waste Pickup liquid_container->pickup solid_container->pickup

Caption: Disposal pathway for Histidine-hydroxamic acid waste.

By implementing these safety and logistical measures, researchers can confidently work with Histidine-hydroxamic acid while minimizing potential hazards and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan for additional guidance.

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